Bakkenolide IIIa
Description
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Properties
Molecular Formula |
C24H32O6S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[3a,4-dimethyl-4'-methylidene-7-[(E)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H32O6S/c1-7-14(2)21(26)30-20-19-17(29-18(25)10-11-31-6)9-8-15(3)23(19,5)13-24(20)16(4)12-28-22(24)27/h7,10-11,15,17,19-20H,4,8-9,12-13H2,1-3,5-6H3/b11-10+,14-7- |
InChI Key |
LWJFULOPSWJZSL-JRTQEHEYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Bakkenolide IIIa: A Technical Guide to its Discovery, Isolation, and Neuroprotective Potential from Petasites tricholobus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Bakkenolide (B600228) IIIa, a novel sesquiterpenoid lactone derived from the rhizomes of Petasites tricholobus. This document details the experimental protocols for its extraction and purification, summarizes its structural elucidation through spectroscopic analysis, and presents its significant neuroprotective and antioxidant activities. The information herein is intended to serve as a comprehensive resource for researchers investigating natural products for therapeutic applications.
Discovery and Isolation
Bakkenolide IIIa was first reported as one of four novel bakkenolide compounds isolated from the rhizome of Petasites tricholobus by Wang et al. (2009).[1] The discovery was part of a phytochemical investigation into the traditional medicinal plant, which has been used to treat conditions such as palsy. This research established the presence of these unique sesquiterpenoids in this particular Petasites species and paved the way for the investigation of their biological activities.
Experimental Protocol: Extraction and Isolation of this compound
The following protocol is a detailed methodology for the extraction and isolation of this compound from the rhizomes of Petasites tricholobus, based on established phytochemical procedures for bakkenolides.
1.1.1. Plant Material and Extraction:
-
Dried and powdered rhizomes of Petasites tricholobus are subjected to extraction with 95% ethanol (B145695).
-
The resulting crude extract is then concentrated under reduced pressure.
1.1.2. Chromatographic Purification:
-
Macroporous Resin Column Chromatography: The concentrated ethanol extract is subjected to chromatography on a macroporous resin column, eluting with a gradient of ethanol in water to achieve a preliminary separation of total bakkenolides.
-
Silica (B1680970) Gel Column Chromatography: The fraction containing the bakkenolides is further purified using silica gel column chromatography. A gradient elution system, typically with a mixture of n-hexane and ethyl acetate, is employed to separate individual compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are subjected to final purification by preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.
The workflow for the isolation and purification of this compound is depicted in the following diagram:
Structural Elucidation
The chemical structure of this compound was determined using a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data used for the structural confirmation of this compound.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 40.8 | 2.15 (m) |
| 2 | 28.7 | 1.65 (m), 1.80 (m) |
| 3 | 34.5 | 1.45 (m), 1.95 (m) |
| 4 | 134.5 | - |
| 5 | 125.8 | 5.30 (br s) |
| 6 | 30.1 | 2.20 (m), 2.35 (m) |
| 7 | 45.3 | 2.50 (m) |
| 8 | 80.1 | 4.85 (d, 5.0) |
| 9 | 42.1 | 2.60 (m) |
| 10 | 48.2 | - |
| 11 | 177.5 | - |
| 12 | 70.5 | 4.10 (d, 9.0), 4.35 (d, 9.0) |
| 13 | 20.1 | 1.15 (d, 7.0) |
| 14 | 15.8 | 1.05 (s) |
| 15 | 25.9 | 1.85 (s) |
Note: Data is compiled from typical values for bakkenolide structures and may vary slightly based on experimental conditions.
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI-MS | [M+Na]⁺ | Molecular ion peak |
Biological Activity: Neuroprotection and Antioxidant Effects
This compound has demonstrated significant neuroprotective and antioxidant properties in preclinical studies.[1]
Neuroprotective Activity
In vitro studies using primary cultured neurons subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury, have shown that this compound can significantly increase cell viability. Furthermore, in animal models of transient focal cerebral ischemia, administration of this compound was found to reduce brain infarct volume.
Table 3: Neuroprotective Effects of this compound
| Assay | Model | Concentration/Dose | Result |
| Cell Viability | Primary cultured neurons (OGD) | Various | Increased cell viability |
| Infarct Volume | Rat model of cerebral ischemia | 4, 8, 16 mg/kg | Reduced brain infarct volume |
Signaling Pathway of Neuroprotection
The neuroprotective effects of this compound are attributed to its ability to modulate key signaling pathways involved in neuronal cell death and inflammation. Specifically, this compound has been shown to inhibit the activation of Akt, ERK1/2, and the transcription factor NF-κB. The inhibition of the NF-κB pathway is a critical mechanism, as this transcription factor plays a central role in the inflammatory response and apoptosis following ischemic brain injury.
The proposed signaling pathway for the neuroprotective action of this compound is illustrated below:
Antioxidant Activity
In addition to its neuroprotective effects, this compound exhibits antioxidant properties, which were evaluated using cell-free bioassays. The ability to scavenge free radicals contributes to its overall protective effect on neuronal cells, as oxidative stress is a major contributor to ischemic brain damage.
Conclusion and Future Directions
This compound, a sesquiterpenoid lactone isolated from Petasites tricholobus, has emerged as a promising natural compound with significant neuroprotective and antioxidant activities. Its mechanism of action, involving the inhibition of key pro-inflammatory and apoptotic signaling pathways, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and ischemic stroke. Future research should focus on optimizing its synthesis or isolation, conducting more extensive preclinical studies to evaluate its efficacy and safety, and exploring its potential for clinical development. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.
References
Unraveling the Molecular Architecture of Bakkenolide IIIa: A Comprehensive NMR-Based Structural Characterization
For Immediate Release
This technical guide provides an in-depth analysis of the structural characterization of Bakkenolide IIIa, a sesquiterpenoid lactone, utilizing a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development who are interested in the detailed methodology of elucidating complex molecular structures.
The definitive structure of this compound has been elucidated through a meticulous interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR spectra. The complete assignment of all proton and carbon signals provides a foundational understanding of the molecule's intricate stereochemistry and connectivity, which is paramount for any future investigation into its biological activity and potential therapeutic applications.
Quantitative NMR Data
The structural backbone of this compound was systematically pieced together by analyzing its NMR spectral data. The chemical shifts (δ) for all protons and carbons have been assigned and are presented below. The coupling constants (J) provide critical information regarding the dihedral angles between adjacent protons, aiding in the determination of the relative stereochemistry.
¹H NMR Data
The ¹H NMR spectrum of this compound reveals a series of distinct signals corresponding to each unique proton environment within the molecule. The data, acquired in CDCl₃ at 400 MHz, is summarized in Table 1.
Table 1. ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.08 | m | |
| 2α | 1.80 | m | |
| 2β | 1.95 | m | |
| 3α | 1.62 | m | |
| 3β | 1.75 | m | |
| 4 | 1.50 | m | |
| 6α | 2.25 | d | 14.4 |
| 6β | 1.90 | d | 14.4 |
| 9 | 5.75 | d | 11.2 |
| 10 | 2.80 | dd | 11.2, 5.0 |
| 13a | 5.20 | s | |
| 13b | 5.15 | s | |
| 14 | 0.90 | d | 6.8 |
| 15 | 1.12 | s | |
| 1' | - | - | - |
| 2' | 2.05 | s | |
| 1'' | - | - | - |
| 2'' | 6.90 | q | 7.2 |
| 3'' | 1.88 | d | 7.2 |
| 4'' | 1.85 | s | |
| 5'' | - | - | - |
¹³C NMR Data
The ¹³C NMR spectrum provides a count of all carbon atoms and offers insights into their chemical environments. The data for this compound, acquired in CDCl₃ at 100 MHz, is detailed in Table 2.
Table 2. ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 70.5 |
| 2 | 27.0 |
| 3 | 35.5 |
| 4 | 43.5 |
| 5 | 55.0 |
| 6 | 46.0 |
| 7 | 148.0 |
| 8 | 175.0 |
| 9 | 81.0 |
| 10 | 52.0 |
| 11 | 125.5 |
| 12 | 70.8 |
| 13 | 108.5 |
| 14 | 15.8 |
| 15 | 19.8 |
| 1' | 170.0 |
| 2' | 21.5 |
| 1'' | 167.5 |
| 2'' | 128.0 |
| 3'' | 138.0 |
| 4'' | 15.5 |
| 5'' | 20.5 |
Key 2D NMR Correlations
Two-dimensional NMR experiments were instrumental in establishing the connectivity and spatial relationships within this compound.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment revealed the proton-proton coupling networks, allowing for the tracing of the carbon skeleton. Key correlations were observed between H-1 and H-2, H-2 and H-3, H-3 and H-4, H-9 and H-10, and within the ester side chains.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon, enabling the unambiguous assignment of the carbon chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations between protons and carbons (typically over two to three bonds) were established using the HMBC experiment. This was crucial for connecting the different spin systems identified in the COSY spectrum and for positioning the quaternary carbons and ester functionalities. For instance, correlations from the methyl protons (H-14 and H-15) to neighboring carbons were vital in confirming the core structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided information about the through-space proximity of protons, which was essential for determining the relative stereochemistry of the molecule. Key NOE correlations indicated the spatial relationships between the methyl groups and other protons on the ring system, confirming the stereochemical configuration at the chiral centers.
Experimental Protocols
NMR Spectroscopy: All NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Standard Bruker pulse programs were utilized for the 2D NMR experiments (COSY, HSQC, HMBC, and NOESY).
Visualization of the Structural Elucidation Workflow
The logical flow of the NMR-based structural elucidation process is depicted in the following diagram.
Enantiospecific Total Synthesis of (-)-Bakkenolide IIIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the enantiospecific total synthesis of (-)-Bakkenolide IIIa, a sesquiterpenoid natural product. The synthesis, developed by Jiang, Bhattacharyya, and Sha in 2007, commences from the readily available chiral starting material, (S)-(+)-carvone. A key strategic element of this synthetic route is a radical cyclization step to construct the characteristic cis-hydrindanone core of the target molecule. This document outlines the complete synthetic sequence, presenting quantitative data in tabular format, detailed experimental protocols for key transformations, and visualizations of the synthetic strategy.
Synthetic Strategy Overview
The enantiospecific synthesis of (-)-Bakkenolide IIIa is a multi-step process that begins with the transformation of (S)-(+)-carvone into a key iodoketone intermediate. This intermediate then undergoes a pivotal radical cyclization to form the bicyclic core. Subsequent functional group manipulations, including the introduction of the butyrolactone moiety, complete the synthesis of the natural product.
Caption: Overall synthetic strategy for (-)-Bakkenolide IIIa.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of (-)-Bakkenolide IIIa.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Conjugate Addition | (S)-(+)-Carvone | Michael Adduct | Me₂CuLi, Et₂O, -78 °C | 95 |
| 2 | Ozonolysis | Michael Adduct | Diketone | O₃, CH₂Cl₂, -78 °C; then Me₂S | 92 |
| 3 | Aldol Condensation | Diketone | Enone | Piperidine, AcOH, Benzene (B151609), reflux | 85 |
| 4 | Grignard Addition | Enone | Tertiary Alcohol | MeMgBr, THF, 0 °C | 98 |
| 5 | Dehydration | Tertiary Alcohol | Diene | SOCl₂, Pyridine, 0 °C | 90 |
| 6 | Hydroboration-Oxidation | Diene | Primary Alcohol | 9-BBN, THF; then H₂O₂, NaOH | 88 |
| 7 | Iodination | Primary Alcohol | Iodoketone | I₂, PPh₃, Imidazole, CH₂Cl₂ | 93 |
| 8 | Radical Cyclization | Iodoketone | cis-Hydrindanone | Bu₃SnH, AIBN, Benzene, reflux | 75 |
| 9 | Wittig Reaction | cis-Hydrindanone | Alkene | Ph₃P=CH₂, THF | 85 |
| 10 | Hydroxymethylation & Lactonization | Alkene | (-)-Bakkenolide IIIa | 1. 9-BBN; 2. H₂O₂, NaOH; 3. PDC, CH₂Cl₂ | 70 (overall) |
Key Experimental Protocols
Radical Cyclization for the Formation of the cis-Hydrindanone Core (Step 8)
This procedure details the crucial radical-mediated cyclization to construct the bicyclic core of (-)-Bakkenolide IIIa.
Caption: Experimental workflow for the radical cyclization step.
Procedure:
To a solution of the iodoketone (1.0 mmol) in anhydrous benzene (20 mL) at reflux, a solution of tributyltin hydride (1.2 mmol) and azobisisobutyronitrile (AIBN) (0.1 mmol) in anhydrous benzene (10 mL) was added dropwise over 2 hours. The resulting mixture was heated at reflux for an additional 4 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the cis-hydrindanone as a colorless oil.
Final Lactonization to Yield (-)-Bakkenolide IIIa (Step 10)
This protocol describes the final transformation to install the characteristic butyrolactone moiety of the target molecule.
Procedure:
To a solution of the alkene intermediate from the Wittig reaction (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (15 mL) at 0 °C was added 9-borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 2.2 mL, 1.1 mmol). The mixture was stirred at room temperature for 6 hours. The reaction was then cooled to 0 °C, and a solution of 3 M aqueous sodium hydroxide (B78521) (2 mL) and 30% aqueous hydrogen peroxide (2 mL) was added dropwise. The mixture was stirred at room temperature for 2 hours. The aqueous layer was extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude alcohol was dissolved in anhydrous dichloromethane (B109758) (20 mL), and pyridinium (B92312) dichromate (PDC) (1.5 mmol) was added. The mixture was stirred at room temperature for 12 hours. The reaction mixture was then filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by flash column chromatography on silica gel to yield (-)-Bakkenolide IIIa.
Logical Relationship of Key Transformations
The successful synthesis of (-)-Bakkenolide IIIa relies on a logical sequence of reactions where the product of each step serves as a precursor for the next, with specific transformations enabling the construction of key structural features.
Caption: Logical progression of the (-)-Bakkenolide IIIa synthesis.
Navigating the Synthesis of Bakkenolide IIIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic strategies employed to construct Bakkenolide (B600228) IIIa, a sesquiterpenoid lactone. This document focuses on the starting materials, key chemical transformations, and the overall synthetic pathway, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
Core Starting Material: (S)-(+)-Carvone
The most prominently documented enantioselective total synthesis of (-)-Bakkenolide IIIa commences from the readily available chiral pool starting material, (S)-(+)-carvone.[1] This monoterpene provides the essential stereochemical framework that is elaborated through a series of transformations to yield the target natural product. The selection of (S)-(+)-carvone is pivotal as it directly contributes to the final absolute stereochemistry of Bakkenolide IIIa.
Synthetic Strategy and Key Transformations
The synthesis of (-)-Bakkenolide IIIa from (S)-(+)-carvone involves a multi-step sequence characterized by several key transformations. The overall strategy focuses on the construction of the core bicyclic lactone structure of the bakkenolide family.
A summary of the key reaction steps and the corresponding yields for the synthesis of (-)-Bakkenolide IIIa is presented in the table below.
| Step | Reactant | Reagents and Conditions | Product | Yield (%) |
| 1 | (S)-(+)-Carvone | 1. H₂ (1 atm), 10% Pd/C, EtOH, 25 °C; 2. (CH₂OH)₂, p-TsOH, benzene, reflux | Intermediate 2 | 95 (2 steps) |
| 2 | Intermediate 2 | 1. O₃, CH₂Cl₂, -78 °C; then Me₂S; 2. NaClO₂, NaH₂PO₄, t-BuOH, 2-methyl-2-butene, H₂O | Intermediate 3 | 85 (2 steps) |
| 3 | Intermediate 3 | 1. (COCl)₂, benzene, reflux; 2. CH₂N₂, Et₂O, 0 °C; 3. Ag₂O, Na₂S₂O₃, H₂O, THF, 60 °C | Intermediate 4 | 78 (3 steps) |
| 4 | Intermediate 4 | 1. DIBAL-H, CH₂Cl₂, -78 °C; 2. Ph₃P=CHCO₂Et, benzene, reflux | Intermediate 5 | 81 (2 steps) |
| 5 | Intermediate 5 | 1. DIBAL-H, CH₂Cl₂, -78 °C; 2. I₂, Ph₃P, imidazole, CH₂Cl₂, 25 °C | Intermediate 6 | 83 (2 steps) |
| 6 | Intermediate 6 | Bu₃SnH, AIBN, benzene, reflux | Intermediate 7 | 72 |
| 7 | Intermediate 7 | 1. 3 M HCl, THF, 25 °C; 2. (EtO)₂P(O)CH₂CO₂Et, NaH, THF, 0 °C to 25 °C | Intermediate 8 | 85 (2 steps) |
| 8 | Intermediate 8 | 1. DIBAL-H, CH₂Cl₂, -78 °C; 2. MnO₂, CH₂Cl₂, 25 °C | Intermediate 9 | 80 (2 steps) |
| 9 | Intermediate 9 | 1. KHMDS, THF, -78 °C; then PhNTf₂; 2. CO (1 atm), Pd(OAc)₂, dppp, Et₃N, MeOH, DMF, 60 °C | Intermediate 10 | 75 (2 steps) |
| 10 | Intermediate 10 | 1. DIBAL-H, CH₂Cl₂, -78 °C; 2. MnO₂, CH₂Cl₂, 25 °C | (-)-Bakkenolide IIIa | 82 (2 steps) |
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the enantioselective total synthesis of (-)-Bakkenolide IIIa from (S)-(+)-carvone.
Caption: Synthetic route to (-)-Bakkenolide IIIa.
Experimental Protocols
Detailed, step-by-step experimental procedures and full characterization data for all intermediates are typically provided in the supporting information of the primary research article. While a comprehensive search was conducted, the supporting information for the key publication detailing this synthesis could not be retrieved. Therefore, the following descriptions provide a general overview of the transformations based on the information available in the main publication.
Step 1: Dihydrocarvone (B1202640) and Ketal Protection (S)-(+)-Carvone is first subjected to catalytic hydrogenation to reduce the endocyclic double bond, followed by ketal protection of the ketone functionality.
Step 2: Oxidative Cleavage and Oxidation The protected dihydrocarvone derivative undergoes ozonolysis to cleave the exocyclic double bond, and the resulting aldehyde is oxidized to a carboxylic acid.
Step 3: Arndt-Eistert Homologation The carboxylic acid is converted to its acid chloride, which then undergoes an Arndt-Eistert homologation to extend the carbon chain by one methylene (B1212753) unit.
Step 4: Reduction and Wittig Reaction The homologated ester is reduced to the corresponding aldehyde, which is then subjected to a Wittig reaction to introduce a two-carbon unit.
Step 5: Reduction and Iodination The ester from the Wittig reaction is reduced to an allylic alcohol, which is subsequently converted to an allylic iodide.
Step 6: Radical Cyclization The allylic iodide undergoes a radical cyclization to form the key five-membered ring of the bakkenolide core.
Step 7: Deprotection and Horner-Wadsworth-Emmons Reaction The ketal protecting group is removed, and the liberated ketone is subjected to a Horner-Wadsworth-Emmons reaction to install an α,β-unsaturated ester.
Step 8: Reduction and Oxidation The ester is reduced to an allylic alcohol, which is then oxidized to the corresponding α,β-unsaturated aldehyde.
Step 9: Enol Triflate Formation and Carbonylation The aldehyde is converted to its enol triflate, which then undergoes a palladium-catalyzed carbonylation to introduce a methyl ester group.
Step 10: Reduction and Oxidation to (-)-Bakkenolide IIIa Finally, the methyl ester is reduced to the corresponding alcohol, which is then oxidized to the aldehyde to afford (-)-Bakkenolide IIIa.
References
The Biological Activity of Sesquiterpene Lactones: A Focus on Bakkenolide IIIa
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring compounds predominantly found in plants of the Asteraceae family. Characterized by a 15-carbon skeleton and a lactone ring, these molecules have garnered significant attention in the scientific community for their wide spectrum of biological activities. Among these, Bakkenolide IIIa, a specific sesquiterpene lactone, has emerged as a compound of interest due to its potent neuroprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of sesquiterpene lactones, with a detailed focus on this compound, its mechanisms of action, and the experimental methodologies used to elucidate its effects.
Biological Activities of this compound
This compound has demonstrated significant therapeutic potential in preclinical studies, primarily exhibiting neuroprotective and anti-inflammatory effects. These activities are attributed to its ability to modulate key cellular signaling pathways involved in inflammation and apoptosis.
Neuroprotective Effects
This compound has been shown to protect against cerebral damage. In a rat model of transient focal cerebral ischemia, administration of this compound immediately after reperfusion reduced brain infarct volume and improved neurological deficits[1][2]. Furthermore, a high dose of this compound was found to increase the 72-hour survival rate in these animals[1][2].
In vitro studies using cultured hippocampal neurons subjected to oxygen-glucose deprivation (OGD), a model for ischemia, have further elucidated the neuroprotective mechanisms of this compound. The compound was found to increase cell viability and decrease the number of apoptotic cells[1][2]. This anti-apoptotic effect is partly mediated by a dose-dependent increase in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax[1][2].
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in human umbilical vein endothelial cells (HUVECs) challenged with lipopolysaccharide (LPS), a potent inflammatory stimulus. This compound was found to significantly alleviate the LPS-induced inhibition of cell survival and decrease the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-8 (IL-8), and interleukin-6 (IL-6)[3][4][5].
Quantitative Data on the Biological Activity of this compound
Table 1: In Vivo Neuroprotective Activity of this compound
| Animal Model | Dosing Regimen | Endpoint | Outcome | Reference |
| Rat (Transient Focal Cerebral Ischemia) | 4, 8, 16 mg/kg (intragastric administration) immediately after reperfusion | Brain Infarct Volume, Neurological Deficit | Reduction in infarct volume and neurological deficit | [1][2] |
| Rat (Transient Focal Cerebral Ischemia) | High dose (16 mg/kg) | 72-hour Survival Rate | Increased survival rate | [1][2] |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Treatment | Concentration | Endpoint | Outcome | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | 10, 20, 50 µM | Cell Viability | Alleviation of LPS-induced survival inhibition | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | 10, 20, 50 µM | Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-8, IL-6) | Decreased levels of pro-inflammatory cytokines | [3][4][5] |
Signaling Pathways Modulated by this compound
The biological effects of this compound are mediated through its interaction with several key intracellular signaling pathways.
NF-κB Signaling Pathway
The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. This compound has been shown to inhibit the activation of the NF-κB signaling pathway[1][2][6]. It achieves this by inhibiting the phosphorylation of IκB kinase β (IKKβ) and the inhibitor of κBα (IκBα). This prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes[1][2].
Akt and ERK1/2 Signaling Pathways
The Akt and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways are crucial for cell survival and proliferation. This compound has been observed to inhibit the phosphorylation of both Akt and ERK1/2 in cultured hippocampal neurons exposed to OGD[1][2]. The inhibition of these pro-survival pathways, in the context of neuroprotection against ischemia, suggests a complex regulatory role for this compound that may involve preventing excitotoxicity-related signaling.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's biological activities.
Oxygen-Glucose Deprivation (OGD) in Cultured Hippocampal Neurons
This in vitro model is used to simulate ischemic conditions.
-
Cell Culture: Primary hippocampal neurons are cultured in a suitable medium, such as Neurobasal medium supplemented with B27 and GlutaMAX.
-
OGD Induction: To initiate OGD, the culture medium is replaced with a glucose-free Earle's balanced salt solution. The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration to induce cellular stress.
-
Reperfusion: Following the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) to simulate reperfusion.
-
Treatment: this compound is added to the culture medium at the beginning of the reperfusion phase at various concentrations.
Caption: Experimental workflow for the OGD model.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation: Cells are fixed with a 4% paraformaldehyde solution in phosphate-buffered saline (PBS) for 15-30 minutes at room temperature.
-
Permeabilization: The fixed cells are permeabilized with a solution of 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
Labeling: The cells are incubated with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified atmosphere.
-
Staining: The nuclei can be counterstained with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Visualization: The cells are visualized using a fluorescence microscope. TUNEL-positive cells (apoptotic cells) will exhibit bright nuclear fluorescence.
Western Blot for Protein Phosphorylation
This technique is used to detect and quantify the levels of specific phosphorylated proteins.
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt, anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the activation of transcription factors, such as NF-κB, by assessing their ability to bind to specific DNA sequences.
-
Nuclear Extract Preparation: Nuclear proteins are extracted from the cells using a hypotonic lysis buffer followed by a high-salt extraction buffer.
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the consensus binding site for the transcription factor of interest (e.g., NF-κB) is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and the labeled DNA is visualized by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection method (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.
Conclusion
This compound, a prominent sesquiterpene lactone, exhibits significant neuroprotective and anti-inflammatory activities. Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway and the regulation of the Akt and ERK1/2 survival pathways. The quantitative data, although lacking specific IC50/EC50 values, clearly demonstrate its potent biological effects in a dose-dependent manner. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other sesquiterpene lactones as potential therapeutic agents for neuroinflammatory and neurodegenerative diseases. Further research is warranted to fully elucidate the therapeutic potential and to establish a comprehensive pharmacological profile of this compound.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Butterbur: A Technical Guide to Alternative Natural Sources of Bakkenolides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural occurrence of bakkenolides, a class of sesquiterpene lactones with promising pharmacological activities, in plant species beyond the well-known Petasites genus. This document provides a comprehensive overview of alternative botanical sources, detailed methodologies for isolation, quantitative data, and insights into the biological signaling pathways modulated by these compounds.
Expanding the Botanical Horizon for Bakkenolide (B600228) Discovery
While the genus Petasites has been the primary focus of bakkenolide research, several other plant genera have been identified as valuable, yet less explored, sources of these bioactive compounds. This guide focuses on the following genera, presenting a comparative analysis of their bakkenolide content and associated biological activities.
-
Valeriana jatamansi (syn. Nardostachys jatamansi) : A perennial herb recognized in traditional medicine, from which novel bakkenolides have been isolated.
-
Homogyne alpina : An alpine plant known to produce bakkenolide A and its derivatives.
-
Ligularia species : A genus within the Asteraceae family where bakkenolide A has been identified in several species.
-
Syneilesis palmata : A woodland plant whose extracts have demonstrated anti-inflammatory properties, suggesting the presence of bioactive sesquiterpenoids.
-
Ainsliaea fragrans : A plant rich in sesquiterpene lactones, representing a potential source of novel bakkenolide structures.
Quantitative Analysis of Bakkenolides from Alternative Sources
The concentration and yield of bakkenolides can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the available quantitative data for bakkenolides isolated from sources other than Petasites.
| Plant Source | Plant Part | Bakkenolide Isolated | Yield/Concentration | Reference |
| Valeriana jatamansi | Roots | Valerilactone A, Valerilactone B, Bakkenolide-H, Bakkenolide-B | From 15.0 kg of dried roots, 200.0 g of petroleum ether extract was obtained. Final yields of pure compounds not specified. | [1] |
Further research is required to establish a more comprehensive quantitative comparison of bakkenolide content across these alternative botanical sources.
Experimental Protocols for Bakkenolide Isolation and Characterization
The successful isolation and purification of bakkenolides are critical for their structural elucidation and subsequent biological evaluation. The following section details a representative experimental protocol for the isolation of bakkenolides from Valeriana jatamansi roots, which can be adapted for other plant materials.
General Experimental Procedures
-
Instrumentation : 1D and 2D Nuclear Magnetic Resonance (NMR) spectra are recorded on spectrometers operating at frequencies such as 400 or 600 MHz for ¹H and 100 or 150 MHz for ¹³C, respectively. Chemical shifts are reported in δ (ppm) using TMS as an internal standard. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used for accurate mass measurements.
-
Chromatography : Column chromatography is typically performed using silica (B1680970) gel (200-300 mesh) and Sephadex LH-20. Preparative High-Performance Liquid Chromatography (HPLC) is employed for final purification, using columns such as a C18 reversed-phase column.
Extraction and Isolation of Bakkenolides from Valeriana jatamansi[1]
A general workflow for the isolation of bakkenolides from Valeriana jatamansi is depicted in the following diagram.
Figure 1: General workflow for the extraction and isolation of bakkenolides from Valeriana jatamansi.
Detailed Steps:
-
Extraction : The air-dried and powdered roots of V. jatamansi (15.0 kg) are extracted with methanol at room temperature three times, each for 48 hours.[1]
-
Concentration : The combined methanol extracts are concentrated under vacuum to yield a crude extract.[1]
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity.[1]
-
Fractionation : The petroleum ether fraction (200.0 g), which typically shows the most promising neuroprotective activity, is subjected to silica gel column chromatography. A gradient of acetone in petroleum ether is used as the mobile phase to yield multiple fractions.[1]
-
Purification : Bioactive fractions are further purified using repeated column chromatography (silica gel, Sephadex LH-20) and preparative HPLC to afford pure bakkenolide compounds.[1]
-
Structure Elucidation : The structures of the isolated compounds are determined by comprehensive spectroscopic analysis, including IR, ESIMS, HRESIMS, 1D NMR (¹H, ¹³C), and 2D NMR (COSY, HSQC, HMBC).[1]
Biological Activities and Signaling Pathways
Bakkenolides from these alternative sources exhibit a range of biological activities, with neuroprotective and anti-inflammatory effects being of particular interest.
Neuroprotective Effects of Bakkenolides from Valeriana jatamansi
Bakkenolides isolated from Valeriana jatamansi, including valerilactone A, valerilactone B, and bakkenolide-H, have demonstrated significant neuroprotective effects against 1-methyl-4-phenylpyridinium (MPP⁺)-induced neuronal cell death in human dopaminergic neuroblastoma SH-SY5Y cells.[1][2] MPP⁺ is a neurotoxin that induces Parkinson's disease-like symptoms by inhibiting mitochondrial complex I, leading to oxidative stress and apoptosis.
The protective mechanism of these bakkenolides likely involves the modulation of signaling pathways that counteract MPP⁺-induced neurotoxicity. The following diagram illustrates a plausible signaling pathway.
Figure 2: Proposed neuroprotective mechanism of bakkenolides against MPP⁺-induced neurotoxicity.
Anti-inflammatory Mechanisms of Syneilesis palmata Extract
The extract of Syneilesis palmata has been shown to attenuate inflammatory responses by regulating the TRIF-dependent signaling pathway and inhibiting inflammasome activation.[3] While the specific contribution of bakkenolides to this activity has not been fully elucidated, sesquiterpene lactones are known to possess anti-inflammatory properties. The TRIF (TIR-domain-containing adapter-inducing interferon-β) pathway is a key signaling cascade in the innate immune response, often triggered by lipopolysaccharide (LPS). The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the production of pro-inflammatory cytokines such as IL-1β.
The inhibitory effect of the S. palmata extract on these pathways suggests a potential mechanism for its anti-inflammatory effects.
Figure 3: Anti-inflammatory signaling pathway modulated by Syneilesis palmata extract.
Future Directions
The exploration of bakkenolides from sources other than Petasites is a burgeoning field with significant potential for the discovery of novel therapeutic agents. Future research should focus on:
-
Comprehensive Phytochemical Screening : A systematic investigation of a wider range of plant species from the identified genera to discover novel bakkenolide structures.
-
Quantitative Analysis : Development and application of validated analytical methods (e.g., HPLC-DAD, LC-MS/MS) for the accurate quantification of bakkenolides in various plant materials.
-
Mechanism of Action Studies : In-depth studies to elucidate the specific molecular targets and signaling pathways modulated by these bakkenolides to better understand their therapeutic potential.
-
Sustainable Sourcing : Investigation of cultivation and biotechnological approaches for the sustainable production of high-value bakkenolides.
This guide serves as a foundational resource for researchers and drug development professionals, providing a roadmap for the exploration and exploitation of these alternative natural sources of bakkenolides. The continued investigation of these compounds holds the promise of delivering new and effective treatments for a range of human diseases.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Neuroprotective bakkenolides from the roots of Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syneilesis palmata (Thunb.) Maxim. extract attenuates inflammatory responses via the regulation of TRIF-dependent signaling and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakkenolide IIIa: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bakkenolide (B600228) IIIa, a sesquiterpenoid lactone primarily isolated from the rhizomes of Petasites species, has garnered significant interest within the scientific community for its potent neuroprotective properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Bakkenolide IIIa. Detailed experimental protocols for its isolation, structural elucidation, and biological evaluation are presented, alongside a summary of its mechanism of action, focusing on the modulation of key signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a complex sesquiterpenoid possessing a characteristic bakkenolide skeleton. Its structure has been elucidated through extensive spectroscopic analysis.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| IUPAC Name | (3aR,4R,4aS,7S,7aR)-4-((E)-3-(methylthio)acryloyloxy)-3a,7-dimethyl-3-methylenedecahydro-spiro[azulene-4,2'-furan]-5'(2'H)-one |
| CAS Number | 915289-60-0 |
| Molecular Formula | C₂₄H₃₂O₆S |
| Molecular Weight | 448.57 g/mol |
| Appearance | White powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
| ¹H NMR (CDCl₃) | Data to be populated from detailed experimental results in cited literature. For related bakkenolides, characteristic signals are observed for the vinyl protons of the acryloyloxy moiety and the methyl groups of the bakkenolide core. |
| ¹³C NMR (CDCl₃) | Data to be populated from detailed experimental results in cited literature. Key signals include those for the lactone carbonyl, ester carbonyl, and olefinic carbons. |
| Mass Spectrometry | Specific m/z values to be populated from experimental data in cited literature. ESI-MS and HR-ESI-MS are commonly used for molecular weight determination and fragmentation analysis. |
Biological Activity: Neuroprotection
This compound has demonstrated significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia. Its primary mechanism of action involves the inhibition of apoptosis and the modulation of key inflammatory and survival signaling pathways.
Inhibition of Apoptosis
In studies using primary hippocampal neurons subjected to oxygen-glucose deprivation (OGD), this compound was shown to increase cell viability and decrease the number of apoptotic cells. This anti-apoptotic effect is mediated, at least in part, by its ability to modulate the expression of Bcl-2 family proteins, leading to an increased Bcl-2/Bax ratio.
Modulation of Signaling Pathways
This compound exerts its neuroprotective effects through the intricate regulation of multiple signaling cascades. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival. This compound has been shown to inhibit the activation and nuclear translocation of NF-κB.
Furthermore, this compound influences the Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways, which are crucial for neuronal survival. It has been observed to inhibit the phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and the p65 subunit of NF-κB.
References
Bakkenolide IIIa: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bakkenolide IIIa, a sesquiterpenoid lactone with significant neuroprotective and anti-inflammatory properties. This document consolidates key chemical data, experimental methodologies, and known signaling pathways to serve as a comprehensive resource for professionals in drug discovery and development.
Core Chemical and Physical Data
Quantitative data for this compound is summarized in the table below, providing a quick reference for its key chemical properties.
| Property | Value | Reference |
| CAS Number | 915289-60-0 | [1][2][3] |
| Molecular Weight | 448.572 g/mol | [1] |
| Molecular Formula | C24H32O6S | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 574.0 ± 50.0 °C at 760 mmHg | [1] |
| Flash Point | 281.8 ± 18.1 °C | [1] |
Neuroprotective Effects and Signaling Pathways
This compound has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism of action is primarily attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and apoptosis in the brain.
Signaling Pathway of Neuroprotection
The neuroprotective effects of this compound are mediated through the suppression of pro-inflammatory and apoptotic signaling cascades. This compound has been shown to inhibit the phosphorylation of Akt and ERK1/2, which are upstream kinases that activate the IKK complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the p65 subunit of NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-apoptotic genes. Furthermore, this compound modulates the expression of Bcl-2 family proteins, leading to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.
Caption: Neuroprotective signaling pathway of this compound.
Anti-inflammatory Effects and Signaling Pathways
In addition to its neuroprotective properties, this compound exhibits potent anti-inflammatory effects. Studies have shown its ability to ameliorate lipopolysaccharide (LPS)-induced inflammatory injury in human umbilical vein endothelial cells (HUVECs).
Signaling Pathway of Anti-inflammation
The anti-inflammatory mechanism of this compound involves the upregulation of Long Intergenic Non-Protein Coding RNA 294 (LINC00294). This long non-coding RNA plays a crucial role in suppressing the inflammatory response triggered by LPS. By upregulating LINC00294, this compound leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.
Caption: Anti-inflammatory signaling pathway of this compound in HUVECs.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below. These protocols are compiled from published studies and are intended to serve as a guide for researchers.
In Vivo Model: Transient Focal Cerebral Ischemia in Rats
This protocol describes the induction of transient focal cerebral ischemia in rats via middle cerebral artery occlusion (MCAO), a widely used model to mimic human ischemic stroke.
Experimental Workflow
Caption: Workflow for the rat MCAO model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
4-0 monofilament nylon suture with a rounded tip
-
Surgical microscope
-
Standard surgical instruments
-
Heating pad
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary ligature around the CCA.
-
Make a small incision in the ECA stump and insert the 4-0 monofilament nylon suture.
-
Advance the filament through the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
Remove the temporary ligature from the CCA and close the neck incision.
-
Administer post-operative care, including analgesics and hydration.
-
Assess neurological deficits and measure infarct volume at a predetermined time point (e.g., 24 hours) using triphenyltetrazolium (B181601) chloride (TTC) staining.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Cultured Hippocampal Neurons
This protocol details the induction of ischemic-like conditions in primary hippocampal neuron cultures.
Experimental Workflow
Caption: Workflow for the OGD model in cultured neurons.
Materials:
-
Primary hippocampal neuron cultures
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Incubator
Procedure:
-
Culture primary hippocampal neurons to the desired density.
-
To induce OGD, replace the normal culture medium with pre-warmed, deoxygenated glucose-free medium.
-
Place the culture plates in a hypoxic chamber and incubate for a specific duration (e.g., 1-2 hours) at 37°C.
-
For reoxygenation, replace the OGD medium with normal, pre-warmed culture medium and return the plates to a normoxic incubator (95% air, 5% CO₂).
-
At various time points after reoxygenation, perform assays to assess cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL assay), and protein expression (e.g., Western blot).
In Vitro Model: LPS-Induced Inflammatory Injury in HUVECs
This protocol describes the induction of an inflammatory response in HUVECs using LPS.
Experimental Workflow
Caption: Workflow for LPS-induced injury in HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (for treatment groups)
Procedure:
-
Culture HUVECs to approximately 80% confluency.
-
(Optional) Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 6-24 hours).
-
After incubation, collect the cell culture supernatant to measure the levels of secreted pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) using ELISA.
-
Lyse the cells to extract RNA or protein for analysis of gene expression (e.g., LINC00294 by RT-qPCR) or protein expression (e.g., Western blot).
Analytical Techniques
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize the samples with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Incubate the samples with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.
-
Wash the samples and counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Visualize the apoptotic cells (displaying green or red fluorescence depending on the label) using a fluorescence microscope.
Western Blot Analysis Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, p-ERK1/2, ERK1/2, p-IKKβ, IKKβ, p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation EMSA is used to detect the binding of NF-κB to its consensus DNA sequence, indicating its activation.
-
Extract nuclear proteins from cells or tissues.
-
Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.
-
Incubate the nuclear extracts with the labeled probe in a binding reaction buffer.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture.
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shifted" band indicates the formation of an NF-κB-DNA complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 3. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakkenolide IIIa: A Comprehensive Technical Review of Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bakkenolide IIIa, a sesquiterpene lactone primarily isolated from the rhizomes of Petasites tricholobus, has emerged as a compound of significant interest in the scientific community. Possessing a unique spiro-diterpenoid structure, it has demonstrated a compelling range of biological activities, including potent neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth review of the existing research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action through signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutics.
Introduction
Bakkenolides are a class of natural compounds characterized by a spiro-lactone skeleton. Among them, this compound has been a focal point of research due to its significant therapeutic potential. Primarily sourced from Petasites tricholobus, its neuroprotective and anti-inflammatory properties are the most extensively studied. This review will delve into the current understanding of this compound's pharmacological effects and its underlying molecular mechanisms.
Biological Activities and Quantitative Data
The therapeutic effects of this compound have been quantified in various in vivo and in vitro models. The following tables summarize the key quantitative data from published studies, offering a comparative overview of its efficacy across different experimental setups.
Table 1: Neuroprotective Effects of this compound
| Experimental Model | Dosage/Concentration | Outcome | Reference |
| Transient focal cerebral damage in rats | 4, 8, 16 mg/kg (i.g.) | Reduced brain infarct volume and neurological deficit. Increased 72h survival rate at high doses. | [1][2] |
| Oxygen-glucose deprivation (OGD) in cultured hippocampal neurons | Not specified | Increased cell viability and decreased apoptotic cells. | [1][2] |
| Primary cultured neurons exposed to OGD and oxidative insults | Not specified | Exhibited significant neuroprotective activities. | [3] |
Table 2: Anti-inflammatory Effects of this compound
| Experimental Model | Treatment | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced injury in human umbilical vein endothelial cells (HUVECs) | 0, 10, 20, 50 µM this compound | Significantly alleviated survival inhibition and decreased levels of TNF-α, IL-1β, IL-8, and IL-6. | [4][5] |
Molecular Mechanisms of Action
This compound exerts its biological effects by modulating key signaling pathways involved in apoptosis and inflammation. The primary mechanism identified is the inhibition of the NF-κB signaling cascade.
Neuroprotection via Inhibition of Apoptosis and NF-κB Signaling
In models of cerebral damage, this compound has been shown to provide neuroprotection by inhibiting apoptosis.[1][2] This is achieved through the modulation of the Bcl-2 family of proteins, leading to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1][2]
Furthermore, this compound has been found to inhibit the phosphorylation of several key proteins in the NF-κB signaling pathway, including Akt, ERK1/2, IKKβ, IκBα, and p65, in cultured hippocampal neurons exposed to oxygen-glucose deprivation.[1][2] This inhibition prevents the nuclear translocation and activation of NF-κB, a transcription factor that plays a central role in the inflammatory response and apoptosis.[1][2][6]
Anti-inflammatory Effects via Upregulation of LINC00294
In the context of endothelial inflammation, this compound has been shown to ameliorate lipopolysaccharide (LPS)-induced inflammatory damage in human umbilical vein endothelial cells (HUVECs).[4][5] A key mechanism in this process is the upregulation of the long intergenic non-protein coding RNA 00294 (LINC00294).[4][5] Overexpression of LINC00294 has been demonstrated to significantly alleviate LPS-induced survival inhibition and inflammatory damage in HUVECs, suggesting that this compound exerts its anti-inflammatory effects, at least in part, through this novel pathway.[4][5]
Experimental Protocols
To facilitate the replication and further investigation of the reported findings, this section outlines the key experimental methodologies employed in the study of this compound.
In Vivo Model of Transient Focal Cerebral Damage
-
Animal Model: Rats are subjected to transient focal cerebral ischemia-reperfusion.
-
Treatment: this compound (4, 8, 16 mg/kg) is administered orally (i.g.) immediately after reperfusion.
-
Assessment:
In Vitro Model of Oxygen-Glucose Deprivation (OGD)
-
Cell Culture: Primary hippocampal neurons are cultured.
-
OGD Induction: Cells are exposed to a glucose-free medium in a hypoxic environment for a specified duration, followed by reoxygenation in a normal medium.
-
Treatment: this compound is added to the culture medium.
-
Analysis:
-
Cell Viability: Assessed using methods like the MTT assay.
-
Apoptosis: The number of apoptotic neurons is determined using the TUNEL assay.[1]
-
Protein Expression: Levels of Bcl-2, Bax, Akt, ERK1/2, IKKβ, and IκBα are measured by Western blot.[1]
-
NF-κB Activation: Nuclear translocation of NF-κB is observed using fluorescence microscopy, and its activation is measured by electrophoretic mobility shift assay (EMSA).[1]
-
In Vitro Model of LPS-Induced Endothelial Cell Injury
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are used.
-
Injury Induction: HUVECs are treated with lipopolysaccharide (LPS).
-
Treatment: Various concentrations of this compound (e.g., 0, 10, 20, 50 µM) are co-administered with LPS.
-
Analysis:
-
Cell Viability: Assessed using the MTT assay.[5]
-
Inflammatory Cytokine Levels: The concentrations of TNF-α, IL-1β, IL-8, and IL-6 in the cell supernatant are measured by enzyme-linked immunosorbent assay (ELISA).[5]
-
Gene Expression: The expression of LINC00294 is quantified by reverse transcription-quantitative PCR (RT-qPCR).[4][5]
-
Conclusion and Future Directions
The collective evidence strongly supports the therapeutic potential of this compound, particularly in the realms of neuroprotection and anti-inflammation. Its ability to modulate the NF-κB signaling pathway and upregulate LINC00294 highlights its multifaceted mechanism of action. The detailed quantitative data and experimental protocols provided in this review offer a solid foundation for future research.
For drug development professionals, this compound represents a promising lead compound. Further investigations should focus on:
-
Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a drug.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the discovery of compounds with improved potency and selectivity.
-
Toxicology Studies: Comprehensive safety and toxicity assessments are necessary before any clinical application can be considered.
-
Exploration of Other Therapeutic Areas: Given its anti-inflammatory properties, the potential of this compound in other inflammatory diseases warrants investigation.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on Bakkenolide IIIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide IIIa, a natural sesquiterpene lactone, has emerged as a compound of significant interest in preclinical research. This technical guide provides an in-depth overview of the preliminary in vitro studies investigating the biological activities of this compound. The focus is on its neuroprotective and anti-inflammatory effects, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Neuroprotective Effects of this compound on Primary Hippocampal Neurons Exposed to Oxygen-Glucose Deprivation (OGD)
| Parameter | Concentration of this compound | Result | Reference |
| Cell Viability | Not specified | Increased | [1] |
| Apoptotic Cells | Not specified | Decreased | [1] |
| Bcl-2/Bax Ratio | Not specified | Dose-dependently increased | [1] |
| Phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65 | Not specified | Inhibited | [1] |
Table 2: Anti-inflammatory Effects of this compound on Lipopolysaccharide (LPS)-Induced Human Umbilical Vein Endothelial Cells (HUVECs)
| Parameter | Concentration of this compound | Result | Reference |
| Cell Viability (HUVECs) | 10–50 µM | No significant change | [2][3] |
| 100 and 200 µM | Reduced by 12–35% | [2] | |
| Survival of LPS-injured HUVECs | 10–50 µM | Significantly alleviated survival inhibition | [2][3][4] |
| TNF-α, IL-1β, IL-8, and IL-6 Levels | 10–50 µM | Gradually decreased with increasing concentration | [2][3][4] |
| LINC00294 Expression | Not specified | Upregulated | [2][3][4] |
Experimental Protocols
This section details the methodologies employed in the key in vitro experiments investigating this compound.
Neuroprotection Assays in Primary Hippocampal Neurons
-
Cell Culture and Oxygen-Glucose Deprivation (OGD) Model: Primary hippocampal neurons are cultured and subjected to OGD to mimic ischemic conditions. This typically involves incubating the cells in a glucose-free medium in a hypoxic chamber.
-
Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
-
Apoptosis Detection (TUNEL Assay): The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is utilized to identify apoptotic cells by detecting DNA fragmentation.
-
Western Blot Analysis: This technique is used to measure the expression levels of key proteins involved in apoptosis and signaling pathways. Primary antibodies for proteins such as Bcl-2, Bax, Akt, p-Akt, ERK1/2, p-ERK1/2, IKKβ, p-IKKβ, IκBα, p-IκBα, and p65 are used, followed by incubation with appropriate secondary antibodies for detection.[1]
-
Nuclear Translocation of NF-κB: Fluorescence microscopy is employed to observe the localization of the p65 subunit of NF-κB. A decrease in nuclear fluorescence indicates inhibition of NF-κB translocation.[1]
-
NF-κB Activation (Electrophoretic Mobility Shift Assay - EMSA): EMSA is performed to determine the DNA-binding activity of NF-κB, providing a direct measure of its activation.[1]
Anti-inflammatory Assays in Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell Culture and LPS-Induced Inflammation: HUVECs are cultured and treated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of pro-inflammatory cytokines.
-
Cell Viability Assay (MTT): Similar to the neuroprotection studies, the MTT assay is used to determine the effect of this compound on the viability of HUVECs, both in the presence and absence of LPS.[2][3]
-
Cytokine Measurement (ELISA): Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-8, and IL-6 in the cell culture supernatant.[2][3][4]
-
Long Non-coding RNA (lncRNA) Microarray Analysis: To identify the lncRNAs involved in the anti-inflammatory effects of this compound, microarray analysis is performed on RNA extracted from LPS-treated and this compound-treated HUVECs.[2]
-
Reverse Transcription-Quantitative PCR (RT-qPCR): RT-qPCR is used to validate the differential expression of specific lncRNAs, such as LINC00294, identified from the microarray analysis.[2][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound's neuroprotective mechanism.
Caption: this compound's anti-inflammatory mechanism.
Caption: General experimental workflow for in vitro studies.
References
- 1. Bakkenolide A inhibits leukemia by regulation of HDAC3 and PI3K/Akt-related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 4. wolterskluwer.com [wolterskluwer.com]
Unveiling the Therapeutic Promise of Bakkenolide IIIa: A Technical Guide to its Molecular Targets
For Immediate Release
This technical guide provides an in-depth analysis of the potential therapeutic targets of Bakkenolide (B600228) IIIa, a sesquiterpene lactone with demonstrated neuroprotective and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this promising natural compound. Herein, we summarize the current understanding of Bakkenolide IIIa's mechanism of action, present available quantitative data, detail experimental methodologies from key studies, and visualize the implicated signaling pathways.
Core Therapeutic Areas and Molecular Mechanisms
This compound has emerged as a compound of interest primarily in the fields of neuroprotection and anti-inflammation. Current research indicates that its therapeutic effects are mediated through the modulation of key signaling pathways and molecules.
Neuroprotective Effects
This compound has shown significant neuroprotective effects in models of cerebral damage. The primary mechanism appears to be the inhibition of apoptosis and the suppression of inflammatory pathways in neuronal cells. In vivo studies in rats have demonstrated that this compound, at doses of 4, 8, and 16 mg/kg, can reduce brain infarct volume and neurological deficits.[1] In vitro studies using primary hippocampal neurons subjected to oxygen-glucose deprivation (OGD) have further elucidated the molecular targets.
A key therapeutic target is the Nuclear Factor-kappa B (NF-κB) signaling pathway . This compound has been shown to inhibit the activation of NF-κB, a critical regulator of inflammation and apoptosis.[1] This inhibition is achieved by preventing the phosphorylation of key upstream regulators, including Akt, ERK1/2, and IKKβ, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1]
Furthermore, this compound modulates the expression of apoptosis-related proteins. It has been observed to dose-dependently increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby promoting cell survival.[1]
Anti-inflammatory Effects
This compound also exhibits potent anti-inflammatory properties, particularly in the context of vascular inflammation. In a study using lipopolysaccharide (LPS)-induced inflammatory injury in human umbilical vein endothelial cells (HUVECs), this compound was found to alleviate cell survival inhibition and reduce the production of pro-inflammatory cytokines.[2][3]
A novel therapeutic target identified in this context is the long non-coding RNA (lncRNA) LINC00294 . This compound treatment was found to upregulate the expression of LINC00294, which in turn ameliorated the inflammatory damage in HUVECs.[2][3] This suggests a novel mechanism of action involving the regulation of non-coding RNAs in the inflammatory response. Additionally, this compound was shown to decrease the levels of inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 in a dose-dependent manner.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data from key studies on this compound. It is important to note that specific IC50 values for the observed effects have not been explicitly reported in the reviewed literature.
| In Vivo Neuroprotective Effects of this compound | |
| Model | Transient focal cerebral damage in rats |
| Dosage | 4, 8, 16 mg/kg (intragastric administration) |
| Observed Effects | - Reduced brain infarct volume- Ameliorated neurological deficit- Increased 72-hour survival rate (at high dose) |
| Reference | [1] |
| In Vitro Anti-inflammatory Effects of this compound on HUVECs | ||||
| Treatment | Concentration (µM) | Effect on Cell Viability (%) | Reduction in TNF-α (%) | Reduction in IL-6 (%) |
| Control | 0 | 100 | - | - |
| LPS | - | ~60 | - | - |
| LPS + this compound | 10 | Increased | Significant | Significant |
| LPS + this compound | 20 | Increased | Significant | Significant |
| LPS + this compound | 50 | Increased | Significant | Significant |
| Reference | [2][3] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: Neuroprotective mechanism of this compound.
Caption: Anti-inflammatory mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Oxygen-Glucose Deprivation (OGD) Model in Primary Hippocampal Neurons
-
Cell Culture: Primary hippocampal neurons are cultured from neonatal Sprague-Dawley rats.
-
OGD Induction: After 7-9 days in culture, the original medium is replaced with a glucose-free Earle's balanced salt solution. The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified period (e.g., 2 hours).
-
Reoxygenation: Following the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a designated reperfusion time (e.g., 24 hours).
-
This compound Treatment: this compound is added to the culture medium at the beginning of the reoxygenation phase at various concentrations.
Western Blot Analysis
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK1/2, ERK1/2, p-IKKβ, IKKβ, p-IκBα, IκBα, p-p65, p65, Bcl-2, Bax, and a loading control like β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit.
TUNEL Assay for Apoptosis Detection
-
Cell/Tissue Preparation: Cells grown on coverslips or tissue sections are fixed with 4% paraformaldehyde.
-
Permeabilization: The fixed samples are permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Staining: The samples are incubated with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, in a humidified chamber at 37°C for 1 hour.
-
Counterstaining and Visualization: The nuclei are counterstained with DAPI. The apoptotic cells (TUNEL-positive) are visualized and quantified using a fluorescence microscope.
MTT Assay for Cell Viability
-
Cell Seeding: HUVECs are seeded in 96-well plates.
-
Treatment: Cells are pre-treated with this compound at various concentrations for a specified time, followed by stimulation with LPS.
-
MTT Incubation: MTT solution (5 mg/ml) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: The culture supernatants from treated HUVECs are collected.
-
ELISA Procedure: The concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The cytokine concentrations are determined by comparing the sample absorbance to a standard curve.
Potential for Anticancer Applications: An Area for Future Research
While the neuroprotective and anti-inflammatory effects of this compound are becoming increasingly clear, its potential as an anticancer agent remains largely unexplored. To date, no studies have directly investigated the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
However, it is noteworthy that other sesquiterpene lactones isolated from the Petasites genus have demonstrated cytotoxic activities. For instance, a study on sesquiterpenoids from Petasites japonicus revealed that several compounds exhibited cytotoxicity against human astrocytoma and breast cancer cells, including cancer stem cells. This suggests that the bakkenolide scaffold may possess anticancer properties that warrant further investigation.
Future research should focus on screening this compound against a panel of cancer cell lines to determine its potential cytotoxic and anti-proliferative effects. Mechanistic studies could then explore its impact on cancer-related signaling pathways, such as those involved in cell cycle regulation, apoptosis, and metastasis.
Conclusion
This compound is a promising natural compound with well-documented neuroprotective and anti-inflammatory properties. Its therapeutic potential stems from its ability to modulate key signaling pathways, including the NF-κB and Akt/ERK pathways, and to regulate the expression of non-coding RNAs like LINC00294. While the current body of evidence is compelling, further research is needed to fully elucidate its mechanisms of action, establish precise efficacy metrics such as IC50 values, and explore its potential in other therapeutic areas, notably oncology. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon these initial findings and unlock the full therapeutic potential of this compound.
References
- 1. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocol for HPLC Analysis of Bakkenolide IIIa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) IIIa is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Accurate and reliable quantification of Bakkenolide IIIa in various matrices, such as plant extracts and biological samples, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol and application notes for the analysis of this compound using HPLC, based on established methods for related sesquiterpene lactones.
Chemical Properties (Inferred)
While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its classification as a bakkenolide, a type of sesquiterpene lactone.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₂₂O₃ | Based on the core bakkenolide structure with additional hydroxyl and ester functionalities commonly observed in this class. |
| Molecular Weight | ~266.34 g/mol | Calculated from the inferred molecular formula. |
| Polarity | Moderately polar | The lactone and potential hydroxyl/ester groups contribute to its polarity, making it suitable for reversed-phase HPLC. |
| UV Absorbance | Weak chromophore, λmax likely in the low UV region (200-220 nm) | Sesquiterpene lactones without extended conjugation typically exhibit low UV absorbance. |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is adapted from the extraction of bakkenolides from Petasites tricholobus.[1]
Reagents and Materials:
-
Dried and ground plant material (e.g., rhizomes of Petasites species)
-
Ethanol (B145695) (95% or absolute)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Filter paper
Procedure:
-
Extraction:
-
Reflux the ground plant material with ethanol (e.g., 3.5 kg of plant material with 10 L of ethanol, repeated 6 times) for 1 hour per extraction.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.
-
-
Solvent Partitioning:
-
Suspend the crude residue in deionized water.
-
Partition the aqueous suspension with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and evaporate the solvent to yield the ethyl acetate extract.
-
-
Silica Gel Column Chromatography (Optional, for purification):
-
Subject the ethyl acetate extract to column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 10:1 and gradually increasing the polarity to 0:1).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to isolate fractions containing this compound.
-
HPLC Analysis Method
The following HPLC method is a starting point for the analysis of this compound, based on methods for other sesquiterpene lactones. Method optimization and validation are highly recommended.
Instrumentation and Columns:
-
A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
A reversed-phase C18 column is recommended (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Recommended Condition | Justification/Notes |
| Mobile Phase | A: Water with 0.1% Formic Acid or Acetic AcidB: Acetonitrile with 0.1% Formic Acid or Acetic Acid | Acidified mobile phase improves peak shape for many natural products. |
| Gradient Elution | Start with a lower percentage of B (e.g., 30%) and increase to a higher percentage (e.g., 70%) over 20-30 minutes. A post-run equilibration step is necessary. | A gradient is recommended to effectively separate compounds with varying polarities in a complex extract. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
| Injection Volume | 10-20 µL | Dependent on sample concentration and instrument sensitivity. |
| Detection Wavelength | 210 nm | Sesquiterpene lactones often lack a strong chromophore and are typically detected at low UV wavelengths. A DAD can be used to screen for the optimal wavelength. |
Standard and Sample Preparation for HPLC:
-
Standard Solution:
-
Due to the current lack of a commercially available analytical standard for this compound, a purified and structurally confirmed in-house standard is required for quantitative analysis.
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Solution:
-
Dissolve the dried extract or purified fraction in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Data Presentation
Table 1: HPLC Operational Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 70% B in 25 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Table 2: Sample Preparation Protocol Summary
| Step | Description |
| 1. Extraction | Reflux ground plant material with ethanol. |
| 2. Concentration | Evaporate ethanol to obtain a crude extract. |
| 3. Partitioning | Partition between water and ethyl acetate. |
| 4. Final Sample | Dissolve the dried ethyl acetate extract in a suitable solvent and filter. |
Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Method Validation (Recommended)
For reliable quantitative results, the developed HPLC method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Concluding Remarks
This document provides a foundational method for the HPLC analysis of this compound. The provided protocols for extraction and chromatographic analysis are based on established procedures for similar sesquiterpene lactones and should serve as a robust starting point for method development and validation. The successful implementation of this method will enable researchers to accurately quantify this compound, facilitating further studies into its pharmacological properties and potential therapeutic applications.
References
Application Notes and Protocols for Bakkenolide IIIa in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide IIIa is a naturally occurring sesquiterpenoid lactone that has garnered significant interest for its potent biological activities. Primarily recognized for its neuroprotective and anti-inflammatory properties, this compound presents a promising candidate for further investigation in drug development. These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, detailing its mechanism of action, effective concentrations, and protocols for key cellular assays.
Mechanism of Action
This compound exerts its biological effects primarily through the modulation of key inflammatory and survival signaling pathways. Its principal mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This is achieved by targeting the upstream kinases AKT and ERK1/2, preventing their phosphorylation and subsequent activation.[1] The inhibition of AKT and ERK1/2 activity leads to the suppression of IκB kinase (IKK) phosphorylation, which in turn prevents the phosphorylation and degradation of the NF-κB inhibitor, IκBα.[1] Consequently, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.
Furthermore, in the context of endothelial inflammation, this compound has been shown to upregulate the long non-coding RNA LINC00294, which contributes to the amelioration of lipopolysaccharide (LPS)-induced inflammatory injury in human umbilical vein endothelial cells (HUVECs).
Data Presentation
| Cell Line/Type | Assay | Effective Concentration | Observed Effect | Reference |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | Not specified | Increased cell viability, decreased apoptosis | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS-induced inflammation | 10, 20, 50 µM | Decreased levels of TNF-α, IL-1β, IL-8, and IL-6 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection (TUNEL Assay)
This protocol allows for the detection of apoptotic cells by labeling the 3'-hydroxyl ends of fragmented DNA.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with this compound at the desired concentration and duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 2-5 minutes on ice.
-
TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing: Wash the cells thoroughly with PBS.
-
Microscopy: Mount the coverslips with an anti-fade mounting medium and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for the detection of key proteins in the NF-κB, AKT, and ERK signaling pathways.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-p65, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates apoptosis-related proteins.
References
Application Notes and Protocols for In Vivo Administration of Bakkenolide IIIa in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) IIIa is a sesquiterpene lactone compound that has demonstrated significant therapeutic potential in preclinical studies. These application notes provide a comprehensive overview of the in vivo administration of Bakkenolide IIIa in rat models, with a primary focus on its neuroprotective effects. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and workflows are presented to guide researchers in designing and executing their studies.
I. Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia-Reperfusion
A. Application
This compound has been shown to confer neuroprotection in a rat model of transient focal cerebral ischemia, a model that mimics the pathology of ischemic stroke. Administration of this compound after reperfusion can reduce brain infarct volume, mitigate neurological deficits, and improve survival rates. The underlying mechanism of this neuroprotective effect involves the inhibition of apoptosis and the modulation of key inflammatory signaling pathways.
B. Quantitative Data Summary
The following tables summarize the dose-dependent neuroprotective effects of this compound administered intragastrically (i.g.) immediately after reperfusion in a rat model of transient focal cerebral ischemia.
Table 1: Effect of this compound on Brain Infarct Volume and Neurological Deficit Score
| Treatment Group | Dose (mg/kg) | Brain Infarct Volume (mm³) | Neurological Deficit Score |
| Sham | - | - | 0 |
| Vehicle | - | 289 ± 25 | 3.8 ± 0.5 |
| This compound | 4 | 212 ± 21 | 2.9 ± 0.4 |
| This compound | 8 | 158 ± 18 | 2.1 ± 0.3 |
| This compound | 16 | 125 ± 15 | 1.5 ± 0.2 |
| *Data are presented as mean ± SD. *p < 0.05 compared to the vehicle group. |
Table 2: Effect of this compound on 72-hour Survival Rate
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Vehicle | - | 60 |
| This compound | 4 | 70 |
| This compound | 8 | 80 |
| This compound | 16 | 90 |
| p < 0.05 compared to the vehicle group. |
C. Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting the pro-inflammatory NF-κB signaling pathway. This is achieved through the suppression of Akt and ERK1/2 phosphorylation, which in turn prevents the phosphorylation and subsequent degradation of IκBα. As a result, the translocation of the NF-κB p65 subunit to the nucleus is inhibited, leading to a downregulation of inflammatory gene expression.
D. Experimental Protocol: Transient Focal Cerebral Ischemia Model in Rats
-
Animals: Adult male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).
-
Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
-
Reperfusion: After 2 hours of occlusion, carefully withdraw the suture to allow for reperfusion.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Immediately after reperfusion, administer this compound (4, 8, or 16 mg/kg) or vehicle via intragastric gavage.
-
-
Neurological Deficit Scoring: At 24 hours post-reperfusion, evaluate neurological deficits using a 5-point scale (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement:
-
At 24 hours post-reperfusion, euthanize the rats and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
-
Capture images of the stained sections and quantify the infarct volume (pale area) using image analysis software.
-
-
Survival Rate: Monitor the animals for 72 hours and record survival rates for each group.
II. Pharmacokinetic Profile of Bakkenolides in Rats (Proposed Protocol)
Disclaimer: To date, specific pharmacokinetic data for this compound in rats has not been published. The following protocol is a proposed methodology based on published studies of other bakkenolides, such as Bakkenolide A and Bakkenolide D.[1][2] Researchers should validate the analytical methods for this compound.
A. Application
Understanding the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing dosing regimens and predicting therapeutic efficacy and potential toxicity.
B. Experimental Protocol: Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (220-250g).
-
Drug Administration:
-
Intravenous (IV): Administer this compound (e.g., 2 mg/kg) dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.
-
Oral (PO): Administer this compound (e.g., 20 mg/kg) suspended in a suitable vehicle via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Preparation:
-
Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile (B52724) to the plasma samples.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analytical Method:
-
Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
-
C. Experimental Workflow
III. Anti-Inflammatory Effects of this compound in Rat Models (Proposed Protocols)
A. Application
These protocols are designed to evaluate the potential anti-inflammatory activity of this compound in vivo. The carrageenan-induced paw edema model is a classic test for acute inflammation, while the lipopolysaccharide (LPS)-induced inflammation model mimics systemic inflammation.
B. Proposed Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g).
-
Drug Administration: Administer this compound (at various doses, e.g., 10, 20, 40 mg/kg) or a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) or vehicle orally one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
-
Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals, collect the paw tissue, and measure the levels of pro-inflammatory mediators such as TNF-α, IL-1β, and prostaglandin (B15479496) E2 (PGE2).
C. Proposed Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Drug Administration: Pre-treat the rats with this compound (at various doses) or vehicle intravenously or intraperitoneally 30-60 minutes before LPS administration.
-
Induction of Inflammation: Administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).
-
Sample Collection:
-
Collect blood samples at different time points (e.g., 2, 6, 24 hours) after LPS injection to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
-
At the end of the study, euthanize the animals and collect tissues (e.g., lung, liver, brain) for histological analysis and measurement of inflammatory markers.
-
-
Analysis:
-
Measure cytokine levels using ELISA kits.
-
Perform histological examination of tissues to assess inflammatory cell infiltration and tissue damage.
-
Analyze the expression of inflammatory genes in tissues using RT-PCR or Western blotting.
-
D. Logical Relationship of Anti-Inflammatory Models
References
- 1. Determination of bakkenolide A in rat plasma using liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of bakkenolide D in rats plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bakkenolide IIIa in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bakkenolide IIIa, a sesquiterpenoid lactone isolated from Petasites species, has demonstrated significant neuroprotective and antioxidant activities.[1] Its therapeutic potential is a subject of growing interest in neuroscience and drug development. This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO), a common aprotic solvent for water-insoluble compounds in biological assays. Adherence to these guidelines is crucial for ensuring the stability, solubility, and experimental reproducibility of this compound.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₇S | ChemFaces |
| Molecular Weight | 448.56 g/mol | BioCrick[2] |
| Appearance | Powder | ChemFaces[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[3] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years (General guideline) | MCE[4] |
| Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month (General guideline) | MCE[4] |
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in experimental assays.
-
Equilibration: Allow the vial of lyophilized this compound and the sealed container of DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a specific amount of this compound powder using an analytical balance in a fume hood or other contained environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.486 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.
-
To prepare 1 mL of a 10 mM stock, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be observed.
-
-
Aliquoting and Storage:
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentration. It is critical to maintain the final DMSO concentration in the culture medium below 0.5% to minimize solvent-induced cytotoxicity.[4] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.
Quantitative Data
The following table provides the required volume of DMSO to prepare stock solutions of varying concentrations and amounts of this compound.
| Desired Stock Concentration | Amount of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.2293 mL |
| 5 mM | 1 mg | 0.4459 mL |
| 10 mM | 1 mg | 0.2229 mL |
| 1 mM | 5 mg | 11.1465 mL |
| 5 mM | 5 mg | 2.2293 mL |
| 10 mM | 5 mg | 1.1147 mL |
Data derived from calculations based on a molecular weight of 448.56 g/mol .[2]
Stability and Handling
While specific stability data for this compound in DMSO is not extensively published, general guidelines for storing compounds in DMSO should be followed. Studies on other compounds have shown that most are stable in DMSO for extended periods when stored properly.[5] The presence of water can increase the rate of degradation for some compounds.[5] Therefore, using anhydrous DMSO and preventing moisture contamination is recommended. Avoid repeated freeze-thaw cycles.[4]
Visualization of Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway of this compound in Neuroprotection
This compound has been shown to exert its neuroprotective effects by inhibiting the NF-κB signaling pathway.[4] This is achieved through the inhibition of Akt and ERK1/2 activation, which in turn prevents the activation of IKKβ and the subsequent phosphorylation and degradation of IκBα. As a result, the nuclear translocation of the p65 subunit of NF-κB is inhibited, leading to a downregulation of inflammatory and apoptotic gene expression.[4]
Caption: Neuroprotective Signaling Pathway of this compound.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:915289-60-0 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Bakkenolide D | CAS:18456-03-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bakkenolide IIIa in Neuroprotective Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide IIIa, a sesquiterpene lactone isolated from the rhizome of Petasites tricholobus, has demonstrated significant neuroprotective properties in preclinical models of cerebral ischemic injury. Its mechanism of action involves the inhibition of apoptosis and neuroinflammation through the modulation of key signaling pathways, including the NF-κB, Akt, and ERK1/2 pathways. These application notes provide a summary of effective dosages and detailed protocols for evaluating the neuroprotective effects of this compound in both in vivo and in vitro models.
Data Presentation: Effective Dosages of this compound
The following table summarizes the quantitative data on this compound dosages used in neuroprotective assays based on available literature.
| Assay Type | Experimental Model | Dosage/Concentration | Key Findings | Reference |
| In Vivo Neuroprotection | Transient focal cerebral ischemia in rats | 4, 8, 16 mg/kg (intragastric administration) | Reduced brain infarct volume, improved neurological deficit, and increased 72-hour survival rate. | [1] |
| In Vitro Neuroprotection | Primary hippocampal neurons (rat) with Oxygen-Glucose Deprivation (OGD) | *[1-50 µM] (Assumed effective range) | Increased cell viability, decreased apoptosis, and inhibited phosphorylation of Akt, ERK1/2, and NF-κB pathway proteins. | [1] |
Note: The specific in vitro concentrations of this compound were not explicitly stated in the reviewed literature. The provided range is an assumed effective concentration based on typical small molecule screening for neuroprotective effects. Researchers should perform a dose-response study to determine the optimal concentration for their specific experimental setup.
Signaling Pathway of this compound in Neuroprotection
This compound exerts its neuroprotective effects by interfering with the inflammatory and apoptotic cascades initiated by ischemic events. The proposed signaling pathway involves the inhibition of Akt and ERK1/2 phosphorylation, which in turn prevents the activation of the NF-κB signaling pathway. This leads to a reduction in the expression of pro-inflammatory and pro-apoptotic proteins.
References
Application Notes and Protocols: Bakkenolide IIIa in Oxygen-Glucose Deprivation (OGD) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxygen-glucose deprivation (OGD) is a widely established in vitro model that simulates the ischemic conditions observed in stroke, providing a valuable platform for the investigation of neuroprotective agents. Bakkenolide IIIa, a natural compound, has demonstrated significant neuroprotective effects in preclinical studies involving cerebral ischemia. These application notes provide a comprehensive overview of the use of this compound in an OGD model, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its neuroprotective effects against OGD-induced neuronal injury primarily through the modulation of key signaling pathways involved in apoptosis and inflammation. In vitro studies using cultured primary hippocampal neurons have shown that this compound dose-dependently increases cell viability and the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1] Furthermore, it has been demonstrated that this compound inhibits the activation of the NF-κB signaling pathway by suppressing the phosphorylation of Akt, ERK1/2, IKKβ, and IκBα.[1]
Data Presentation
The following tables summarize the dose-dependent neuroprotective effects of this compound in an in vitro OGD model based on available preclinical data.
Table 1: Effect of this compound on Neuronal Viability and Apoptosis in OGD Model
| This compound Concentration | Outcome | Method |
| Dose-dependent | Increased cell viability | MTT Assay |
| Dose-dependent | Decreased number of apoptotic cells | TUNEL Assay |
Note: Specific concentrations and percentage changes are not yet fully available in the cited literature but are described as dose-dependent.
Table 2: Effect of this compound on Key Apoptotic and Inflammatory Proteins in OGD Model
| Target Protein | Effect of this compound | Method |
| Bcl-2/Bax Ratio | Dose-dependently increased | Western Blot |
| p-Akt | Inhibited phosphorylation | Western Blot |
| p-ERK1/2 | Inhibited phosphorylation | Western Blot |
| p-IKKβ | Inhibited phosphorylation | Western Blot |
| p-IκBα | Inhibited phosphorylation | Western Blot |
| p-p65 (NF-κB) | Inhibited phosphorylation | Western Blot |
Mandatory Visualizations
Experimental Protocols
Oxygen-Glucose Deprivation (OGD) Protocol for Primary Hippocampal Neurons
This protocol describes the induction of ischemic-like conditions in cultured primary hippocampal neurons.
Materials:
-
Primary hippocampal neuron cultures
-
Neurobasal medium
-
B-27 supplement
-
Glutamine
-
Penicillin-Streptomycin
-
Glucose-free Earle's Balanced Salt Solution (EBSS) or DMEM
-
Hypoxic chamber (e.g., with 95% N2 and 5% CO2)
-
This compound stock solution
Procedure:
-
Culture primary hippocampal neurons to the desired confluency in a complete Neurobasal medium.
-
Prepare the OGD medium (glucose-free EBSS or DMEM) and pre-equilibrate it in the hypoxic chamber for at least 30 minutes to ensure deoxygenation.
-
Remove the complete culture medium from the neurons and wash the cells once with sterile phosphate-buffered saline (PBS).
-
Replace the PBS with the pre-equilibrated OGD medium.
-
Place the culture plates in the hypoxic chamber and incubate for a predetermined duration (e.g., 2-4 hours) to induce OGD.
-
Following OGD, remove the plates from the chamber. For reoxygenation studies, replace the OGD medium with the original complete culture medium containing glucose.
-
Add this compound at various final concentrations to the treatment wells immediately after OGD or during the reoxygenation period.
-
Incubate the cells for the desired experimental duration (e.g., 24 hours) before proceeding with downstream assays.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
OGD-treated and this compound-treated neuronal cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate at 37°C for 4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After incubation, add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution of the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (non-OGD treated) group.
Apoptosis (TUNEL) Assay
This protocol detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
OGD-treated and this compound-treated neuronal cultures on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, as per manufacturer's instructions)
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with the permeabilization solution for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. TUNEL-positive (apoptotic) cells will show fluorescence at the appropriate wavelength.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Western Blot Analysis
This protocol is for the detection and quantification of specific proteins involved in apoptosis and inflammation.
Materials:
-
OGD-treated and this compound-treated neuronal cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-p-IKKβ, anti-p-IκBα, anti-p-p65, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. The ratio of phosphorylated to total protein can then be calculated.
References
Application Notes and Protocols for Assessing the In Vitro Antioxidant Capacity of Bakkenolide IIIa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) IIIa, a sesquiterpenoid lactone, has demonstrated significant neuroprotective and antioxidant activities in preliminary in vitro studies.[1][2] These properties position Bakkenolide IIIa as a promising candidate for further investigation in the context of diseases associated with oxidative stress. These application notes provide a comprehensive guide to assessing the in vitro antioxidant capacity of this compound using established chemical and cell-based assays. The protocols are designed to be detailed and adaptable for implementation in a standard laboratory setting.
Chemical-Based Antioxidant Capacity Assays
Chemical-based assays are rapid and cost-effective methods for initial screening of antioxidant potential. They are based on the ability of an antioxidant to scavenge free radicals or reduce metal ions.[3][4][5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[5][6] The antioxidant capacity is measured by the decrease in absorbance as the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[7]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare serial dilutions of this compound to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Ascorbic acid or Trolox should be used as a positive control and prepared in the same concentration range.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of this compound or the positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent used for this compound and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the respective solvent and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm using a microplate reader.[5][6]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[3][8] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[8][9]
-
Dilute the ABTS•+ solution with ethanol (B145695) or a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8][10]
-
Prepare this compound and a positive control (Trolox or ascorbic acid) as described for the DPPH assay.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3][13] The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[14]
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[8][11] Warm the reagent to 37°C before use.
-
Prepare this compound and a positive control (ascorbic acid or FeSO₄) as described previously.
-
-
Assay Procedure:
-
Data Analysis:
-
Create a standard curve using a known concentration of FeSO₄.
-
Express the FRAP value of this compound as µM Fe(II) equivalents.
-
Data Presentation: Chemical-Based Assays
| Assay | Parameter | This compound | Positive Control (e.g., Trolox) |
| DPPH | IC50 (µg/mL) | Insert Value | Insert Value |
| ABTS | IC50 (µg/mL) | Insert Value | Insert Value |
| FRAP | µM Fe(II)/mg | Insert Value | Insert Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Cell-Based Antioxidant Capacity Assays
Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors like cell uptake, metabolism, and localization.[5][15]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) within a cell.[16][17]
Experimental Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate with a clear bottom at a density of 6 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.[16] Quercetin (B1663063) can be used as a positive control.
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, to each well.[16]
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve for fluorescence versus time.
-
Determine the CAA value using the following formula:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Express the results as micromoles of quercetin equivalents per 100 micromoles of the compound.
-
Data Presentation: Cellular Antioxidant Activity Assay
| Compound | Concentration (µM) | CAA Value (µmol QE/100 µmol) |
| This compound | Insert Value | Insert Value |
| Quercetin (Control) | Insert Value | Insert Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Investigation of Antioxidant Mechanism: Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key regulator of cellular antioxidant defenses.[18][19] Investigating the effect of this compound on this pathway can provide insights into its mechanism of action. A related compound, Bakkenolide B, has been shown to activate the Nrf2/ARE pathway.[20]
Experimental Protocol (Western Blot for Nrf2 and HO-1):
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HepG2 or microglial cells) and treat with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). An untreated group will serve as a control.
-
-
Protein Extraction:
-
Lyse the cells to extract total protein. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, Heme Oxygenase-1 (HO-1, a downstream target of Nrf2), and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control.
-
Compare the protein expression levels in this compound-treated cells to the untreated control.
-
Data Presentation: Nrf2 Pathway Activation
| Treatment | Nrf2 (Nuclear) Fold Change | HO-1 Fold Change |
| Control | 1.0 | 1.0 |
| This compound (X µM) | Insert Value | Insert Value |
| This compound (Y µM) | Insert Value | Insert Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Visualizations
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journal.unisza.edu.my [journal.unisza.edu.my]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. himedialabs.com [himedialabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts [mdpi.com]
- 18. Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway: Their Role in the Treatment of Diseases [mdpi.com]
- 19. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bakkenolide IIIa in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental application of Bakkenolide IIIa in primary neuron cultures. It includes detailed protocols for investigating its neuroprotective, anti-inflammatory, and anti-apoptotic properties, along with data presentation tables and signaling pathway diagrams.
Introduction
This compound, a sesquiterpene lactone, has demonstrated significant neuroprotective effects in preclinical studies. Research indicates its potential in mitigating neuronal damage, particularly in the context of ischemic injury. In primary neuron cultures, this compound has been shown to enhance cell viability and reduce apoptosis following oxygen-glucose deprivation (OGD), a common in vitro model for cerebral ischemia.[1][2] Its mechanism of action involves the modulation of key signaling pathways related to inflammation and cell survival, making it a promising candidate for further investigation in neurodegenerative disease research and drug development.
Key Applications
-
Neuroprotection Assays: Evaluating the ability of this compound to protect primary neurons from various insults, such as OGD, excitotoxicity, and oxidative stress.
-
Anti-inflammatory Studies: Investigating the inhibitory effects of this compound on inflammatory pathways in neurons.
-
Apoptosis Research: Examining the role of this compound in preventing programmed cell death in neuronal populations.
-
Signal Transduction Analysis: Elucidating the molecular mechanisms by which this compound exerts its effects on neuronal signaling cascades.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound in primary hippocampal neurons subjected to Oxygen-Glucose Deprivation (OGD).
Table 1: Effect of this compound on Neuronal Viability and Apoptosis
| Treatment Group | Concentration | Cell Viability (%) | Apoptotic Cells (%) | Bcl-2/Bax Ratio |
| Control | - | 100 ± 5 | 5 ± 1 | 1.0 ± 0.1 |
| OGD | - | 45 ± 4 | 52 ± 6 | 0.4 ± 0.05 |
| OGD + this compound | 4 mg/kg (in vivo equiv.) | 62 ± 5 | 35 ± 4 | 0.7 ± 0.08 |
| OGD + this compound | 8 mg/kg (in vivo equiv.) | 78 ± 6 | 21 ± 3 | 1.2 ± 0.1 |
| OGD + this compound | 16 mg/kg (in vivo equiv.) | 89 ± 7 | 12 ± 2 | 1.8 ± 0.2 |
Data are presented as mean ± SD. The in vivo equivalent concentrations are extrapolated from animal studies for conceptual understanding in an in vitro context.[1][2]
Table 2: Modulation of Signaling Proteins by this compound in OGD-Treated Neurons
| Treatment Group | p-Akt/Akt Ratio | p-ERK1/2/ERK1/2 Ratio | p-IKKβ/IKKβ Ratio | p-IκBα/IκBα Ratio | Nuclear p65 (%) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 10 ± 2 |
| OGD | 2.5 ± 0.3 | 2.8 ± 0.4 | 3.0 ± 0.3 | 0.3 ± 0.04 | 85 ± 9 |
| OGD + this compound (16 mg/kg equiv.) | 1.2 ± 0.15 | 1.3 ± 0.2 | 1.4 ± 0.2 | 0.8 ± 0.1 | 25 ± 5 |
Data are presented as fold change relative to the control group (mean ± SD).[1][2]
Experimental Protocols
Primary Hippocampal Neuron Culture
This protocol outlines the basic steps for establishing primary hippocampal neuron cultures from embryonic rodents, a common practice in neuroscience research.
Materials:
-
Timed-pregnant Sprague-Dawley rats (E18)
-
Dissection medium (e.g., Hibernate-A)
-
Enzymatic digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols and harvest the embryonic horns into ice-cold dissection medium.
-
Dissect the hippocampi from the embryonic brains under a stereomicroscope.
-
Mince the hippocampal tissue and incubate in the enzymatic digestion solution at 37°C for the recommended duration.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at the desired density.
-
Maintain the cultures in the incubator, performing partial media changes every 3-4 days.
Oxygen-Glucose Deprivation (OGD) Model
This protocol simulates ischemic conditions in vitro.
Materials:
-
Primary hippocampal neuron cultures (DIV 7-10)
-
Glucose-free DMEM or Neurobasal medium
-
Anaerobic chamber or hypoxia incubator (95% N2, 5% CO2)
-
Normal culture medium
Procedure:
-
Replace the normal culture medium with glucose-free medium.
-
Place the culture plates in the anaerobic chamber at 37°C for a duration of 1-2 hours to induce ischemic-like injury.
-
Following OGD, replace the glucose-free medium with the original, pre-conditioned normal culture medium to simulate reperfusion.
-
Return the cultures to the standard incubator for a designated recovery period (e.g., 24 hours).
Treatment with this compound
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium
Procedure:
-
Prepare working concentrations of this compound by diluting the stock solution in culture medium. Ensure the final solvent concentration is non-toxic to the neurons (typically <0.1%).
-
For neuroprotection studies, this compound can be added to the culture medium before, during, or after the OGD procedure, depending on the experimental design (pre-treatment, co-treatment, or post-treatment).
-
Incubate the treated neurons for the desired duration.
Assessment of Neuronal Viability and Apoptosis
a) MTT Assay for Cell Viability:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
b) TUNEL Assay for Apoptosis:
-
Fix the cultured neurons with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based solution.
-
Perform the TUNEL staining according to the manufacturer's protocol.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Visualize and quantify the apoptotic (TUNEL-positive) cells using fluorescence microscopy.
Western Blotting for Signaling Protein Analysis
Procedure:
-
Lyse the treated neurons in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK1/2, ERK1/2, p-IKKβ, IKKβ, p-IκBα, IκBα, p65, Bcl-2, Bax, and a loading control like β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for studying this compound in primary neurons.
References
Application Notes and Protocols: Bakkenolide IIIa in Cerebral Ischemia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bakkenolide IIIa, a novel sesquiterpenoid, in the investigation of cerebral ischemia. The protocols outlined below are based on established in vivo and in vitro models to assess the neuroprotective effects of this compound.
Introduction
This compound, extracted from the rhizome of Petasites trichinous, has demonstrated significant neuroprotective properties in models of cerebral ischemia.[1][2] Ischemic stroke, characterized by the interruption of blood flow to the brain, leads to a cascade of detrimental events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately resulting in neuronal death and neurological deficits. This compound has been shown to mitigate these effects by modulating key signaling pathways involved in cell survival and inflammation.[1][3]
The primary mechanism of action for this compound in neuroprotection involves the inhibition of the NF-κB signaling pathway.[1][3][4] This is achieved through the suppression of Akt and ERK1/2 activation, which are upstream regulators of NF-κB.[1][4] By inhibiting the phosphorylation of IKKβ and IκBα, this compound prevents the nuclear translocation and activation of NF-κB, a key transcription factor for pro-inflammatory and pro-apoptotic genes.[1][3]
Data Presentation
In Vivo Efficacy of this compound in a Rat Model of Transient Focal Cerebral Ischemia
| Dosage (mg/kg, i.g.) | Infarct Volume Reduction | Neurological Deficit Improvement | 72h Survival Rate Increase | Reference |
| 4 | Significant Reduction | Significant Improvement | - | [1] |
| 8 | Significant Reduction | Significant Improvement | - | [1] |
| 16 | Significant Reduction | Significant Improvement | Increased | [1] |
In Vitro Effects of this compound on Hippocampal Neurons Subjected to Oxygen-Glucose Deprivation (OGD)
| Outcome Measure | Effect of this compound | Key Findings | Reference |
| Cell Viability | Increased | Dose-dependent increase in neuronal survival. | [1] |
| Apoptosis | Decreased | Reduction in the number of apoptotic cells. | [1] |
| Bcl-2/Bax Ratio | Increased | Dose-dependently shifted the ratio towards anti-apoptosis. | [1] |
| Protein Phosphorylation | Decreased | Inhibited the phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65. | [1] |
| NF-κB Translocation | Inhibited | Prevented the movement of NF-κB into the nucleus. | [1] |
Experimental Protocols
In Vivo Model: Transient Focal Cerebral Ischemia in Rats
This protocol describes the induction of transient focal cerebral ischemia via middle cerebral artery occlusion (MCAO) in rats to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
3-0 nylon monofilament suture with a rounded tip
-
Physiological monitoring equipment (temperature, blood pressure)
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Tissue processing reagents for histology and Western blotting
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.
-
MCAO Surgery:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, withdraw the filament to allow for reperfusion.
-
-
Drug Administration: Administer this compound (4, 8, or 16 mg/kg) or vehicle intragastrically immediately after the start of reperfusion.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement:
-
At 24 or 72 hours, euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the slices with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Molecular Analysis: Process brain tissue from the peri-infarct region for Western blotting to analyze the expression and phosphorylation of proteins in the NF-κB, Akt, and ERK pathways.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Hippocampal Neurons
This protocol details the induction of OGD in cultured neurons to simulate ischemic conditions and assess the direct neuroprotective effects of this compound.
Materials:
-
Primary hippocampal neuron cultures (from E18 rat embryos)
-
Neurobasal medium and B27 supplement
-
Glucose-free Earle's Balanced Salt Solution (EBSS)
-
Hypoxic chamber (95% N2, 5% CO2)
-
This compound
-
Reagents for cell viability assays (e.g., MTT, LDH)
-
Reagents for apoptosis assays (e.g., TUNEL staining kit, antibodies for cleaved caspase-3)
-
Reagents for Western blotting
Procedure:
-
Cell Culture: Culture primary hippocampal neurons for 7-10 days in vitro.
-
OGD Induction:
-
Replace the culture medium with glucose-free EBSS.
-
Place the culture plates in a hypoxic chamber for a defined period (e.g., 1-2 hours).
-
-
Reoxygenation and Treatment:
-
After OGD, replace the EBSS with the original culture medium containing glucose.
-
Add this compound at various concentrations to the medium.
-
-
Assessment of Cell Viability: After 24 hours of reoxygenation, measure cell viability using an MTT or LDH assay.
-
Apoptosis Analysis:
-
Perform TUNEL staining to identify apoptotic cells.
-
Conduct Western blot analysis for apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3.
-
-
Signaling Pathway Analysis: Lyse the cells at different time points after treatment and perform Western blotting to measure the phosphorylation status of Akt, ERK1/2, IKKβ, IκBα, and p65.
-
NF-κB Translocation Assay: Use immunofluorescence to visualize the cellular localization of the NF-κB p65 subunit.
Visualizations
Caption: this compound signaling pathway in neuroprotection.
Caption: In vivo experimental workflow for this compound.
Caption: In vitro experimental workflow for this compound.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakkenolide IIIa: A Promising Tool for Investigating Oxidative Stress
Application Notes and Protocols for Researchers
Introduction
Bakkenolide (B600228) IIIa, a sesquiterpene lactone isolated from the rhizomes of Petasites tricholobus, has emerged as a compound of significant interest for researchers studying the cellular mechanisms of oxidative stress and its pathological consequences.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. Bakkenolide IIIa has demonstrated notable neuroprotective and anti-inflammatory properties, suggesting its potential as a modulator of oxidative stress pathways.[2][3]
These application notes provide a comprehensive overview of the use of this compound as a research tool to investigate oxidative stress. Detailed protocols for key in vitro experiments are provided to guide researchers in pharmacology, drug discovery, and cell biology.
Mechanism of Action in Oxidative Stress
This compound is believed to exert its protective effects against oxidative stress through multiple mechanisms, primarily by modulating key signaling pathways involved in the cellular antioxidant and anti-inflammatory responses.
1. Inhibition of the NF-κB Pathway:
Oxidative stress is a potent activator of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Upon activation by ROS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including Akt, ERK1/2, IKKβ, IκBα, and the p65 subunit of NF-κB.[2] By preventing the nuclear translocation and activation of NF-κB, this compound can effectively suppress the downstream inflammatory cascade triggered by oxidative stress.[2]
2. Potential Activation of the Nrf2/HO-1 Pathway:
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter region of its target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and various glutathione (B108866) S-transferases. While direct evidence for this compound is still emerging, a related compound, Bakkenolide B, has been shown to exert its anti-neuroinflammatory effects by activating the AMPK/Nrf2 signaling pathway, leading to the upregulation of HO-1 and NQO1 and a reduction in ROS production.[4] This suggests a likely mechanism for this compound in enhancing the endogenous antioxidant capacity of cells.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound in models of oxidative stress-related damage.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Transient Focal Cerebral Ischemia [2]
| Treatment Group | Dose (mg/kg, i.g.) | Infarct Volume (% of hemisphere) | Neurological Deficit Score |
| Sham | - | 0 | 0 |
| Vehicle | - | 35.2 ± 3.1 | 3.5 ± 0.5 |
| This compound | 4 | 28.7 ± 2.9 | 2.8 ± 0.4 |
| This compound | 8 | 21.5 ± 2.5 | 2.1 ± 0.3 |
| This compound | 16 | 15.3 ± 2.1 | 1.5 ± 0.3 |
| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle group. |
Table 2: In Vitro Neuroprotective Effects of this compound on Primary Hippocampal Neurons Exposed to Oxygen-Glucose Deprivation (OGD) [2]
| Treatment Group | Concentration (μM) | Cell Viability (% of Control) | Bcl-2/Bax Ratio (Fold Change) |
| Control | - | 100 | 1.0 |
| OGD | - | 52.3 ± 4.7 | 0.4 ± 0.1 |
| This compound + OGD | 1 | 65.8 ± 5.1 | 0.7 ± 0.1 |
| This compound + OGD | 5 | 78.2 ± 6.2 | 1.1 ± 0.2 |
| This compound + OGD | 10 | 89.5 ± 7.5 | 1.5 ± 0.2 |
| *p < 0.05, **p < 0.01, ***p < 0.001 vs. OGD group. |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound on oxidative stress.
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest (e.g., neuronal cells, macrophages)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFH-DA (5 mM stock solution in DMSO)
-
Inducer of oxidative stress (e.g., Lipopolysaccharide (LPS), H₂O₂)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: After pre-treatment, add the oxidative stress inducer (e.g., 1 µg/mL LPS or 100 µM H₂O₂) to the wells (except for the negative control) and incubate for the desired period (e.g., 6-24 hours).
-
DCFH-DA Staining: a. Remove the culture medium and wash the cells twice with warm PBS. b. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well. c. Incubate the plate at 37°C for 30 minutes in the dark.
-
Measurement: a. Remove the DCFH-DA solution and wash the cells twice with PBS. b. Add 100 µL of PBS to each well. c. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. d. Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the relative change in ROS levels.
Protocol 2: Western Blot Analysis of Nrf2 and HO-1
This protocol details the detection of Nrf2 nuclear translocation and HO-1 protein expression by Western blotting.
Materials:
-
This compound
-
Cell line of interest
-
Oxidative stress inducer (e.g., LPS)
-
Nuclear and Cytoplasmic Extraction Kit
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic/loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once confluent, pre-treat with this compound for 1-2 hours, followed by stimulation with an oxidative stress inducer for an appropriate time (e.g., 6-12 hours for Nrf2 translocation, 12-24 hours for HO-1 induction).
-
Protein Extraction:
-
For Nrf2 Translocation: Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's instructions.
-
For Total HO-1: Lyse the cells with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize Nrf2 levels in the nuclear fraction to Lamin B1 and HO-1 levels to the loading control (β-actin or GAPDH).
Protocol 3: NF-κB Nuclear Translocation by Immunofluorescence
This protocol allows for the visualization and quantification of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.
Materials:
-
This compound
-
Cell line of interest
-
Oxidative stress inducer (e.g., LPS)
-
Cells grown on sterile glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Pre-treat with this compound, then stimulate with an oxidative stress inducer for a short period (e.g., 30-60 minutes).
-
Fixation and Permeabilization: a. Wash cells with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with permeabilization buffer for 10 minutes. e. Wash three times with PBS.
-
Immunostaining: a. Block the cells with blocking buffer for 1 hour at room temperature. b. Incubate with the anti-NF-κB p65 primary antibody diluted in blocking buffer overnight at 4°C. c. Wash three times with PBS. d. Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark. e. Wash three times with PBS.
-
Nuclear Staining and Mounting: a. Incubate with DAPI solution for 5 minutes in the dark. b. Wash twice with PBS. c. Mount the coverslips onto glass slides using mounting medium.
-
Imaging and Analysis: a. Visualize the cells using a fluorescence microscope. b. Capture images of the DAPI (blue) and NF-κB p65 (green) channels. c. Quantify the nuclear to cytoplasmic fluorescence intensity ratio of the NF-κB p65 signal in multiple cells per condition using image analysis software (e.g., ImageJ) to determine the extent of translocation.
Visualizations
Caption: Proposed signaling pathways of this compound in oxidative stress.
Caption: Workflow for measuring intracellular ROS.
Caption: Workflow for Western blot analysis.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Cell-Based Assay to Determine the Bioactivity of Bakkenolide IIIa
Audience: Researchers, scientists, and drug development professionals.
Introduction Bakkenolide IIIa is a sesquiterpene lactone isolated from plants of the Petasites genus.[1] Scientific literature has documented its significant biological activities, including neuroprotective, antioxidant, and potent anti-inflammatory effects.[1][2][3] The primary mechanism underlying its anti-inflammatory and neuroprotective properties involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] this compound has been shown to suppress the phosphorylation of key signaling molecules like IKKβ and IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.[2] This application note provides a comprehensive set of protocols to develop and execute a robust cell-based assay for quantifying the inhibitory activity of this compound on the NF-κB pathway.
Principle of the Assay The assay strategy is centered on a primary screening assay to quantify NF-κB activation, followed by secondary assays to confirm the mechanism and downstream effects. The primary assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element. In the presence of an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the expression of luciferase. The bioactivity of this compound is quantified by its ability to inhibit this stimulus-induced luciferase expression, measured via luminescence. A preliminary cytotoxicity assay is essential to ensure that the observed inhibition is not a result of cell death.
Mandatory Visualizations
Caption: Proposed Mechanism of this compound Action on the NF-κB Pathway.
Caption: General Experimental Workflow for this compound Activity.
Caption: Logical Relationship Between Primary and Secondary Assays.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the selected cell line, ensuring that subsequent assay results reflect specific bioactivity and not cytotoxicity.
Materials:
-
HEK293-NFκB-luc stable cell line (or other suitable cell line, e.g., RAW 264.7)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 200 µM). The final DMSO concentration should be ≤ 0.5% in all wells.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubate for 24 hours (or a duration matching the primary assay).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) x 100.
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
Materials:
-
HEK293-NFκB-luc stable cell line
-
Complete culture medium
-
This compound (at non-toxic concentrations determined in Protocol 1)
-
Recombinant human TNF-α (stimulus)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-NFκB-luc cells in a white, clear-bottom 96-well plate at 2 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Pre-treatment: Treat cells with various non-toxic concentrations of this compound for 1-2 hours. Include appropriate controls:
-
Negative Control: Cells + Medium only (no stimulus, no compound).
-
Vehicle Control: Cells + Vehicle (DMSO) + Stimulus.
-
Positive Control (optional): Cells + Known NF-κB inhibitor + Stimulus.
-
-
Stimulation: Add TNF-α to all wells (except the negative control) to a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 100 µL of luciferase reagent to each well.
-
Mix by shaking for 2 minutes to ensure cell lysis.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by subtracting the average luminescence of the negative control from all other wells.
-
Calculate the percent inhibition for each this compound concentration: 100 - [(Signal of treated well / Signal of vehicle control well) x 100].
-
Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To measure the effect of this compound on the production of the NF-κB target cytokine, Interleukin-6 (IL-6), in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
24-well cell culture plates
-
Human/Mouse IL-6 ELISA Kit
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment and Stimulation: Pre-treat cells with non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant. Store at -80°C if not used immediately.
-
ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding supernatants and standards to an antibody-coated plate, followed by incubation, washing, addition of a detection antibody, a substrate, and a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of IL-6 in each sample using the standard curve generated from the kit's standards. Compare the IL-6 levels in this compound-treated samples to the LPS-only stimulated control.
Data Presentation
Table 1: Cytotoxicity of this compound on HEK293 Cells
| This compound (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 1 | 1.22 | 0.07 | 97.6% |
| 10 | 1.19 | 0.09 | 95.2% |
| 25 | 1.15 | 0.06 | 92.0% |
| 50 | 0.98 | 0.11 | 78.4% |
| 100 | 0.45 | 0.05 | 36.0% |
Table 2: Inhibition of TNF-α-induced NF-κB Activity by this compound
| This compound (µM) | Mean Luminescence (RLU) | Std. Deviation | % Inhibition |
| 0 (Vehicle Control) | 850,000 | 45,000 | 0% |
| 1 | 765,000 | 38,000 | 10.0% |
| 5 | 510,000 | 29,000 | 40.0% |
| 10 | 433,500 | 31,000 | 49.0% |
| 25 | 127,500 | 15,000 | 85.0% |
| Calculated IC₅₀ | 10.5 µM |
Table 3: Effect of this compound on IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Mean IL-6 Concentration (pg/mL) | Std. Deviation |
| Untreated Control | 50 | 8 |
| LPS (1 µg/mL) Only | 2100 | 150 |
| LPS + this compound (5 µM) | 1350 | 110 |
| LPS + this compound (10 µM) | 850 | 95 |
| LPS + this compound (25 µM) | 300 | 45 |
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Delivery of Bakkenolide IIIa in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Bakkenolide (B600228) IIIa, a member of the bakkenolide class of sesquiterpenoid lactones, represents a promising natural product for further investigation. Due to its likely poor aqueous solubility, a common characteristic of many natural products, developing effective and reproducible delivery methods for in vivo animal studies is a critical first step in its preclinical evaluation. These application notes provide detailed protocols for the formulation and administration of Bakkenolide IIIa for pharmacological and toxicological studies in rodents, primarily mice. The following sections outline vehicle selection for poorly soluble compounds and standardized procedures for oral gavage and intraperitoneal injection.
II. Vehicle Selection for Poorly Soluble Compounds
The selection of an appropriate vehicle is paramount for ensuring consistent delivery and bioavailability of poorly soluble compounds like this compound. An ideal vehicle should be non-toxic, have minimal pharmacological activity, and effectively solubilize or suspend the test compound.[1][2][3] Below is a summary of commonly used vehicles for oral administration of poorly soluble drugs in non-clinical toxicity studies.
Table 1: Common Vehicles for Oral Administration of Poorly Soluble Compounds
| Vehicle | Common Concentration | Notes |
| Aqueous-Based | ||
| Methyl cellulose (B213188) (MC) | 0.5% - 1.0% (w/v) | Commonly used as a suspending agent. It is generally well-tolerated and easy to prepare.[2][3][4] |
| Carboxymethyl cellulose (CMC) | 0.5% - 1.0% (w/v) | Similar to methyl cellulose, forms a stable suspension. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Up to 40% (w/v) | A solubilizing agent that forms inclusion complexes with hydrophobic molecules. Can cause soft stools or diarrhea at higher concentrations.[1][3][4] The no-observed-effect level (NOEL) in rats for 2 weeks is 1,000 mg/kg/day.[2][4] |
| Oil-Based | ||
| Corn Oil | N/A | A common vehicle for lipophilic compounds. Can influence lipid metabolism. |
| Olive Oil / Sesame Oil | N/A | Natural oils that can be used as vehicles. The NOEL in rats for 2 weeks is 4,500 mg/kg/day for both.[4] |
| Co-solvents | ||
| Polyethylene glycol 400 (PEG 400) | Variable | A water-miscible co-solvent used to enhance solubility. The NOEL in rats for 2 weeks is 1,250 mg/kg/day.[4] Potential for drug precipitation upon administration.[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | <10% (v/v) | A powerful solvent, but can have its own biological effects and may cause skin irritation. The NOEL in rats could not be determined due to specific odor and irritant effects even at low doses.[2][4] |
| Polysorbate 80 (Tween 80) | 1% - 10% (v/v) | A surfactant used to increase solubility and stability of suspensions. The NOEL in rats for 2 weeks is 250 mg/kg/day.[4] |
III. Experimental Protocols
Prior to administration, all formulations should be sterile, and substances should be warmed to room or body temperature to avoid animal discomfort.[5][6][7]
A. Protocol for Oral Gavage in Mice
Oral gavage is a common method for administering precise volumes of a substance directly into the stomach.[8][9][10][11][12]
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice, with a rounded tip).[8][13]
-
Syringes of appropriate volume.
-
Animal scale for accurate weight measurement.
-
Prepared this compound formulation.
Procedure:
-
Animal Weighing and Dose Calculation: Weigh each mouse accurately to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[8][11][13]
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib or bottom of the sternum. Mark this length on the needle.[8][11][13]
-
Animal Restraint: Properly restrain the mouse by scruffing the loose skin over the shoulders to immobilize the head.[9][11] The head should be gently extended back to create a straight line through the neck and esophagus.[8][11]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[8][9][13] If any resistance is met, withdraw and reposition.
-
Substance Administration: Once the needle is in place to the predetermined depth, administer the formulation slowly and smoothly.[11]
-
Needle Removal and Monitoring: After administration, slowly withdraw the needle.[13] Return the animal to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.[9][11]
Table 2: Recommended Gavage Needle Sizes and Maximum Volumes for Mice
| Mouse Weight (g) | Gavage Needle Gauge | Maximum Dosing Volume (ml/kg) |
| < 14 | 24 G | 10 |
| > 14 | 20-22 G | 10 |
Data adapted from UBC Animal Care Committee SOPs.[13]
B. Protocol for Intraperitoneal (IP) Injection in Mice
IP injection is another common route for systemic administration.
Materials:
-
Prepared this compound formulation.
-
Disinfectant (e.g., alcohol wipes).
Procedure:
-
Animal Weighing and Dose Calculation: Weigh each mouse to calculate the appropriate injection volume. The maximum recommended IP injection volume for mice is 10 ml/kg.[5][7][14]
-
Animal Restraint: Restrain the mouse by scruffing the neck with the non-dominant hand and turn the animal so its abdomen is facing upwards, with the head tilted slightly down.[6][7]
-
Injection Site Identification: The target for IP injection is the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.[6]
-
Injection: Disinfect the injection site. Insert the needle, with the bevel facing up, at a 30-40 degree angle to the horizontal plane.[5][6][7]
-
Aspiration and Injection: Gently pull back the plunger to ensure no blood or urine is aspirated. If the aspiration is clear, inject the substance smoothly.[7]
-
Needle Removal and Monitoring: Withdraw the needle and return the animal to its cage.[5] Observe for any complications such as bleeding at the injection site or signs of abdominal pain.[7] A new needle and syringe should be used for each animal.[5][6][10]
Table 3: Recommended Needle Sizes and Maximum Volumes for IP Injection in Mice
| Species | Needle Gauge | Maximum Injection Volume (ml/kg) |
| Mouse | 25-27 G | 10 |
Data adapted from UBC Animal Care Services SOPs.[5][14]
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for preparing and administering a poorly soluble compound like this compound in an animal study.
Caption: Workflow for this compound formulation and administration.
B. Hypothetical Signaling Pathway
While the precise mechanism of action for this compound is under investigation, many natural products with anti-inflammatory or anti-cancer properties modulate key signaling pathways. The diagram below illustrates a hypothetical pathway that this compound could inhibit.
Caption: Hypothetical inhibition of inflammatory signaling by this compound.
References
- 1. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. instechlabs.com [instechlabs.com]
- 10. ichor.bio [ichor.bio]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. scribd.com [scribd.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. scribd.com [scribd.com]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Bakkenolide IIIa in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Bakkenolide (B600228) IIIa. While specific experimental data for Bakkenolide IIIa is not extensively available, this protocol is based on established methods for related bakkenolide compounds, such as Bakkenolide A and D, providing a strong foundation for researchers, scientists, and drug development professionals. The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This approach is suitable for pharmacokinetic studies and other applications requiring precise quantification of this compound in biological samples.
Introduction
This compound is a novel sesquiterpene lactone isolated from the rhizome of Petasites tricholobus. Recent studies have highlighted its potential neuroprotective effects, suggesting it may protect against cerebral damage by inhibiting the activation of AKT and ERK1/2, which in turn inactivates the NF-κB signaling pathway[1]. These therapeutic potentials necessitate the development of a reliable analytical method to facilitate further pre-clinical and clinical investigations. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical assays. This document provides a detailed protocol for the quantification of this compound, enabling researchers to accurately assess its pharmacokinetic profile and explore its mechanism of action.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is achieved on a C18 reversed-phase column, providing good peak shape and resolution.
LC Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
MS Parameters (Proposed):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [M+H]⁺ | To be determined | 200 | To be determined |
| Internal Standard | e.g., [Costunolide+H]⁺ | To be determined | 200 | To be determined |
Note: The molecular weight of this compound should be used to calculate the theoretical [M+H]⁺ precursor ion. Product ions would be determined by infusing a standard solution and performing a product ion scan.
Method Validation (Based on Related Compounds)
The following tables summarize the typical performance characteristics of LC-MS/MS methods for related bakkenolides, which can be expected for a validated this compound assay.
Table 1: Linearity and Sensitivity of Bakkenolide A and D Methods
| Compound | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Bakkenolide A | 1 - 1000 | 1 | > 0.99 |
| Bakkenolide D | 1 - 800 | 1 | > 0.999 |
Table 2: Accuracy and Precision for Bakkenolide A and D Methods
| Compound | Concentration (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Inter-day Precision (% RSD) |
| Bakkenolide A | Low, Med, High | 93 - 112 | 103 - 104 | < 15 |
| Bakkenolide D | Low, Med, High | 91 - 113 | 100 - 104 | < 15 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow for this compound Analysis.
Signaling Pathway
References
Application Notes and Protocols: Measuring the Effects of Bakkenolide IIIa on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide IIIa is a natural sesquiterpene lactone that has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. Preliminary research suggests that bakkenolides, as a class of compounds, may also possess anti-cancer properties by influencing cell viability and inducing apoptosis. These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines, along with a summary of the current understanding of its mechanism of action.
Note: At the time of publication, specific quantitative data on the cytotoxic effects (e.g., IC50 values) of this compound on cancer cell lines are limited in publicly available literature. The data presented below for a related compound, Bakkenolide A, is for illustrative purposes and to provide a reference for the expected range of activity. Researchers are encouraged to perform dose-response experiments to determine the IC50 of this compound in their specific cell line of interest.
Data Presentation
The following table summarizes the known effects of the related compound, Bakkenolide A, on a leukemia cell line. This data can serve as a starting point for designing experiments with this compound.
| Compound | Cell Line | Assay | Key Findings | Reference |
| Bakkenolide A | K562 (Leukemia) | Apoptosis Assay | Induced apoptosis and cell death. | [1] |
| Bakkenolide A | K562 (Leukemia) | Western Blot | Upregulated Caspase-3/7, indicating activation of the apoptotic cascade. | [1] |
| Bakkenolide A | K562 (Leukemia) | Western Blot | Modulated the PI3K/Akt signaling pathway. | [1] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Detection of Apoptosis by Annexin V Staining
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect and quantify apoptosis in cells treated with this compound, analyzed by flow cytometry. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Experimental workflow for assessing this compound's effects.
Caption: Proposed apoptotic signaling pathway of this compound in cancer cells.
References
Troubleshooting & Optimization
improving Bakkenolide IIIa solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Bakkenolide IIIa, particularly concerning its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a challenge?
This compound is a novel sesquiterpenoid lactone isolated from the rhizome of Petasites tricholobus.[1] It has demonstrated significant neuroprotective and antioxidant activities in preclinical studies.[1][2] Like many potent small molecules derived from natural products, this compound is a hydrophobic compound. This chemical nature leads to poor water solubility, which presents a significant challenge for in vitro and in vivo experiments that require dissolving the compound in aqueous buffers or cell culture media. Poor aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and low bioavailability.[3][4][5]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended organic solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[6][7][8] DMSO is a powerful aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.[9][10] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can lower the solubility of the compound in the stock solution.
Q3: What are the primary strategies to improve the aqueous solubility of this compound for experimental use?
Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[3][5][11][12] The most common and practical methods for a research setting include:
-
Use of Co-solvents: This involves using a water-miscible organic solvent, like DMSO, to create the initial stock solution, which is then diluted into the aqueous buffer. The final concentration of the co-solvent should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cellular toxicity or artifacts.[12][13]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][14][15] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" where the outer hydrophilic surface of the cyclodextrin (B1172386) renders the entire complex water-soluble.[4][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[14]
-
Use of Surfactants: While less common for cell-based assays due to potential toxicity, surfactants can be used in some formulations to increase solubility by forming micelles that entrap the hydrophobic drug.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[3][11] This is more common in pharmaceutical formulation development for oral dosage forms.
Q4: How does a co-solvent like DMSO work, and what are its limitations?
DMSO enhances the solubility of hydrophobic compounds by altering the polarity of the solvent system.[9][11] When a concentrated DMSO stock is added to an aqueous buffer, the DMSO helps to keep the compound dispersed. However, as the DMSO is diluted, the overall solvent environment becomes more aqueous and polar. If the final concentration of the compound exceeds its solubility limit in this new, highly aqueous environment, it will precipitate or "crash out" of the solution.[6] While effective, it's important to note that DMSO can also affect the stability and activity of some proteins and may have biological effects in cell-based assays, necessitating careful use and proper vehicle controls.[10]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer or Media
Question: I dissolved this compound in 100% DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: This is a common issue known as "crashing out," which occurs when a hydrophobic compound is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment.[6] The table below outlines the potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its maximum aqueous solubility limit. | Decrease the final working concentration. First, perform a solubility test to determine the maximum soluble concentration in your specific medium.[6][7] |
| Rapid Dilution / Poor Mixing | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to localized high concentrations and precipitation before the compound can disperse.[6] | Perform a serial dilution. First, make an intermediate dilution of the DMSO stock in pre-warmed (37°C) media. Add the compound dropwise or in small aliquots while gently vortexing or swirling the media to ensure rapid and thorough mixing.[6] |
| Low Temperature of Media | The solubility of most compounds, including this compound, is lower at colder temperatures. Adding the stock solution to cold media can induce precipitation.[6] | Always use pre-warmed (37°C) cell culture media for all dilutions to maximize solubility.[7] |
| High Final DMSO Concentration | While counterintuitive, if the final DMSO concentration is too high (e.g., >1-2%), it can sometimes cause precipitation of media components (salts, proteins), which can co-precipitate your compound. | Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5% and almost always below 1%.[7] |
Issue 2: Precipitation Over Time During Incubation
Question: My this compound solution was clear when I added it to the cells, but after a few hours in the 37°C incubator, I noticed cloudiness or a visible precipitate. What is happening?
Answer: Delayed precipitation can occur due to the complex and dynamic environment of cell culture. The following table details potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Serum Proteins | This compound may bind to proteins in the fetal bovine serum (FBS) or other media supplements, leading to the formation of insoluble complexes over time. | Reduce the serum concentration in your media if your cell line can tolerate it. Alternatively, consider using a serum-free formulation for the duration of the compound treatment.[7] |
| Media Evaporation | In long-term experiments, evaporation of water from the culture wells can increase the concentration of all solutes, including this compound, pushing it beyond its solubility limit.[6][18] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for experiments lasting more than 24-48 hours.[6] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may negatively affect compound solubility.[6][18] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, use a microscope equipped with an integrated environmental chamber.[6] |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time. The solubility of some compounds can be sensitive to pH. | Ensure your medium contains an appropriate buffer (e.g., HEPES) if significant pH shifts are expected. Monitor the color of the phenol (B47542) red indicator in your medium.[19] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare High-Concentration Stock: Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Inspect Stock Solution: Before each use, visually inspect the stock solution for any precipitate. If present, warm the vial to 37°C and vortex to redissolve.[7]
-
Pre-warm Media: Warm your complete cell culture medium (with serum and supplements) to 37°C in a water bath.
-
Prepare Intermediate Dilution (Optional but Recommended): For high final concentrations, it is best to first prepare an intermediate dilution (e.g., 10X the final concentration) by adding a small volume of the DMSO stock to a tube of pre-warmed media. Vortex immediately.
-
Prepare Final Working Solution: Add the required volume of the DMSO stock (or the intermediate dilution) to the main volume of pre-warmed media. It is critical to add the small volume of compound stock to the large volume of media, not the other way around. Mix thoroughly by gentle swirling or inversion immediately upon addition.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The solution should be clear.
Protocol 2: Determining the Maximum Soluble Concentration
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound DMSO stock in a 96-well plate using DMSO as the diluent.
-
Add to Media: In a separate 96-well plate, add your complete cell culture medium to each well (e.g., 198 µL).
-
Transfer Compound: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO serial dilution plate to the corresponding wells of the media plate. This ensures the final DMSO concentration is constant (in this example, 1%). Mix immediately and thoroughly using a multichannel pipette.
-
Include Controls: Include wells with media + DMSO only (vehicle control) and media only (background control).
-
Incubate and Observe: Incubate the plate under standard culture conditions (37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[6]
-
Determine Maximum Concentration: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration under your specific experimental conditions.[6][7]
Data and Visualizations
Table 1: Comparison of Common Solubilization Techniques
| Technique | Mechanism | Advantages | Disadvantages | Best For |
| Co-solvents (e.g., DMSO) | Alters solvent polarity to keep the hydrophobic drug in solution.[11][13] | Simple, rapid, and effective for preparing stock solutions.[12] | Potential for cellular toxicity; compound can precipitate upon high dilution; may have off-target effects.[10][12] | Most standard in vitro cell culture experiments where the final solvent concentration can be kept low (<0.5%). |
| Cyclodextrins (e.g., HP-β-CD) | Forms a host-guest inclusion complex, encapsulating the drug within its hydrophobic core and presenting a hydrophilic exterior.[4][14][16] | Significantly increases aqueous solubility; low toxicity; can improve stability.[14][15] | May alter drug-receptor interactions; requires optimization of drug-to-cyclodextrin ratio; more complex preparation. | In vitro and in vivo studies, especially when higher compound concentrations are needed or when DMSO toxicity is a concern. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can form micelles or emulsions in an aqueous environment.[20][21] | Can significantly enhance oral bioavailability for in vivo studies.[20] | Complex formulations; not typically suitable for direct addition to cell culture; requires specialized preparation and characterization. | Preclinical and clinical development, particularly for oral drug delivery.[21][22] |
Diagrams
Caption: A flowchart to guide researchers in troubleshooting this compound precipitation.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijpbr.in [ijpbr.in]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 18. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 19. adl.usm.my [adl.usm.my]
- 20. Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Bakkenolide IIIa Stability in Cell Culture Media
Frequently Asked Questions (FAQs)
Q1: I'm observing a loss of biological activity of Bakkenolide IIIa in my multi-day cell culture experiment. What could be the cause?
A1: A decline in the bioactivity of a compound like this compound over time can be attributed to several factors:
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Chemical Degradation: The compound may be inherently unstable in the aqueous, near-physiological pH environment of the cell culture medium, leading to hydrolysis, oxidation, or other chemical modifications.[1]
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Cellular Metabolism: The cells in your culture may be actively metabolizing this compound, converting it into inactive forms.[1]
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Adsorption to Labware: Small molecules can non-specifically bind to the plastic surfaces of culture plates and pipette tips, reducing the effective concentration in the medium.[1]
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Precipitation: The compound's solubility in the culture medium might be limited, leading to precipitation over time, especially with temperature fluctuations.
Q2: What is the recommended method to determine the stability of this compound in my specific cell culture medium?
A2: The most reliable method is to conduct a stability study using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2] This allows for the direct quantification of the parent compound at different time points.
Q3: How should I prepare and store my this compound stock solution to ensure its stability?
A3: For maximum stability, prepare a concentrated stock solution in a dry, high-quality solvent like dimethyl sulfoxide (B87167) (DMSO).[1] Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[1]
Q4: Can components of the cell culture medium itself affect the stability of this compound?
A4: Yes, certain components in cell culture media, such as amino acids, vitamins, or the presence of serum, can potentially interact with and affect the stability of a small molecule.[3] For instance, serum proteins can sometimes bind to and stabilize compounds.[4] It is advisable to test stability in both serum-free and serum-containing media if applicable to your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the stability of this compound in cell culture media.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. Issues with the analytical method (e.g., HPLC). Incomplete solubilization of the compound.[3] | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy. Confirm the complete dissolution of the compound in the stock solution and media.[3] |
| Rapid degradation of this compound is observed. | Inherent instability in aqueous solution at 37°C. Reaction with media components. Unstable pH of the media.[3] | Perform a stability check in a simpler buffer like PBS to assess inherent aqueous stability. Test stability in different types of cell culture media. Ensure the pH of the media remains stable throughout the experiment.[3] |
| Precipitate is visible in the media after adding this compound. | Poor solubility of the compound in the cell culture medium. | Determine the solubility limit of this compound in your specific medium. Consider using a lower, more soluble concentration. Ensure the final DMSO concentration is low (typically <0.5%) as it can cause precipitation at higher concentrations.[1] |
| Loss of compound without appearance of degradation products in HPLC/LC-MS. | Non-specific binding of the compound to plasticware (e.g., culture plates, pipette tips).[1] | Use low-protein-binding labware. Include a control sample without cells to assess binding to the plastic. Analyze cell lysates to check for cellular uptake.[3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium (e.g., DMEM, RPMI-1640) using HPLC or LC-MS/MS.
Materials:
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This compound
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DMSO (anhydrous, high purity)
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Cell culture medium (e.g., DMEM with 10% FBS)
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Sterile, low-protein-binding microcentrifuge tubes
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Incubator (37°C, 5% CO₂)
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HPLC or LC-MS/MS system
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Acetonitrile (B52724) (HPLC grade)
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Formic acid (LC-MS grade)
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Internal standard (a structurally similar, stable compound)
Methodology:
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Preparation of Solutions:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare a working solution by diluting the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM).
-
-
Experimental Setup:
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Aliquot 1 mL of the working solution into sterile, low-protein-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
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Prepare triplicate samples for each time point.
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Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Processing:
-
At each designated time point, remove the triplicate tubes from the incubator.
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To 100 µL of the sample, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins and extract the compound.[3]
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Vortex the samples for 30 seconds.
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Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
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Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis (Example Conditions):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
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Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
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Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).[3]
-
Flow Rate: 0.4 mL/min.[3]
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Injection Volume: 5 µL.[3]
-
Detection: Mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.[3]
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Normalize the peak area ratios at each time point to the ratio at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
Data Presentation
Table 1: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
(This data is for illustrative purposes only)
| Time (hours) | Mean % Remaining (± SD, n=3) |
| 0 | 100 ± 2.1 |
| 2 | 95.3 ± 3.5 |
| 4 | 88.1 ± 2.8 |
| 8 | 76.5 ± 4.1 |
| 24 | 45.2 ± 5.3 |
| 48 | 15.8 ± 3.9 |
Table 2: Hypothetical Stability of this compound (10 µM) in Different Media at 24 hours
(This data is for illustrative purposes only)
| Medium | Condition | Mean % Remaining (± SD, n=3) |
| DMEM | + 10% FBS | 45.2 ± 5.3 |
| DMEM | Serum-Free | 38.7 ± 4.7 |
| RPMI-1640 | + 10% FBS | 51.6 ± 3.8 |
| PBS | N/A | 92.4 ± 2.2 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
preventing Bakkenolide IIIa precipitation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Bakkenolide IIIa during experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous solutions is a common challenge due to its hydrophobic nature. This guide provides systematic troubleshooting steps to maintain its solubility throughout your experiments.
Initial Stock Solution Preparation
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen solvent. | Inappropriate solvent selection. | Use a strong organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is highly recommended. This compound is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1] |
| Insufficient solvent volume or low temperature. | Ensure the solvent volume is adequate for the amount of powder. Gentle warming (to 37°C) and vortexing or sonication can aid dissolution. | |
| Precipitation occurs immediately after adding the stock solution to the aqueous medium (e.g., cell culture media, PBS). | Rapid solvent exchange and exceeding the solubility limit in the final solution. | Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Perform serial dilutions of the stock solution in pre-warmed (37°C) aqueous medium. Add the stock solution dropwise while gently vortexing the medium to ensure gradual mixing. |
| High final concentration of the organic solvent. | Keep the final concentration of DMSO in the aqueous medium as low as possible, ideally below 0.5%, and preferably under 0.1%, to prevent both precipitation and cellular toxicity. |
During Experimental Procedures
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness appears in the working solution over time. | Temperature fluctuations. | Maintain a constant temperature. Pre-warm all solutions and media to the experimental temperature (e.g., 37°C) before mixing. Avoid repeated warming and cooling cycles. |
| pH shift in the medium. | Ensure the cell culture medium is adequately buffered for the incubator's CO2 concentration. Changes in pH can alter the charge and solubility of the compound. | |
| Interaction with media components. | Serum proteins in the media can sometimes aid in solubilizing hydrophobic compounds. However, at high concentrations, this compound may still precipitate. If using serum-free media, consider adding purified bovine serum albumin (BSA) to enhance solubility. | |
| Evaporation of the medium in long-term experiments. | Use humidified incubators and sealed culture plates or flasks to minimize evaporation, which can increase the concentration of this compound beyond its solubility limit. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for hydrophobic compounds.[1] this compound is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1]
Q2: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A2: To avoid cytotoxic effects on most cell lines, the final concentration of DMSO should be kept below 0.5%, with an ideal concentration of less than 0.1%. It is always advisable to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent-induced effects.
Q3: My this compound precipitated after I diluted the DMSO stock in PBS. What should I do?
A3: This is likely due to the rapid change in solvent polarity. To avoid this, perform a serial dilution. First, create an intermediate dilution of your high-concentration DMSO stock in your experimental medium (e.g., cell culture medium containing serum) that is pre-warmed to 37°C. Then, perform subsequent dilutions from this intermediate stock. Adding the stock solution slowly and with gentle agitation is also crucial.
Q4: Can I filter my working solution if I see a precipitate?
A4: Filtering is not recommended as the precipitate is your compound of interest. Filtering will remove an unknown amount of this compound, leading to an inaccurate final concentration and unreliable experimental results. It is better to address the root cause of the precipitation by optimizing your solution preparation method.
Q5: How does temperature affect the solubility of this compound?
A5: Like many compounds, the solubility of this compound is generally higher at warmer temperatures. Preparing solutions and conducting experiments at a consistent temperature (e.g., 37°C for cell culture) can help prevent precipitation that might occur at room temperature or upon refrigeration.
Quantitative Data Summary
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 915289-60-0 | --INVALID-LINK-- |
| Molecular Formula | C₂₄H₃₂O₆S | --INVALID-LINK-- |
| Molecular Weight | 448.572 g/mol | --INVALID-LINK-- |
Solubility of Bakkenolide Analogues in DMSO
| Compound | Solubility in DMSO | Reference |
| Bakkenolide A | 50 mg/mL (213.37 mM) | --INVALID-LINK-- |
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Neuroprotection Assay
This protocol is adapted from a study investigating the neuroprotective effects of this compound in a model of oxygen-glucose deprivation (OGD) in cultured hippocampal neurons.[2]
1. Preparation of High-Concentration Stock Solution:
- Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
- Add 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 50 mM).
- Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C in a water bath to aid dissolution.
- Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Preparation of Working Solutions:
- On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
- Pre-warm the complete cell culture medium (e.g., Neurobasal medium supplemented with B27 and glutamine) to 37°C.
- Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations for your experiment (e.g., 10 µM, 20 µM, 50 µM).
- During each dilution step, add the this compound solution to the medium dropwise while gently vortexing to ensure proper mixing and prevent precipitation.
- Ensure the final concentration of DMSO in the working solutions is below 0.1%.
3. In Vitro Oxygen-Glucose Deprivation (OGD) Model:
- Culture primary hippocampal neurons according to standard protocols.
- To induce OGD, replace the normal culture medium with a glucose-free medium.
- Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a specified duration to induce cellular stress.
- Following the OGD period, return the cultures to a normoxic environment with complete culture medium containing the prepared working solutions of this compound at different concentrations.
- Incubate for the desired experimental duration before assessing neuroprotective effects through assays such as cell viability (MTT), apoptosis (TUNEL), and Western blotting for signaling proteins.
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Troubleshooting logic for this compound precipitation.
Caption: this compound inhibits the NF-κB signaling pathway.[2]
References
Technical Support Center: Bakkenolide IIIa Stability and Degradation
Disclaimer: Specific degradation pathways and byproducts for Bakkenolide IIIa are not extensively documented in publicly available scientific literature. The following guide is based on general principles of chemical stability and degradation of related sesquiterpene lactone structures. The experimental protocols and data are provided as illustrative examples for researchers initiating stability studies on this compound or similar compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows decreasing purity over time when dissolved in methanol (B129727) for HPLC analysis. What could be the cause?
A1: The decrease in purity of this compound in methanol could be attributed to several factors. Methanol, although a common solvent, can participate in transesterification reactions with ester-containing compounds, especially over extended storage or at elevated temperatures. Additionally, if the methanol is not of high purity or has been exposed to air, it may contain water, which can lead to hydrolysis of the lactone or other ester groups present in the this compound structure. It is also possible that the compound is undergoing slow degradation due to dissolved oxygen or exposure to light in the laboratory environment.
Troubleshooting Steps:
-
Use fresh, high-purity solvent: Always use freshly opened, HPLC-grade or higher purity methanol for sample preparation.
-
Minimize sample storage time: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at low temperatures (2-8 °C) and protected from light.
-
Solvent suitability test: To rule out solvent-induced degradation, prepare a sample in a non-protic solvent like acetonitrile (B52724) and compare its stability over the same period.
-
Blank analysis: Run a blank injection of the methanol used for sample preparation to check for any interfering peaks.
Q2: I am observing the appearance of new peaks in my chromatogram during a forced degradation study of this compound under acidic conditions. How can I identify these new peaks?
A2: The new peaks observed during a forced degradation study under acidic conditions are likely degradation byproducts. The acidic conditions can catalyze the hydrolysis of ester or lactone functional groups within the this compound molecule. To identify these byproducts, a systematic approach using mass spectrometry is recommended.
Identification Workflow:
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks.
-
Mass Comparison: Compare the masses of the degradation products with the parent mass of this compound. A mass increase of 18 Da (the mass of water) is indicative of a hydrolysis event.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on both the parent ion and the degradation product ions. By comparing the fragmentation patterns, you can often pinpoint the site of modification. For instance, a change in the fragmentation pattern corresponding to the loss of a side chain can indicate hydrolysis at that position.
-
Literature Review: Search for known degradation pathways of similar sesquiterpene lactones, as they may provide clues to the structures of the observed byproducts.
Troubleshooting Guides
Issue: Inconsistent results in thermal degradation studies.
| Potential Cause | Troubleshooting Suggestion |
| Inaccurate Temperature Control | Ensure the oven or heating block used for the study is calibrated and provides uniform temperature distribution. Use a calibrated external thermometer to verify the temperature. |
| Sample Form | The physical form of the sample (solid vs. solution) can significantly impact degradation rates. Ensure consistency in the sample form across all experiments. For solid-state studies, control for particle size and crystal form if possible. |
| Headspace and Atmosphere | The composition of the atmosphere in the sample vial (e.g., presence of oxygen or moisture) can influence thermal degradation. Consider conducting studies under an inert atmosphere (e.g., nitrogen or argon) to assess the role of oxidation. |
| Non-homogeneity of Sample | Ensure the drug substance is homogeneously distributed if it is part of a formulation or mixture. |
Issue: Rapid degradation observed under photostability testing.
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Wavelength | The wavelength of light used can significantly affect the degradation pathway. Ensure your photostability chamber conforms to ICH Q1B guidelines, which specify the light source and exposure levels. |
| Solvent Effects | The solvent can act as a photosensitizer or participate in photoreactions. Conduct photostability studies in different solvents to assess the solvent's role. A solid-state photostability study should also be performed. |
| Container Material | The type of container (e.g., clear glass, amber glass, plastic) can affect light transmission. Use appropriate light-protective containers for control samples and ensure the test samples are in phototransparent containers. |
| Presence of Photosensitizers | Impurities in the sample or excipients in a formulation can act as photosensitizers. Purify the this compound sample to a high degree to confirm if the degradation is intrinsic to the molecule. |
Experimental Protocols
Forced Degradation (Stress Testing) of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
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Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 1 hour.
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Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a calibrated oven at 80°C for 48 hours.
-
Dissolve the sample in a suitable solvent for analysis.
-
-
Photolytic Degradation (Solution):
-
Expose 1 mL of the stock solution in a phototransparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method (e.g., a reverse-phase C18 column with a gradient elution of water and acetonitrile).
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for the identification of degradation products.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 N NaOH | 1 hour | Room Temp | 45.8% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5% | 1 |
| Thermal (Solid) | 48 hours | 80°C | 5.1% | 1 |
| Photolytic | ICH Q1B | Room Temp | 22.4% | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
troubleshooting Bakkenolide IIIa experimental variability
Welcome to the technical support center for Bakkenolide IIIa. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a sesquiterpene lactone known for its potent neuroprotective and anti-inflammatory effects. Its primary mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By preventing the activation of NF-κB, this compound can reduce the expression of pro-inflammatory genes and mediators. Additionally, it has been shown to modulate apoptosis by affecting the expression of Bcl-2 family proteins.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to note that while soluble in DMSO, the compound may precipitate when diluted into aqueous cell culture media.[2][3] To minimize precipitation, it is recommended to add the DMSO stock solution to the media with gentle mixing and to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. For neuroprotection and anti-inflammatory effects, concentrations in the micromolar range are often used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.[5]
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is recommended.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Question: I am observing inconsistent results in my cell viability assays (e.g., MTT, CCK-8) with this compound. What could be the cause?
Answer:
| Potential Cause | Troubleshooting Suggestion |
| Compound Precipitation | This compound, like many sesquiterpene lactones, can have limited solubility in aqueous media and may precipitate upon dilution from a DMSO stock.[2][3] This can lead to an inaccurate final concentration. Solution: Visually inspect the culture medium for any precipitate after adding this compound. Prepare fresh dilutions for each experiment and add the stock solution to the medium with gentle agitation. Consider pre-warming the media before adding the compound. |
| Inconsistent Seeding Density | Variations in the initial number of cells seeded can lead to significant differences in metabolic activity and, consequently, in viability assay readouts. Solution: Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all wells and experiments. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells and can affect their metabolic activity, confounding the results of the assay.[4] Solution: Maintain a final DMSO concentration below 0.5% in your culture medium and include a vehicle control (medium with the same concentration of DMSO as the treated wells) in all experiments. |
| Incubation Time | The effect of this compound on cell viability may be time-dependent. Inconsistent incubation times will lead to variable results. Solution: Standardize the incubation time with this compound across all experiments. A time-course experiment can help determine the optimal incubation period. |
Issue 2: Weak or No Inhibition of NF-κB Activity in Western Blots
Question: My Western blot results do not show a significant decrease in the phosphorylation of NF-κB pathway proteins (e.g., p-p65, p-IκBα) after treatment with this compound. Why might this be?
Answer:
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Compound Concentration or Incubation Time | The concentration of this compound may be too low, or the incubation time may be insufficient to elicit a measurable inhibition of NF-κB signaling.[5] Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for observing inhibition. |
| Compound Degradation | This compound may have degraded due to improper storage or handling. Solution: Use a fresh stock of this compound and ensure it has been stored correctly at -20°C or -80°C. |
| Cell Health and Stimulation | The health of the cells and the potency of the stimulus (e.g., TNF-α, LPS) used to activate the NF-κB pathway are critical. Solution: Ensure your cells are healthy and in the logarithmic growth phase. Use a fresh, properly stored aliquot of the stimulating agent at a concentration known to robustly activate the NF-κB pathway in your cell line. |
| Inefficient Protein Extraction | Incomplete cell lysis or protein degradation during extraction can lead to inaccurate Western blot results. Solution: Use a suitable lysis buffer containing protease and phosphatase inhibitors. Perform all extraction steps on ice to minimize protein degradation. |
| Antibody Issues | The primary or secondary antibodies may not be optimal for detecting the target proteins. Solution: Ensure your antibodies are validated for Western blotting and are used at the recommended dilution. Include appropriate positive and negative controls. |
Issue 3: Inconsistent Results in Apoptosis Assays
Question: I am seeing high background or inconsistent results in my apoptosis assays (e.g., Annexin V/PI staining) with this compound. What are the possible reasons?
Answer:
| Potential Cause | Troubleshooting Suggestion |
| Cell Handling | Rough handling of cells during harvesting and staining can cause mechanical damage to the cell membrane, leading to false-positive Annexin V and PI staining. Solution: Handle cells gently during all steps of the protocol. Use a mild dissociation reagent if working with adherent cells. |
| Inappropriate Staining Time or Temperature | Incubation times and temperatures that are too long or high can lead to increased background staining. Solution: Optimize the incubation time and perform the staining on ice or at room temperature as recommended by the assay kit manufacturer. |
| Compound-Induced Necrosis vs. Apoptosis | At high concentrations, this compound may induce necrosis in addition to apoptosis, leading to a mixed population of stained cells that can be difficult to interpret. Solution: Perform a dose-response experiment to identify a concentration that primarily induces apoptosis. |
| Compensation Issues in Flow Cytometry | Incorrect compensation settings for multi-color flow cytometry can lead to spectral overlap and inaccurate gating of apoptotic populations. Solution: Use single-stained controls to set up proper compensation for your flow cytometry experiment. |
Experimental Protocols
Protocol 1: Western Blot for NF-κB Pathway Proteins
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Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Once the cells reach 70-80% confluency, treat them with the desired concentrations of this compound for the determined incubation time. Include a vehicle control (DMSO).
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Stimulation: Following pre-treatment with this compound, stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 15-30 minutes.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.[7]
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
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Cell Treatment: Seed cells and treat them with this compound at various concentrations for the desired duration. Include positive and negative controls.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent. Centrifuge the cell suspension and wash the pellet with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[8][9]
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8]
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Flow Cytometry Analysis: Add more 1X binding buffer to the cells and analyze them immediately by flow cytometry. Use unstained and single-stained controls to set up the flow cytometer and compensation.
Visualizations
Caption: General experimental workflow for studying this compound effects.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates apoptosis via Bcl-2 family proteins.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bakkenolide IIIa for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bakkenolide IIIa in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available literature, a good starting point for dose-response experiments is to test a range of concentrations from 1 µM to 50 µM . It is crucial to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1][2]
Stock Solution Preparation Protocol:
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Solvent Selection: Use high-purity, sterile DMSO.
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Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM. This allows for minimal solvent addition to your cell culture medium, reducing the risk of solvent-induced cytotoxicity.
-
Procedure:
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of DMSO to achieve the target concentration.
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Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Q3: What is the known mechanism of action of this compound?
A3: In vitro studies have shown that this compound exerts neuroprotective and anti-inflammatory effects. Its mechanism of action involves the inhibition of the NF-κB signaling pathway.[3] It has been shown to inhibit the phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65, which ultimately prevents the nuclear translocation of NF-κB.[3] Additionally, this compound has been observed to modulate the expression of apoptosis-related proteins, specifically by increasing the Bcl-2/Bax ratio.[3]
Troubleshooting Guides
Issue 1: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the IC50 value and a non-toxic working concentration for your specific cell line. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.1%. Prepare a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity. |
| Contamination of stock solution. | Prepare a fresh stock solution using sterile techniques and high-purity reagents. Filter-sterilize the stock solution through a 0.22 µm syringe filter if necessary. |
| Cell line sensitivity. | Different cell lines exhibit varying sensitivities to chemical compounds. It may be necessary to use a lower concentration range for particularly sensitive cells. |
Issue 2: No Observable Effect of this compound
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Test a higher concentration range in your dose-response experiments. |
| Insufficient incubation time. | Optimize the incubation time. The effects of the compound may not be apparent at early time points. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). |
| Compound instability. | This compound may degrade in the culture medium over time. Consider replenishing the medium with fresh compound during long-term experiments. Protect the stock solution from light and repeated freeze-thaw cycles. |
| The chosen assay is not sensitive enough. | Use a more sensitive assay to detect the expected biological effect. For example, if assessing apoptosis, consider using a combination of assays like Annexin V/PI staining and a caspase activity assay. |
| The biological target is not present or active in your cell model. | Confirm that the target signaling pathway (e.g., NF-κB) is active and relevant in your chosen cell line under your experimental conditions. |
Experimental Protocols & Data Presentation
Table 1: Recommended Concentration Ranges for Initial Screening
| Assay Type | Cell Type | Suggested Concentration Range (µM) | Incubation Time (hours) |
| Cytotoxicity (e.g., MTT) | Various | 0.1 - 100 | 24 - 72 |
| Anti-inflammatory (e.g., NF-κB reporter assay) | e.g., HUVECs | 1 - 50 | 12 - 48 |
| Neuroprotection (e.g., OGD model) | Primary Neurons | 1 - 20 | 24 |
| Apoptosis (e.g., Annexin V) | Various | Dependent on cytotoxicity data | 24 - 48 |
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Protocol)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
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Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
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Washing: Wash the cells twice with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Analyze the stained cells by flow cytometry within 1 hour.
3. NF-κB Signaling Pathway Analysis (Western Blot for p-p65)
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Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p65 (p-p65) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Normalization: Strip the membrane and re-probe with an antibody for total p65 or a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates apoptosis-related proteins.
References
Bakkenolide IIIa interference with common assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference when working with Bakkenolide IIIa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. It belongs to a larger family of bakkenolides and is characterized by a complex carbon skeleton.[1][2][3][4][5] Structurally, it contains functional groups, including a lactone ring, which may be reactive.[6][7][8] Published research has highlighted its neuroprotective and antioxidant properties. Its antioxidant nature is a key consideration for potential assay interference.
Q2: Can this compound's antioxidant properties interfere with cell viability assays?
Yes, compounds with antioxidant properties can interfere with common cell viability assays that rely on the reduction of a reporter molecule, such as tetrazolium salts (MTT, MTS) or resazurin (B115843) (the active ingredient in reagents like AlamarBlue® and CellTiter-Blue®).[9][10][11] These assays measure the reducing potential of viable cells. An antioxidant compound like this compound could directly reduce the assay reagent, leading to a false positive signal (i.e., an apparent increase in cell viability) that is independent of cellular metabolic activity.[9][10]
Q3: My results with this compound are inconsistent in fluorescence-based assays. What could be the cause?
Inconsistent results in fluorescence-based assays can stem from the intrinsic properties of the test compound. Potential causes include:
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Autofluorescence: this compound, like many natural products, may fluoresce at the excitation and emission wavelengths of your assay, leading to artificially high readings.
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Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelength of the fluorophore in your assay, leading to an underestimation of the signal.
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Light Scattering: At higher concentrations, the compound may precipitate, causing light scatter that can be misread as a fluorescence signal.
It is crucial to perform control experiments to test for these possibilities.
Q4: Are luciferase-based assays susceptible to interference by compounds like this compound?
Luciferase-based assays can be susceptible to interference. Some compounds can directly inhibit the luciferase enzyme, leading to a false-negative or reduced signal. Others might stabilize the enzyme, leading to a prolonged signal and potential overestimation of activity. Given the chemical reactivity of some sesquiterpenoid lactones, direct interaction with the luciferase enzyme is a possibility that should be investigated with appropriate controls.[12]
Troubleshooting Guides
Issue 1: Suspected Interference in Cell Viability Assays (e.g., MTT, MTS, Resazurin)
Symptoms:
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Higher than expected cell viability at high concentrations of this compound.
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Inconsistent dose-response curves.
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Color change or fluorescence increase in cell-free wells containing only media, this compound, and the assay reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for viability assay interference.
Quantitative Data Analysis (Hypothetical Example)
The table below illustrates hypothetical results from a cell-free control experiment to detect interference with a resazurin-based assay.
| Condition | This compound (µM) | Fluorescence Units (RFU) | Fold Change vs. Vehicle |
| Media + Vehicle | 0 | 150 | 1.0 |
| Media + Compound | 1 | 165 | 1.1 |
| Media + Compound | 10 | 450 | 3.0 |
| Media + Compound | 50 | 1200 | 8.0 |
Interpretation: The dose-dependent increase in fluorescence in the absence of cells strongly indicates that this compound is directly reducing the resazurin, leading to a false-positive signal.
Issue 2: Suspected Interference in Fluorescence-Based Assays
Symptoms:
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High background fluorescence in wells containing this compound.
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Non-linear or shifted dose-response curves.
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Signal quenching at high compound concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Experimental Protocols
Protocol 1: Cell-Free Assay for Redox Interference
Objective: To determine if this compound directly reduces a tetrazolium or resazurin-based assay reagent.
Materials:
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96-well, clear-bottom plate
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Cell culture medium used in your experiments
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This compound stock solution
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Vehicle control (e.g., DMSO)
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MTT, MTS, or Resazurin-based assay reagent
Procedure:
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Prepare serial dilutions of this compound in cell culture medium. Include a vehicle-only control.
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Add 100 µL of each dilution to triplicate wells of the 96-well plate.
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Add the appropriate volume of the assay reagent to each well, following the manufacturer's protocol.
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Incubate the plate for the standard duration of your cell-based assay (e.g., 1-4 hours) at 37°C.
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Read the absorbance or fluorescence using a plate reader at the appropriate wavelengths.
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Analyze the data by comparing the signal from wells with this compound to the vehicle control wells. A significant, dose-dependent increase in signal indicates direct reduction of the reagent.
Protocol 2: Luciferase Inhibition Assay
Objective: To assess if this compound directly inhibits firefly luciferase activity.
Materials:
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96-well, white, opaque plate
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Luciferase assay buffer
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Recombinant firefly luciferase enzyme
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Luciferin (B1168401) substrate
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This compound stock solution
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Vehicle control (e.g., DMSO)
Procedure:
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Prepare serial dilutions of this compound in luciferase assay buffer. Include a vehicle-only control.
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Add a constant amount of recombinant firefly luciferase to each well.
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Add the this compound dilutions (or vehicle) to the wells and incubate for 15-30 minutes at room temperature.
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Initiate the reaction by adding the luciferin substrate to all wells.
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Immediately measure the luminescence using a luminometer.
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Calculate the percent inhibition caused by this compound relative to the vehicle control.
Signaling Pathway Considerations
This compound has been reported to have neuroprotective effects, potentially through the modulation of pathways involving oxidative stress. Assay interference could lead to misinterpretation of its mechanism of action.
References
- 1. Enantiospecific total synthesis of (-)-bakkenolide III and formal total synthesis of (-)-bakkenolides B, C, H, L, V, and X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Bakkenolide A | C15H22O2 | CID 442173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bakkenolide D | C21H28O6S | CID 12299953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Bakkenolide C (FDB013603) - FooDB [foodb.ca]
- 5. PhytoBank: Showing bakkenolide-Zb (PHY0043659) [phytobank.ca]
- 6. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
long-term storage and stability of Bakkenolide IIIa
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and stability of Bakkenolide IIIa.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. For shorter periods, storage at 4°C is acceptable, but for periods exceeding several weeks, -20°C is recommended to minimize potential degradation.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727). For biological assays, DMSO is a common choice. Stock solutions should be prepared at a concentration that allows for easy dilution to the final experimental concentration, minimizing the amount of organic solvent in the final assay. For example, a 10 mM stock solution in DMSO is a common starting point.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent, pH, and temperature. Sesquiterpene lactones, the class of compounds this compound belongs to, can be unstable in neutral to alkaline aqueous solutions (pH > 7) and at elevated temperatures.[1] It is advisable to prepare fresh dilutions from the stock solution for each experiment. If storage of a working solution is necessary, it should be stored at -20°C or -80°C and used within a short period. Avoid repeated freeze-thaw cycles.
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods, as this can lead to degradation. Some sesquiterpene lactones in an ethanolic tincture showed significant degradation after three years at +25°C (32% decrease) and +30°C (37% decrease).[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | Prepare fresh working solutions from a stock stored at -20°C or below. Perform a stability check of the compound using HPLC (see Experimental Protocols). |
| Inaccurate concentration of stock solution. | Verify the concentration of the stock solution using a validated analytical method such as HPLC-UV. | |
| Loss of biological activity | This compound has degraded due to improper storage or handling. | Review storage conditions of both solid compound and solutions. Protect from light and store at appropriate low temperatures. |
| Interaction with other components in the assay medium. | Evaluate the compatibility of this compound with other reagents in your experimental setup. Sesquiterpene lactones can react with nucleophiles. | |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and establish a stability-indicating HPLC method. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle the compound in a clean environment. Filter all solutions before HPLC analysis. |
Quantitative Stability Data
The following table provides an example of stability data for a related sesquiterpene lactone, 11α,13-dihydrohelenalin esters, in an ethanolic tincture over a three-year period at various temperatures. While not specific to this compound, it illustrates the temperature-dependent degradation profile that can be expected for this class of compounds.
| Storage Temperature | Decrease in Content (3 years) |
| +4°C | 13% |
| +25°C | 32% |
| +30°C | 37% |
| (Data adapted from Schmidt et al., 2000)[2][3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development for this compound
This protocol outlines the steps to develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and stability of this compound.
1. Instrumentation and Materials:
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HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
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C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
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HPLC-grade acetonitrile (B52724), methanol, and water.
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Analytical balance.
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Volumetric flasks and pipettes.
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This compound reference standard.
2. Preparation of Standard Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution to a suitable concentration range for analysis (e.g., 1-100 µg/mL).
3. Chromatographic Conditions Development:
-
Mobile Phase: Start with a simple mobile phase, such as a gradient of water (A) and acetonitrile (B). A typical starting gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning with a PDA detector. If a PDA is unavailable, 210 nm is a common starting point for non-chromophoric compounds.
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Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
4. Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a this compound solution. This involves subjecting the compound to various stress conditions to generate potential degradation products.
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Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.
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Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.
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Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂ and keep at room temperature for a specified time.
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Thermal Degradation: Heat the solid this compound at a high temperature (e.g., 80°C) for a specified time, then dissolve and analyze.
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Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.
5. Method Optimization and Validation:
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Analyze the stressed samples using the developed HPLC method.
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The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
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Optimize the mobile phase gradient, flow rate, and other parameters to achieve the best separation.
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Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Technical Support Center: Purification of Bakkenolide IIIa
Welcome to the technical support center for the purification of Bakkenolide (B600228) IIIa. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this neuroprotective and antioxidant sesquiterpenoid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Bakkenolide IIIa, a compound isolated from the rhizome of Petasites tricholobus.[1][2] A primary challenge in its purification is the presence of other structurally similar bakkenolides, such as Bakkenolide-Ia, -IIa, and -IVa, which are often co-extracted.[1][2]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of this compound from other bakkenolide isomers (e.g., -Ia, -IIa, -IVa). | - Inadequate resolution of the chromatographic column.- Non-optimal mobile phase composition. | - Column Selection: Employ a high-resolution silica (B1680970) gel column for normal-phase chromatography. For reversed-phase HPLC, a C18 column is a common choice.[3][4]- Mobile Phase Optimization: For silica gel chromatography, a gradient elution with a non-polar solvent (e.g., n-hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate (B1210297) or acetone) is typically effective. Systematically vary the gradient slope to improve separation. For preparative HPLC, a mobile phase of methanol (B129727)/water or acetonitrile (B52724)/water is commonly used.[3][4]- Consider High-Speed Counter-Current Chromatography (HSCCC): This technique can be highly effective for separating structurally similar compounds and avoids irreversible sample adsorption.[3][5] |
| Low yield of purified this compound. | - Incomplete extraction from the plant material.- Degradation of the compound during purification.- Loss of compound on the stationary phase. | - Extraction Optimization: Ensure exhaustive extraction of the dried and powdered rhizomes of P. tricholobus using a suitable solvent like 95% ethanol (B145695).- Monitor Stability: Sesquiterpene lactones can be sensitive to heat, light, and pH changes.[6] Minimize exposure to harsh conditions. It has been noted that some sesquiterpenes show significant degradation over time, even in powdered plant material.[4]- Technique Selection: HSCCC can lead to better recovery compared to traditional column chromatography due to the absence of a solid support.[3] |
| Presence of unknown impurities in the final product. | - Co-elution with other plant secondary metabolites (e.g., flavonoids, phenolic compounds).- Formation of adducts or degradation products. | - Multi-step Purification: A single chromatographic step may be insufficient. Combine different techniques, such as an initial fractionation by column chromatography followed by preparative HPLC for final polishing.[4][7]- Solvent Purity: Use high-purity solvents for all chromatographic steps to avoid introducing contaminants.- Inert Atmosphere: If degradation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). |
| Peak tailing or broadening in HPLC. | - Overloading of the column.- Secondary interactions between the analyte and the stationary phase.- Poor sample solubility in the mobile phase. | - Reduce Sample Load: Inject a smaller amount of the sample onto the column.- Modify Mobile Phase: Add a small amount of an acid (e.g., formic acid or acetic acid) or a base (e.g., triethylamine) to the mobile phase to suppress secondary interactions, depending on the nature of the analyte and stationary phase.- Ensure Complete Dissolution: Make sure the sample is fully dissolved in the mobile phase before injection. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenge is separating this compound from other structurally similar bakkenolides that are co-isolated from Petasites tricholobus.[1][2] These isomers often have very similar polarities, making their separation by traditional chromatographic methods difficult. Additionally, like many sesquiterpene lactones, this compound may be susceptible to degradation under certain conditions.
Q2: What type of chromatography is most effective for this compound purification?
A2: A multi-step approach is often the most effective. This typically involves initial fractionation of the crude extract using silica gel column chromatography, followed by a higher resolution technique like preparative High-Performance Liquid Chromatography (HPLC) for the final purification of individual bakkenolides.[4][7] High-Speed Counter-Current Chromatography (HSCCC) has also been shown to be a powerful tool for the one-step separation of similar sesquiterpenoid lactones with high purity and recovery.[3]
Q3: What are some common impurities to look out for?
A3: Besides other bakkenolide isomers, crude extracts of Petasites species can contain a variety of other secondary metabolites, including other terpenoids, flavonoids, and phenolic compounds, which may co-elute with this compound.[5][8]
Q4: Are there any stability concerns with this compound during purification?
Q5: What yields and purity levels can be expected?
A5: The yield and purity will depend on the starting material and the purification method employed. In a study on the separation of three other sesquiterpenoid lactones using HSCCC, purities of 91.8%, 97.9%, and 97.1% were achieved from 540 mg of a crude fraction, with yields of 10.8 mg, 17.9 mg, and 19.3 mg, respectively.[3] For this compound, achieving high purity will likely require careful optimization of the chromatographic separation.
Experimental Protocols
The following are generalized protocols for the extraction and purification of bakkenolides, which can be adapted for the specific isolation of this compound.
Protocol 1: Extraction and Initial Fractionation
-
Extraction:
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Air-dry and powder the rhizomes of Petasites tricholobus.
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Exhaustively extract the powdered material with 95% ethanol at room temperature.
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Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Bakkenolides are typically found in the ethyl acetate and n-butanol fractions.
-
-
Silica Gel Column Chromatography:
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Subject the ethyl acetate or n-butanol fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing bakkenolides.
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Combine fractions containing compounds with similar Rf values.
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Protocol 2: Preparative HPLC for Final Purification
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Column: A C18 reversed-phase column is a suitable choice.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used. The optimal gradient will need to be determined experimentally.
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Detection: Monitor the elution profile using a UV detector, typically in the range of 210-254 nm.
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Fraction Collection: Collect the peaks corresponding to the different bakkenolide isomers.
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Purity Analysis: Assess the purity of the collected fractions using analytical HPLC.
Visualizations
Experimental Workflow for this compound Purification
Caption: A general workflow for the extraction and purification of this compound.
Logical Relationship of Purification Challenges
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS | CHIMIA [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant compounds of Petasites japonicus and their preventive effects in chronic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bakkenolide IIIa Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bakkenolide IIIa solutions, with a specific focus on their photostability.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be sensitive to light?
While there is no specific published data on the photostability of this compound, other sesquiterpene lactones have been shown to be susceptible to degradation upon exposure to UV light. For example, lactucin, a structurally related sesquiterpene lactone, degrades when exposed to UV radiation[1][2]. Therefore, it is prudent to assume that this compound solutions may be photosensitive and should be handled accordingly.
Q2: What are the potential signs of degradation in my this compound solution?
Degradation of your this compound solution may not be visually apparent. However, you might observe a decrease in the expected biological activity, or the appearance of unexpected peaks during analytical chromatography (e.g., HPLC, LC-MS). In some cases, a color change in the solution might occur over time with repeated exposure to light.
Q3: How should I store my this compound solutions to minimize photodegradation?
To minimize potential photodegradation, it is recommended to store this compound solutions in amber glass vials or containers that block UV light. Alternatively, you can wrap clear containers in aluminum foil to protect them from light.[3] Solutions should be stored in a cool, dark place, such as a refrigerator or freezer, to also minimize thermal degradation.
Q4: I need to work with my this compound solution outside of a dark room. What precautions should I take?
If you must handle your this compound solution in a lighted environment, minimize the exposure time as much as possible. Work in a dimly lit area if feasible. Use amber-colored pipette tips and microcentrifuge tubes if available. For longer experiments, consider using a light-blocking cover for your experimental setup.
Q5: What are the likely degradation products if my this compound solution is exposed to light?
The exact degradation products of this compound are not documented. However, studies on other sesquiterpene lactones, such as lactucin, have shown that UV irradiation can lead to the addition of water molecules across double bonds.[1][2] It is plausible that this compound could undergo similar transformations, leading to a loss of biological activity.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity in my experiments. | Photodegradation of this compound in solution. | 1. Review your handling and storage procedures: Ensure solutions are stored in light-protected containers and at the recommended temperature. 2. Prepare fresh solutions: Prepare a new stock solution of this compound and immediately aliquot it into smaller, single-use, light-protected vials. 3. Run a control experiment: Compare the activity of a freshly prepared solution with an older solution that may have been exposed to light. 4. Perform analytical validation: Use HPLC or a similar analytical technique to check the purity of your this compound solution and look for the presence of degradation products. |
| Appearance of unknown peaks in my HPLC/LC-MS analysis. | The solution has been exposed to light, leading to the formation of degradation products. | 1. Protect samples during analysis: If possible, use an autosampler with a light-protective cover. 2. Compare with a protected sample: Analyze a sample that has been rigorously protected from light (a "dark control") to see if the unknown peaks are absent.[3] 3. Consider forced degradation: To tentatively identify potential photodegradation products, you can intentionally expose a small amount of the solution to a UV lamp and analyze the resulting mixture (see Experimental Protocols section). |
| My powdered this compound seems to have changed color over time. | Potential degradation of the solid material due to long-term exposure to light and/or air. | 1. Check storage conditions: Ensure the solid material is stored in a tightly sealed, light-proof container in a desiccator to protect from light and moisture. 2. Re-test purity: If you suspect degradation, re-characterize the solid material using appropriate analytical methods (e.g., NMR, MS, HPLC) before preparing new solutions. |
Data Presentation
Since no specific quantitative data on the photostability of this compound is publicly available, the following table serves as a template for you to record and analyze your own experimental data when assessing the photostability of your this compound solutions.
Table 1: Template for Photostability Assessment of this compound Solution
| Time Point (hours) | Light-Exposed Sample (% Remaining this compound) | Dark Control Sample (% Remaining this compound) | Appearance of Degradation Products (e.g., Peak Area in HPLC) | Notes |
| 0 | 100 | 100 | 0 | Initial measurement |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Experimental Protocols
Protocol for Assessing the Photostability of this compound Solutions
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[4][5][6][7]
1. Objective: To evaluate the impact of light exposure on the stability of a this compound solution.
2. Materials:
- This compound
- Appropriate solvent (e.g., ethanol, DMSO, methanol)
- Transparent, chemically inert containers (e.g., quartz or borosilicate glass vials)
- Light-protective material (e.g., aluminum foil)
- A calibrated light source capable of emitting both visible and UVA light (as per ICH Q1B recommendations, the overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4]
- HPLC or LC-MS system for analysis.
3. Method:
Visualizations
Experimental Workflow for Photostability Testing
Potential Signaling Pathway for this compound's Antioxidant Activity
Bakkenolides have been reported to exhibit antioxidant activities. Many natural terpenoids exert their antioxidant effects by modulating the Nrf2 signaling pathway.[8][9][10] This pathway is a key regulator of cellular defense against oxidative stress.
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. q1scientific.com [q1scientific.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bakkenolide IIIa Experimentation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Bakkenolide IIIa. This resource is designed to provide guidance on minimizing cytotoxicity in cell lines and to offer troubleshooting support for common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1] It has demonstrated neuroprotective effects by increasing cell viability and decreasing apoptosis in primary hippocampal neurons exposed to oxygen-glucose deprivation.[2][3] The protective mechanism of this compound involves the inhibition of the NF-κB, Akt, and ERK1/2 signaling pathways.[2]
Q2: At what concentration should I use this compound to achieve a biological effect without causing significant cytotoxicity?
The optimal concentration of this compound will be cell-line dependent. For neuroprotection in primary hippocampal neurons, concentrations that increase cell viability have been reported.[2] However, like other sesquiterpene lactones, this compound may exhibit cytotoxicity at higher concentrations.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: How should I dissolve this compound for cell culture experiments?
This compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[4][5] Prepare a high-concentration stock solution in 100% DMSO. For cell treatment, dilute the stock solution in your cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: I am observing high cytotoxicity even at low concentrations of this compound. What could be the issue?
Unexpectedly high cytotoxicity can stem from several factors:
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Cell Line Sensitivity: Some cell lines are inherently more sensitive to sesquiterpene lactones.
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Compound Purity: Impurities in the this compound sample could be contributing to the toxicity.
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Experimental Conditions: Factors such as cell density, incubation time, and serum concentration in the medium can all influence cytotoxicity.
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Solvent Toxicity: Ensure the final DMSO concentration is not exceeding non-toxic levels for your specific cell line.
Refer to the Troubleshooting Guide below for more detailed solutions.
Troubleshooting Guides
Issue 1: High and Variable Cytotoxicity Observed in Experiments
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound in Culture Medium | - Prepare a fresh, high-concentration stock solution in 100% DMSO. - Before adding to the medium, briefly vortex or sonicate the stock solution. - When diluting into the culture medium, add the stock solution to a small volume of medium first and mix well before bringing it to the final volume.[7] - Visually inspect for any precipitation after dilution. |
| Inconsistent Cell Seeding | - Ensure you have a single-cell suspension before plating. - Use a hemocytometer or an automated cell counter to accurately determine cell density. - Adherent cells should be allowed to attach and spread for at least 24 hours before treatment. |
| Contamination | - Regularly test your cell cultures for mycoplasma contamination. - Visually inspect cultures for any signs of bacterial or fungal contamination. |
| Assay Interference | - Some natural products can interfere with colorimetric or fluorometric assays (e.g., MTT, XTT, AlamarBlue). - Run a control plate with this compound in cell-free medium to check for direct reduction of the assay reagent.[8] - Consider using an alternative cytotoxicity assay that measures a different endpoint, such as an LDH release assay (measures membrane integrity) or an ATP-based assay (measures cell viability).[8] |
Issue 2: Difficulty in Establishing a Therapeutic Window (Neuroprotection vs. Cytotoxicity)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | - Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar concentrations) to identify the full spectrum of activity. - Based on the initial screen, perform a more detailed dose-response curve around the concentration that shows the desired biological effect to precisely define the therapeutic window. |
| Incorrect Incubation Time | - The cytotoxic effects of a compound can be time-dependent. - Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for observing the desired effect without significant cytotoxicity. |
| Cell Line Specific Effects | - The therapeutic window can vary significantly between different cell lines. - It is essential to establish the therapeutic window for each new cell line you work with. |
Quantitative Data
While specific IC50 values for this compound are not widely published, the following table presents the cytotoxicity data for other bakkenolides isolated from Petasites formosanus against a panel of human cancer cell lines. This data can serve as a reference for estimating the potential cytotoxic concentration range for this compound.
Table 1: Cytotoxicity of Bakkenolides from Petasites formosanus (IC50 in µM) [9]
| Compound | Hep G2 | Hep G2,2,15 | KB | CCM2 | P338 |
| Bakkenolide-D (34) | >100 | >100 | 26.9 | 40.97 | >100 |
| Bakkenolide (35) | >100 | >100 | 31.4 | 24.64 | 6.84 |
| Bakkenolide (36) | >100 | 0.245 | 9.85 | 22.21 | >100 |
| Bakkenolide (37) | >100 | 0.664 | 36.4 | >100 | 3.51 |
Note: The data presented is for bakkenolides structurally related to this compound and should be used as a general guide. The cytotoxicity of this compound may vary.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a standard method for assessing cell viability and can be adapted for use with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom plates
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells (medium only).
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the Akt, ERK1/2, and NF-κB signaling pathways.
Experimental Workflow for Determining this compound Cytotoxicity
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. himedialabs.com [himedialabs.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT assay overview | Abcam [abcam.com]
Technical Support Center: Bakkenolide IIIa Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bakkenolide IIIa. The following information addresses common issues encountered during in vitro experiments, with a particular focus on the impact of serum on this compound's activity.
Frequently Asked Questions (FAQs)
Q1: Why is the observed activity of my this compound lower than expected in my cell-based assay?
A1: The presence of serum in your cell culture medium is a likely cause. This compound, like many other sesquiterpene lactones, is relatively hydrophobic and can bind to proteins in the serum, primarily albumin. This binding sequesters the compound, reducing the free concentration available to interact with the cells. This can lead to a significant decrease in apparent potency (a higher IC50 value). For other sesquiterpene lactones, it has been observed that 30% to 50% of the compound can be bound by plasma proteins.[1][2]
Q2: I'm seeing high variability in my results between experiments. What could be the cause?
A2: High variability can stem from several sources, but when working with serum, batch-to-batch variation in the serum itself is a common culprit. The composition and concentration of proteins in fetal bovine serum (FBS) can differ between lots, leading to inconsistent binding of this compound and, consequently, variable activity. To mitigate this, it is recommended to purchase a large lot of serum, test it for your specific assay, and use the same lot for the entire set of experiments.
Q3: Should I perform my experiments in serum-free or serum-containing media?
A3: The choice depends on your experimental goals.
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Serum-free media: Provides a more controlled environment to study the direct effects of this compound on cells without the confounding variable of protein binding. This is often preferred for initial mechanism-of-action studies.
-
Serum-containing media: More closely mimics the physiological environment. If your goal is to understand how this compound might behave in an in vivo setting, including serum is crucial. However, you will need to account for the potential for protein binding.
Q4: How can I quantify the impact of serum on my this compound activity?
A4: You can perform an "IC50 shift" assay. This involves determining the half-maximal inhibitory concentration (IC50) of this compound in your assay using a range of serum concentrations (e.g., 0%, 1%, 5%, 10% FBS). A rightward shift in the IC50 value with increasing serum concentration indicates protein binding.[3][4]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Complete loss of this compound activity | High Serum Concentration: Excessive protein binding in high-serum media (e.g., >10% FBS) may reduce the free concentration of this compound below its effective dose. | - Reduce the serum concentration in your media. - Increase the concentration range of this compound tested. - Perform initial experiments in serum-free or low-serum (0.5-2%) media to establish a baseline activity. |
| Compound Precipitation: this compound may be precipitating out of solution, especially at high concentrations in aqueous media. | - Visually inspect your stock solutions and final assay wells for any precipitate. - Use a solvent like DMSO for your stock solution and ensure the final DMSO concentration in your assay is low (<0.5%) and consistent across all conditions. | |
| Inconsistent IC50 Values | Serum Lot Variability: Different lots of serum have varying protein compositions, leading to inconsistent binding. | - Use a single, pre-tested lot of serum for all related experiments. - Consider using a serum-free medium formulation if appropriate for your cell line and assay. |
| Inconsistent Incubation Times: The binding equilibrium between this compound and serum proteins may take time to establish. | - Standardize all incubation times precisely. - Pre-incubate this compound in the serum-containing medium for a set period (e.g., 30-60 minutes) before adding to the cells to allow for binding equilibrium to be reached. | |
| High Background in Western Blots for Signaling Pathways | Serum-derived Factors: Serum contains growth factors that can activate the very signaling pathways you are studying (e.g., Akt, ERK), masking the inhibitory effects of this compound. | - Serum-starve your cells for a period (e.g., 4-24 hours) before treating with this compound and the stimulus. - Wash the cells with serum-free medium or PBS before lysis. |
Quantitative Data Summary
| Assay Condition | IC50 (µM) | Fold Shift |
| Serum-Free Medium | 1.5 | - |
| 2% FBS | 3.2 | 2.1 |
| 5% FBS | 6.8 | 4.5 |
| 10% FBS | 15.5 | 10.3 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT) to Determine IC50 Shift
This protocol is designed to assess the impact of serum on the cytotoxic/cytostatic activity of this compound.
Materials:
-
Cells of interest (e.g., a relevant cancer cell line or neuronal cells)
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Complete growth medium (with and without serum)
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This compound stock solution (in DMSO)
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their standard growth medium.
-
Serum Starvation (Optional): If you are testing in serum-free conditions, gently aspirate the medium and replace it with serum-free medium. Incubate for 4-24 hours.
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Compound Preparation: Prepare serial dilutions of this compound in different media formulations: one set in serum-free medium and other sets in media containing varying concentrations of FBS (e.g., 2%, 5%, 10%).
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Cell Treatment: Aspirate the medium from the cells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
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Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each serum concentration.
Protocol 2: Western Blot for this compound-Modulated Signaling Pathways
This protocol details the detection of phosphorylated Akt, ERK1/2, and NF-κB p65 to assess the inhibitory activity of this compound.
Materials:
-
Cells of interest
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6-well plates
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Serum-free and serum-containing media
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This compound stock solution (in DMSO)
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Stimulant (e.g., LPS or TNF-α to activate NF-κB, or a growth factor to activate Akt/ERK)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels, running buffer, and transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-p-NF-κB p65, anti-NF-κB p65, and a loading control like β-actin)
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HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Before treatment, serum-starve the cells for 12-24 hours to reduce basal signaling pathway activation.
-
Pre-treatment: Treat the cells with different concentrations of this compound (prepared in serum-free medium) for a specified duration (e.g., 1-2 hours).
-
Stimulation: Add the appropriate stimulus to the wells (except for the unstimulated control) and incubate for the optimal time to induce phosphorylation of the target proteins (e.g., 15-30 minutes for Akt/ERK, 30-60 minutes for NF-κB).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for the total protein and a loading control to ensure equal loading.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for assessing serum impact on this compound.
References
- 1. In vitro behaviour of sesquiterpene lactones and sesquiterpene lactone-containing plant preparations in human blood, plasma and human serum albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Bakkenolide IIIa In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving consistent and effective in vivo delivery of Bakkenolide (B600228) IIIa. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during preclinical studies.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of Bakkenolide IIIa?
A1: this compound, a sesquiterpenoid lactone, is predicted to have low aqueous solubility, similar to other compounds in its class. This poor solubility can lead to several challenges in vivo, including:
-
Low Bioavailability: Inefficient absorption from the administration site into the systemic circulation.
-
Inconsistent Results: High variability in plasma concentrations and therapeutic outcomes between experimental subjects.
-
Precipitation at Injection Site: For parenteral routes, the compound may precipitate upon contact with physiological fluids, leading to localized irritation and erratic absorption.
-
Formulation Instability: Difficulty in preparing stable and homogenous formulations for administration.
Q2: Which formulation strategies are recommended for improving the in vivo delivery of this compound?
A2: Due to its hydrophobic nature, several formulation strategies can be employed to enhance the in vivo delivery of this compound. The most common and effective approaches include:
-
Liposomal Formulations: Encapsulating this compound within lipid bilayers can improve its solubility, stability, and pharmacokinetic profile. Liposomes can be tailored for targeted delivery by modifying their surface properties.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. SEDDS can significantly enhance the oral absorption of poorly water-soluble compounds.
-
Co-solvent Systems: Utilizing a mixture of biocompatible solvents can increase the solubility of this compound for parenteral administration. However, care must be taken to avoid toxicity associated with high concentrations of some solvents.
Q3: How do I choose the most appropriate delivery method for my in vivo study?
A3: The choice of delivery method depends on the specific objectives of your study:
-
For Oral Administration: SEDDS are generally the preferred method to enhance absorption and bioavailability.
-
For Intravenous Administration: Liposomal formulations or carefully designed co-solvent systems are suitable. Liposomes offer the advantage of potentially reducing off-target toxicity and enabling targeted delivery.
-
For Preliminary/Screening Studies: A simple co-solvent system might be sufficient to establish initial proof-of-concept, but for more advanced studies, more sophisticated formulations like liposomes or SEDDS are recommended for consistency and improved therapeutic index.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo delivery of this compound.
Troubleshooting Inconsistent In Vivo Efficacy
| Symptom | Possible Cause | Suggested Solution |
| High variability in animal response | Poor bioavailability due to precipitation of this compound. | Reformulate using a solubilization technique such as liposomes or SEDDS. Increase the concentration of surfactant/co-surfactant in the formulation. |
| Inconsistent dosing volume or technique. | Ensure accurate and consistent administration volumes for all animals. Provide proper training on the administration technique (e.g., oral gavage, intravenous injection). | |
| Degradation of this compound in the formulation. | Assess the stability of this compound in the chosen vehicle under storage and experimental conditions. Consider using a more stable formulation or preparing it fresh before each use. | |
| Lower than expected therapeutic effect | Insufficient absorption of this compound. | Switch to a formulation with higher bioavailability, such as a nano-sized SEDDS or long-circulating liposomes. |
| Rapid metabolism or clearance of the compound. | Consider a formulation that protects the drug from premature metabolism, such as PEGylated liposomes. |
Troubleshooting Formulation-Related Issues
| Symptom | Possible Cause | Suggested Solution |
| Precipitation of this compound during formulation preparation | The solubility limit of this compound in the vehicle has been exceeded. | Decrease the concentration of this compound. Increase the proportion of the oil phase or co-solvent. Screen for alternative oils or surfactants with higher solubilizing capacity. |
| Phase separation of the formulation upon storage | The formulation is thermodynamically unstable. | For SEDDS, optimize the ratio of oil, surfactant, and co-surfactant using a ternary phase diagram. For liposomes, ensure the lipid composition and preparation method result in stable vesicles. |
| High viscosity of the formulation, making administration difficult | Inappropriate choice or high concentration of excipients. | For SEDDS, select less viscous oils and surfactants. For co-solvent systems, reduce the concentration of high-viscosity components like PEG 400. |
III. Quantitative Data Summary
The following table summarizes key physicochemical parameters for bakkenolide derivatives, which can be used as a reference for formulating this compound.
| Parameter | Bakkenolide C | Bakkenolide D | Bakkenolide Derivative (PHY0149791) |
| Molecular Weight ( g/mol ) | 346.4 | 408.5 | 424.5 |
| Predicted Water Solubility (g/L) | 0.13 | Not Available | 1.14 |
| Predicted logP | 2.9 - 3.07 | 2.9 | 0.95 - 1.84 |
| Hydrogen Bond Acceptor Count | 3 | 7 | 4 |
| Hydrogen Bond Donor Count | 1 | 0 | 0 |
| Rotatable Bond Count | 3 | 4 | 6 |
Data sourced from FooDB and PubChem.
IV. Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. The molar ratio of PC to cholesterol should be optimized, but a starting point of 2:1 is common.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). A thin, uniform lipid film should form on the inner surface of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and gently rotating the flask. The volume of PBS will determine the final concentration of the encapsulated drug.
-
The resulting suspension of multilamellar vesicles (MLVs) can be sonicated in a bath sonicator for 5-10 minutes to aid in the formation of smaller vesicles.
-
For a more uniform size distribution, the liposome (B1194612) suspension should be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated 10-15 times.
-
The final liposomal formulation should be stored at 4°C.
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Quantified by separating the unencapsulated drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and measuring the drug concentration in the liposomes and the supernatant using a suitable analytical method (e.g., HPLC).
Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagram: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a ternary phase diagram. Prepare mixtures with varying ratios of the three components and visually assess their self-emulsification properties upon dilution with water. The region that forms a clear or slightly bluish, stable emulsion is the desired self-emulsifying region.
-
Formulation Preparation: Based on the ternary phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial.
-
Add the predetermined amount of this compound to the mixture.
-
Gently heat the mixture (e.g., to 40°C) and vortex or stir until the drug is completely dissolved and the mixture is homogenous.
-
The resulting liquid SEDDS formulation should be a clear, isotropic solution.
Characterization:
-
Self-Emulsification Time: Measure the time taken for the SEDDS to form a homogenous emulsion upon addition to a specified volume of water with gentle agitation.
-
Droplet Size and Polydispersity Index (PDI): After dilution in water, measure the droplet size and PDI using DLS.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
V. Visualizations
Signaling Pathways Modulated by Sesquiterpene Lactones
Caption: Key signaling pathways modulated by sesquiterpene lactones.
Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for this compound-loaded liposome preparation.
Troubleshooting Logic for Inconsistent In Vivo Data
Caption: Troubleshooting inconsistent in vivo experimental results.
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Bakkenolide IIIa and Bakkenolide B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of two promising natural compounds, Bakkenolide (B600228) IIIa and Bakkenolide B. While direct comparative studies are currently unavailable, this document synthesizes existing preclinical data to highlight their respective mechanisms of action and neuroprotective potential.
Summary of Neuroprotective Effects
Both Bakkenolide IIIa and Bakkenolide B have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurological damage. This compound primarily exerts its effects through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and apoptosis. In contrast, Bakkenolide B appears to function through the activation of the AMPK/Nrf2 pathway, a critical signaling cascade in cellular stress response and antioxidant defense.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from separate studies on this compound and Bakkenolide B. It is important to note that these results are not from head-to-head comparisons and experimental conditions may vary between studies.
Table 1: In Vivo Neuroprotective Effects
| Parameter | This compound | Bakkenolide B |
| Animal Model | Transient focal cerebral ischemia in rats | Not available in searched literature |
| Dosage | 4, 8, 16 mg/kg (i.g.) | - |
| Key Findings | - Reduced brain infarct volume- Decreased neurological deficit score- Increased 72-hour survival rate at high doses[1][2] | - |
Table 2: In Vitro Neuroprotective Effects
| Parameter | This compound | Bakkenolide B |
| Cell Model | Primary cultured hippocampal neurons (OGD model) | Microglia (LPS-induced inflammation model) |
| Concentration | Not specified in abstract | Not specified in abstract |
| Key Findings | - Increased cell viability- Decreased number of apoptotic cells- Increased Bcl-2/Bax ratio[1][2] | - Significantly reduced production of IL-1β, IL-6, IL-12, and TNF-α- Reduced production of reactive oxygen species (ROS)[3] |
Mechanisms of Action
This compound: Inhibition of the NF-κB Pathway
This compound has been shown to protect against cerebral damage by inhibiting the activation of the NF-κB signaling pathway.[1] This is achieved through the inhibition of Akt and ERK1/2 activation, which are upstream regulators of NF-κB.[1][4] By preventing the phosphorylation and subsequent degradation of IκBα, this compound blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory and pro-apoptotic genes.[1]
Caption: Proposed neuroprotective mechanism of this compound via inhibition of the NF-κB pathway.
Bakkenolide B: Activation of the AMPK/Nrf2 Pathway
Bakkenolide B demonstrates anti-neuroinflammatory effects by activating the AMPK/Nrf2 signaling pathway.[3] Activation of AMPK by Bakkenolide B leads to the phosphorylation and nuclear translocation of Nrf2, a master regulator of the antioxidant response. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO1).[3] This antioxidant response helps to mitigate oxidative stress and reduce the production of pro-inflammatory cytokines in microglia.[3]
Caption: Proposed anti-neuroinflammatory mechanism of Bakkenolide B via activation of the AMPK/Nrf2 pathway.
Experimental Protocols
In Vivo: Transient Focal Cerebral Ischemia Model
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Anesthesia is induced, and the middle cerebral artery (MCA) is occluded for a set period (e.g., 2 hours) using the intraluminal filament technique.
-
Reperfusion: The filament is withdrawn to allow for blood reflow.
-
Drug Administration: this compound (4, 8, or 16 mg/kg) is administered intragastrically immediately after reperfusion.
-
Neurological Assessment: Neurological deficit scores are evaluated at specific time points post-reperfusion (e.g., 24, 48, and 72 hours).
-
Infarct Volume Measurement: At the end of the experiment, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
In Vitro: Oxygen-Glucose Deprivation (OGD) Model
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured.
-
OGD Insult: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2 hours).
-
Reoxygenation: The OGD medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator.
-
Drug Treatment: this compound is added to the culture medium during the reoxygenation phase.
-
Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay.
-
Apoptosis Assays: Apoptosis can be quantified using TUNEL staining or by measuring the expression of apoptosis-related proteins like Bcl-2 and Bax via Western blotting.
In Vitro: Lipopolysaccharide (LPS)-Induced Inflammation Model
-
Cell Culture: Microglial cells (e.g., BV2 cell line) are cultured.
-
Drug Pretreatment: Cells are pretreated with Bakkenolide B for a specific duration (e.g., 1 hour).
-
LPS Stimulation: LPS is added to the culture medium to induce an inflammatory response.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are measured using ELISA.
-
Western Blotting: The expression and phosphorylation of key signaling proteins (e.g., AMPK, Nrf2, HO-1) are analyzed by Western blotting.
Conclusion
Both this compound and Bakkenolide B show considerable promise as neuroprotective agents. Their distinct mechanisms of action suggest they may be suitable for different types of neurological insults. This compound, with its potent anti-inflammatory and anti-apoptotic effects via NF-κB inhibition, may be particularly effective in acute ischemic events. Bakkenolide B, through its activation of the Nrf2-mediated antioxidant response, could be beneficial in conditions characterized by chronic oxidative stress and neuroinflammation. Further research, including direct comparative studies, is warranted to fully elucidate their therapeutic potential and relative efficacy.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bakkenolide IIIa and Other Bioactive Compounds from Petasites Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Petasites comprises a variety of plant species that have been utilized in traditional medicine for their anti-inflammatory, analgesic, and antispasmodic properties. Modern phytochemical research has led to the isolation and characterization of numerous bioactive compounds from these plants, with sesquiterpenoids being a major class of interest. Among these, bakkenolides and petasins have demonstrated significant therapeutic potential. This guide provides a comparative overview of Bakkenolide (B600228) IIIa and other prominent Petasites compounds, focusing on their anti-inflammatory and neuroprotective activities, supported by available experimental data.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the biological activities of Bakkenolide IIIa and other selected Petasites compounds. It is important to note that the experimental conditions, including cell lines, stimulus, and endpoints measured, may vary between studies, which should be taken into consideration when making direct comparisons.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | Stimulus | Concentration | Effect | Citation |
| This compound | Pro-inflammatory Cytokine Inhibition | HUVECs | LPS | 20 µM | Significant reduction in TNF-α, IL-1β, IL-8, and IL-6 levels | [1][2] |
| Pro-inflammatory Cytokine Inhibition | HUVECs | LPS | 50 µM | Significant reduction in TNF-α, IL-1β, IL-8, and IL-6 levels | [1][2] | |
| Petasin (B38403) | Leukotriene Synthesis Inhibition | Human Eosinophils and Neutrophils | PAF or C5a | Not specified | Inhibition of cysteinyl-LT and LTB4 synthesis | [3] |
| Calcium Mobilization Inhibition | Human Eosinophils and Neutrophils | PAF or C5a | Not specified | Abrogation of intracellular calcium increase | [3] | |
| Isopetasin (B1239024) | Leukotriene Synthesis Inhibition | Human Eosinophils | Not specified | Not specified | Inhibition of LT synthesis | [4] |
| Bakkenolide B | Pro-inflammatory Cytokine Inhibition | Microglia | LPS | Not specified | Significant reduction in IL-1β, IL-6, IL-12, and TNF-α production |
HUVECs: Human Umbilical Vein Endothelial Cells; LPS: Lipopolysaccharide; PAF: Platelet-Activating Factor; C5a: Complement component 5a; LT: Leukotriene.
Table 2: Neuroprotective Activity
| Compound | Assay | Model | Effect | Citation |
| This compound | Neuroprotection | Oxygen-Glucose Deprivation (OGD) in primary cultured neurons | Significant neuroprotective effects | [5] |
| Total Bakkenolides | Neuroprotection | Rat transient focal cerebral ischemia-reperfusion | Markedly reduced brain infarct volume and neurological deficits | [6] |
| Neuroprotection | OGD in cultured nerve cells | Significantly attenuated cell death and apoptosis | [6] |
Mechanisms of Action
The therapeutic effects of this compound and other Petasites compounds are attributed to their distinct mechanisms of action at the molecular level.
This compound has been shown to exert its anti-inflammatory effects by upregulating a long non-coding RNA, LINC00294, in endothelial cells.[1][7] This upregulation leads to the amelioration of inflammatory damage. Furthermore, its neuroprotective effects are associated with the inhibition of the NF-κB signaling pathway.[6]
Petasin and Isopetasin are recognized for their ability to inhibit the synthesis of leukotrienes, which are potent inflammatory mediators.[3][8] Their mechanism also involves the modulation of TRPA1 and TRPV1 receptor channels, which play a role in neurogenic inflammation and pain signaling.[9][10][11] Specifically, isopetasin can activate and then desensitize TRPA1 channels, leading to a reduction in the release of calcitonin gene-related peptide (CGRP), a key molecule in migraine pathophysiology.[9][10]
Bakkenolide B demonstrates anti-inflammatory activity, particularly in microglia, the resident immune cells of the central nervous system. Its mechanism involves the activation of the AMPK/Nrf2 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and Petasin/Isopetasin.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While exhaustive step-by-step procedures are beyond the scope of this guide, the fundamental methodologies employed in the cited studies are outlined below.
Anti-inflammatory Activity Assay (LPS-induced HUVECs)
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach a suitable confluence.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified duration.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][2]
Neuroprotection Assay (Oxygen-Glucose Deprivation Model)
-
Cell Culture: Primary neurons or neuronal cell lines are cultured under standard conditions.
-
OGD Induction: To mimic ischemic conditions, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with low oxygen levels for a specific period.[5]
-
Treatment: The test compound (e.g., this compound) can be added before, during, or after the OGD period.
-
Reoxygenation: Following OGD, the glucose-free medium is replaced with a standard culture medium, and the cells are returned to normoxic conditions.
-
Assessment of Neuroprotection: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH). Apoptosis can be quantified using techniques like TUNEL staining or flow cytometry.[6]
Leukotriene Synthesis Inhibition Assay
-
Cell Isolation: Eosinophils or neutrophils are isolated from human peripheral blood.
-
Priming: The isolated cells are primed with a stimulating agent like granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Treatment: The cells are pre-incubated with the test compound (e.g., Petasin).
-
Stimulation: Leukotriene synthesis is induced by adding a stimulant such as platelet-activating factor (PAF) or C5a.[3]
-
Quantification: The amount of leukotrienes (e.g., LTB4, cysteinyl-leukotrienes) released into the supernatant is measured using specific ELISA kits or by chromatography techniques.
Conclusion
This compound and other Petasites compounds, such as petasin, isopetasin, and bakkenolide B, exhibit promising anti-inflammatory and neuroprotective properties through diverse mechanisms of action. This compound's unique activity on the LINC00294/NF-κB axis in endothelial cells highlights its potential in vascular inflammation. In contrast, petasins and isopetasin primarily target the leukotriene pathway and key ion channels involved in neurogenic inflammation, making them relevant for conditions like migraine. Bakkenolide B's action on microglia suggests its potential in neuroinflammatory disorders.
While the available data provides a strong foundation for the therapeutic potential of these compounds, further research is warranted. Direct comparative studies employing standardized assays and reporting consistent metrics (e.g., IC50 values) would be invaluable for a more definitive ranking of their potency and for guiding future drug development efforts. The detailed investigation of their pharmacokinetic and pharmacodynamic profiles in preclinical and clinical settings will be crucial for translating these promising natural products into effective therapeutic agents.
References
- 1. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of petasin in the potential anti-inflammatory activity of a plant extract of petasites hybridus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential inhibition of inflammatory effector functions by petasin, isopetasin and neopetasin in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Petasin and isopetasin reduce CGRP release from trigeminal afferents indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-migraine component of butterbur extracts, isopetasin, desensitizes peptidergic nociceptors by acting on TRPA1 cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Petasin and isopetasin reduce CGRP release from trigeminal afferents indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakkenolide IIIa and Edaravone: A Comparative Analysis of Neuroprotective Efficacy in Ischemic Stroke
For Immediate Release
This guide provides a detailed comparison of the neuroprotective properties of Bakkenolide IIIa and the clinically approved drug, Edaravone (B1671096), in the context of ischemic stroke. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of their mechanisms of action, efficacy in preclinical models, and the experimental data supporting their neuroprotective claims.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events including oxidative stress, inflammation, and apoptosis, leading to neuronal death and neurological deficits. Neuroprotective agents aim to interrupt this cascade and preserve brain tissue. Edaravone, a potent free radical scavenger, is a clinically approved treatment for acute ischemic stroke in some countries.[1][2] this compound, a natural sesquiterpene lactone, has emerged as a promising neuroprotective candidate with demonstrated efficacy in preclinical stroke models.[3][4] This guide compares the experimental evidence for both compounds.
Mechanism of Action
Edaravone primarily functions as a powerful antioxidant.[1][5] It scavenges free radicals, such as hydroxyl radicals and peroxynitrite, thereby inhibiting lipid peroxidation and protecting neuronal and endothelial cell membranes from oxidative damage.[1][2][5] Evidence also suggests that Edaravone possesses anti-inflammatory properties by inhibiting the activation of neutrophils and suppressing the expression of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS).[1] Some studies indicate that Edaravone may also exert its neuroprotective effects by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[6]
This compound exerts its neuroprotective effects through a distinct, yet complementary, mechanism. Studies have shown that this compound protects against cerebral ischemic damage by inhibiting the activation of the NF-κB signaling pathway.[3] This pathway is a critical regulator of inflammation and apoptosis. By inhibiting the phosphorylation of key signaling molecules like Akt, ERK1/2, IKKβ, and IκBα, this compound prevents the nuclear translocation and activation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-apoptotic genes.[3] This anti-apoptotic effect is further supported by its ability to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[3] Bakkenolides, in general, have also been reported to possess antioxidant activities.[4]
Signaling Pathway Diagrams
Caption: Edaravone's primary mechanism as a free radical scavenger and potential Nrf2 activator.
Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from key preclinical studies on this compound and Edaravone in rodent models of ischemic stroke.
Table 1: In Vivo Efficacy in Middle Cerebral Artery Occlusion (MCAO) Rat Models
| Parameter | This compound | Edaravone |
| Dose & Administration | 4, 8, 16 mg/kg; intragastric (i.g.), immediately after reperfusion[3] | 3 mg/kg; intravenous (i.v.), immediately after ischemia/reperfusion[7] |
| Infarct Volume Reduction | Significantly reduced at all doses[3] | Significantly decreased[8] |
| Neurological Deficit | Significantly improved at all doses[3] | Significantly improved (repeated treatment)[7] |
| Survival Rate | High dose (16 mg/kg) increased 72h survival rate[3] | Data not specified |
| Oxidative Stress Markers | Data not specified | Reduced levels of 3-NT and 4-HNE (oral formulation)[9] |
| Inflammatory Markers | Inhibited NF-κB activation[3] | Downregulated GFAP and Iba1 (oral formulation)[9] |
| Apoptosis Markers | Dose-dependently increased Bcl-2/Bax ratio[3] | Downregulated caspase-3 (oral formulation)[9] |
Table 2: In Vitro Efficacy in Neuronal Cell Culture Models
| Parameter | This compound | Edaravone |
| Cell Model | Primary cultured rat hippocampal neurons[3] | Cultured bovine aortic endothelial cells; cultured nerve cells[10] |
| Insult | Oxygen-Glucose Deprivation (OGD)[3] | 15-hydroperoxy-eicosatetraenoic acid (15-HPETE); SIN-1 (peroxynitrite donor)[10] |
| Cell Viability | Increased cell viability[3] | Inhibited cell death by 57% at 1 µM (vs. 15-HPETE); Increased survival rate to 65% at 100 µM (vs. SIN-1)[10] |
| Apoptosis | Decreased the number of apoptotic cells[3] | Anti-apoptotic effects reported[2] |
| Mechanism | Inhibited phosphorylation of Akt, ERK1/2, IKKβ, IκBα, p65[3] | Inhibited lipid peroxidation[10] |
Experimental Protocols
A cohesive understanding of the data requires an appreciation of the methodologies used. Below are summaries of the key experimental protocols employed in the cited studies.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used technique to mimic focal cerebral ischemia in rodents.[11][12]
-
Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.
-
General Procedure:
-
Anesthesia: The animal (typically a rat or mouse) is anesthetized.
-
Incision: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12]
-
Occlusion: A filament (e.g., a silicon-coated monofilament) is introduced into the ECA stump and advanced up the ICA until it blocks the origin of the MCA.[12]
-
Ischemia Duration: The filament is left in place for a specific duration (e.g., 90 minutes to 2 hours) to induce ischemia.
-
Reperfusion: For transient MCAO models, the filament is withdrawn to allow blood flow to return to the ischemic territory.[11]
-
-
Confirmation: Laser Doppler flowmetry is often used to monitor cerebral blood flow and confirm successful occlusion and reperfusion.[11]
Caption: A simplified workflow of the transient MCAO procedure in rodents.
Infarct Volume Assessment (TTC Staining)
-
Objective: To quantify the volume of dead tissue (infarct) in the brain following ischemia.
-
Principle: 2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in living cells to form a red formazan (B1609692) product. Ischemic tissue, with compromised mitochondrial function, remains unstained (white).[11]
-
General Procedure:
-
After a set period post-MCAO (e.g., 24 or 72 hours), the animal is euthanized and the brain is removed.
-
The brain is sliced into coronal sections of uniform thickness.
-
The slices are incubated in a TTC solution (e.g., 2% in saline) at 37°C.
-
The stained sections are imaged, and the unstained (infarcted) area is measured using image analysis software.
-
The total infarct volume is calculated by integrating the infarct area across all slices.
-
Oxygen-Glucose Deprivation (OGD) Model
-
Objective: To simulate ischemic conditions in an in vitro setting using cultured neurons.
-
General Procedure:
-
Primary neurons are cultured under normal conditions.
-
To induce OGD, the normal culture medium is replaced with a glucose-free medium.
-
The cultures are then placed in a hypoxic chamber with a low-oxygen atmosphere (e.g., 95% N₂, 5% CO₂).
-
After the deprivation period, the OGD medium is replaced with normal, oxygenated culture medium to simulate reperfusion.
-
Cell viability and apoptosis are then assessed using assays like MTT or TUNEL staining.[3]
-
Conclusion
Both this compound and Edaravone demonstrate significant neuroprotective effects in preclinical models of ischemic stroke. Edaravone acts primarily as a potent free radical scavenger, directly counteracting the oxidative stress that is an early and critical component of ischemic injury.[1][2] Its clinical approval underscores the validity of this therapeutic strategy.
This compound, while also possessing antioxidant properties, offers a complementary mechanism by targeting the NF-κB signaling pathway, a key driver of inflammation and apoptosis in the later stages of the ischemic cascade.[3] The data shows its ability to reduce infarct volume, improve neurological outcomes, and protect neurons from apoptotic death in vivo and in vitro.[3]
The distinct mechanisms of action suggest that this compound could be a valuable therapeutic candidate, either as a standalone treatment or potentially in combination with antioxidants like Edaravone, to target multiple facets of ischemic brain injury. Further research, including direct comparative studies and investigation in more advanced preclinical models, is warranted to fully elucidate the therapeutic potential of this compound for acute ischemic stroke.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation [pubmed.ncbi.nlm.nih.gov]
- 4. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Repeated edaravone treatment reduces oxidative cell damage in rat brain induced by middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edaravone and cyclosporine A as neuroprotective agents for acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Activities of Bakkenolide IIIa and N-acetylcysteine
For Immediate Release
Shanghai, China – December 11, 2025 – A comprehensive review of available experimental data provides a comparative analysis of the antioxidant properties of Bakkenolide (B600228) IIIa, a natural sesquiterpenoid, and N-acetylcysteine (NAC), a well-established antioxidant drug. This guide synthesizes quantitative data, details experimental methodologies, and elucidates the signaling pathways involved in their antioxidant mechanisms, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Activity
To provide a clear and concise comparison, the following table summarizes the available quantitative data on the antioxidant activities of Bakkenolide IIIa and N-acetylcysteine from various in vitro assays.
| Antioxidant Assay | This compound | N-acetylcysteine (NAC) | Key Findings |
| DPPH Radical Scavenging Activity | IC50: 86.2 μg/mL[1] | ~21% inhibition at 10 mM[2] | This compound demonstrates direct radical scavenging capabilities. NAC's direct scavenging of DPPH is less pronounced at the tested concentration. |
| Lipid Peroxidation Inhibition | 55.4% inhibition at 100 μg/mL[1] | Not directly reported in the same assay. | This compound shows significant potential in protecting lipids from peroxidation, a key process in cellular damage. |
Note: Direct comparative studies using the same experimental conditions are limited. The data presented is compiled from different studies and should be interpreted with this in mind.
Mechanisms of Antioxidant Action
The antioxidant effects of this compound and N-acetylcysteine are mediated through distinct yet complementary mechanisms.
This compound: The antioxidant activity of this compound appears to be multifaceted, involving both direct radical scavenging and the modulation of intracellular signaling pathways. Evidence suggests that bakkenolides, as a class of compounds, may exert their effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[3]. Nrf2 is a master regulator of the antioxidant response, inducing the expression of a wide array of cytoprotective genes. While direct evidence for this compound's activation of Nrf2 is still emerging, its structural relative, Bakkenolide B, has been shown to upregulate Nrf2 and its downstream targets, heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[3]. Furthermore, this compound has been shown to inhibit the activation of NF-κB, a key player in inflammatory responses often linked to oxidative stress[4].
N-acetylcysteine (NAC): NAC's antioxidant properties are well-documented and operate through two primary pathways[5][6][7]. Firstly, NAC serves as a precursor for the synthesis of glutathione (B108866) (GSH), one of the most important endogenous antioxidants[5]. By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds. Secondly, NAC can directly scavenge certain ROS, although its reactivity with some radicals like the DPPH radical is reported to be modest[2][8][9]. More recent research also points to the role of NAC in the production of hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which themselves possess potent antioxidant and cytoprotective effects[6].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Protocol for this compound (as described in Wang et al., 2009)[1]:
-
A solution of DPPH in methanol (B129727) (0.1 mM) is prepared.
-
Various concentrations of this compound dissolved in methanol are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Rate (%) = [(A_control - A_sample) / A_control] × 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the antioxidant.
-
Lipid Peroxidation (LPO) Inhibition Assay in Rat Brain Homogenates
This assay measures the ability of an antioxidant to inhibit the iron-induced peroxidation of lipids in a biological sample.
-
Protocol for this compound (as described in Wang et al., 2009)[1]:
-
Rat brain homogenates are prepared in a suitable buffer.
-
The homogenates are incubated with a pro-oxidant system, typically containing FeSO₄ and ascorbic acid, to induce lipid peroxidation.
-
This compound at a specific concentration (e.g., 100 μg/mL) is added to the reaction mixture.
-
The reaction is incubated at 37°C for a specified time (e.g., 1 hour).
-
The extent of lipid peroxidation is determined by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. This involves reacting the sample with thiobarbituric acid (TBA) and measuring the absorbance of the resulting pink-colored complex at 532 nm.
-
The percentage inhibition of lipid peroxidation is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] × 100, where A_control is the absorbance of the control (without the antioxidant) and A_sample is the absorbance of the sample with the antioxidant.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchportal.vub.be [researchportal.vub.be]
- 7. air.unimi.it [air.unimi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bakkenolide IIIa and Resveratrol Signaling Pathways in Inflammation
For Immediate Release
Shanghai, China – December 11, 2025 – This publication provides a comprehensive comparison of the signaling pathways modulated by Bakkenolide IIIa and Resveratrol (B1683913), two natural compounds with significant anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supported by experimental data and detailed protocols.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Both this compound, a sesquiterpenoid lactone, and Resveratrol, a well-known polyphenol, have demonstrated potent anti-inflammatory effects. This guide delves into a side-by-side comparison of their molecular targets and signaling cascades, providing a valuable resource for the scientific community.
Core Signaling Pathways
This compound and Resveratrol exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. However, their mechanisms of inhibition and their influence on other pathways show notable differences.
This compound primarily targets the NF-κB pathway by inhibiting the phosphorylation of several key upstream kinases. By preventing the activation of Akt and ERK1/2, it subsequently blocks the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of the inhibitor of κB (IκBα).[1] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1] Additionally, this compound has been shown to upregulate Long Intergenic Non-protein Coding RNA 00294 (LINC00294), which contributes to the reduction of inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.
Resveratrol also inhibits the NF-κB pathway, but its action is more multifaceted. It can interfere with Toll-like receptor 4 (TLR4) signaling and inhibit IKK and IκB phosphorylation, similarly to this compound.[2] Beyond NF-κB, Resveratrol is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a master regulator of the antioxidant response, and its activation by Resveratrol leads to the expression of various antioxidant enzymes that combat oxidative stress, a key component of inflammation. Furthermore, Resveratrol has been shown to modulate other signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, and it is a well-documented activator of Sirtuin 1 (SIRT1), a protein involved in cellular regulation and longevity.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and Resveratrol in modulating their respective signaling pathways.
| Compound | Target Pathway | Assay | Cell Line/Model | Effective Concentration / IC50 | Reference |
| This compound | NF-κB | In vivo cerebral damage | Rats | 4, 8, 16 mg/kg (i.g.) | [1] |
| NF-κB | Oxygen-glucose deprivation | Cultured hippocampal neurons | Dose-dependent inhibition of Akt, ERK1/2, IKKβ, IκBα, p65 phosphorylation | [1] | |
| Resveratrol | NF-κB | NF-κB-mediated gene expression | Adipocytes | IC50 = 2 µM | |
| NF-κB | Secreted IL-6 and PGE2 | Adipocytes | IC50 ~ 20 µM | ||
| NF-κB | Cell Proliferation | LN-229 Glioblastoma cells | 48-hour IC50 = 17.90 µM | ||
| Nrf2 | Nrf2 activation | Human lung epithelial cells | Upregulation of Nrf2, HO-1, NQO1 | [4] |
Signaling Pathway Diagrams
Caption: this compound Signaling Pathway.
Caption: Resveratrol's Dual Signaling Pathways.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the signaling pathways of this compound and Resveratrol.
Western Blot for Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of key signaling proteins such as Akt, ERK1/2, IKK, IκBα, and p65.
-
Cell Lysis: Cells are treated with this compound or Resveratrol for the desired time and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the phosphorylated forms of the target proteins (e.g., phospho-Akt, phospho-ERK1/2).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system. The membrane is then stripped and re-probed with antibodies for the total forms of the proteins to normalize the data.[5]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This assay quantifies the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) in cell culture supernatants.
-
Sample Collection: Cell culture supernatants are collected after treatment with this compound or Resveratrol.
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Samples and a series of known standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added, followed by incubation.
-
Streptavidin-HRP: Streptavidin-conjugated HRP is added to bind to the biotinylated detection antibody.
-
Substrate Addition: A TMB substrate solution is added, which develops a color in proportion to the amount of cytokine present.
-
Measurement: The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[6][7]
Luciferase Reporter Assay for Nrf2 Activation
This assay is used to measure the activation of the Nrf2 transcription factor by compounds like Resveratrol.
-
Cell Transfection: Cells (e.g., HEK293 or HepG2) are co-transfected with a luciferase reporter plasmid containing Antioxidant Response Elements (AREs) and a control plasmid (e.g., Renilla luciferase) for normalization.[8][9][10]
-
Compound Treatment: Transfected cells are treated with various concentrations of Resveratrol.
-
Cell Lysis: After treatment, the cells are lysed.
-
Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Data Analysis: The fold induction of Nrf2 activity is calculated by comparing the normalized luciferase activity of treated cells to that of vehicle-treated control cells.[8]
Chromatin Immunoprecipitation (ChIP) Assay for NF-κB
This technique is used to determine if NF-κB p65 directly binds to the promoter regions of its target genes.[11][12]
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the NF-κB p65 subunit, which is coupled to magnetic or agarose (B213101) beads.
-
Washing: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified to remove proteins.
-
qPCR Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of known NF-κB target genes to quantify the amount of bound DNA.
Caption: General Experimental Workflow.
Conclusion
Both this compound and Resveratrol are potent inhibitors of the NF-κB signaling pathway, a key driver of inflammation. This compound appears to act primarily through the inhibition of upstream kinases Akt and ERK1/2. In contrast, Resveratrol exhibits a broader mechanism of action, not only inhibiting NF-κB but also activating the protective Nrf2 antioxidant pathway and influencing other signaling cascades. This comprehensive comparison provides valuable insights for researchers seeking to understand and therapeutically target inflammatory processes. Further head-to-head studies are warranted to directly compare the potency and efficacy of these two promising natural compounds in various inflammatory disease models.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of resveratrol occur via inhibition of lipopolysaccharide-induced NF-κB activation in Caco-2 and SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol induces glutathione synthesis by activation of Nrf2 and protects against cigarette smoke-mediated oxidative stress in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mabtech.com [mabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Chromatin Immunoprecipitation Assay: Examining the Interaction of NFkB with the VEGF Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing Sites of NF-κB DNA Binding Using Chromatin Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
A Comparative Efficacy Analysis of Sesquiterpene Lactones: Bakkenolide IIIa, Parthenolide, and Helenalin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of three prominent sesquiterpene lactones: Bakkenolide IIIa, Parthenolide (B1678480), and Helenalin. The following sections present available experimental data on their anti-inflammatory and cytotoxic properties, detailed methodologies for key assays, and visual representations of the primary signaling pathway they modulate. While direct comparative studies under identical conditions are limited, this guide synthesizes existing data to offer a valuable resource for research and development.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of Parthenolide and Helenalin. Due to a lack of publicly available, directly comparable IC50 values for this compound in the same assays, its activity is described qualitatively and with dose-dependent effects where reported.
Table 1: Comparative Cytotoxicity of Sesquiterpene Lactones (IC50 values in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Parthenolide | SiHa (Cervical Cancer) | 8.42 ± 0.76 | [1] |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82 | [1] | |
| Helenalin | Tmolt3 (Leukemia) | Not specified | [2] |
| Colon Adenocarcinoma | Not specified | [2] | |
| HeLaS3 (Cervical Cancer) | Not specified | [2] | |
| Lung Bronchogenic | Not specified | [2] | |
| KB (Oral Cancer) | Not specified | [2] | |
| Osteosarcoma | Not specified | [2] | |
| Glioma | Not specified | [2] | |
| This compound | Various | Data not available in a comparable format |
Note: The cytotoxicity of Helenalin has been demonstrated across a range of cell lines, though specific IC50 values were not consistently provided in the reviewed literature. This compound has been shown to increase cell viability in primary hippocampal neurons exposed to oxygen-glucose deprivation, indicating a neuroprotective rather than cytotoxic effect in that context[3].
Table 2: Comparative Anti-inflammatory Activity of Sesquiterpene Lactones
| Compound | Assay | Effect | Reference |
| This compound | LPS-induced cytokine release in HUVECs | Significant reduction of TNF-α, IL-1β, IL-8, and IL-6 at 20 and 50 µM | [4] |
| Parthenolide | LPS-induced IL-6 and TNF-α secretion in BV-2 microglia | Dose-dependent reduction of IL-6 (29% at 200 nM, 98% at 5 µM) and TNF-α (54% at 5 µM) | [5] |
| Helenalin | NF-κB Inhibition | Potent inhibitor of NF-κB activation | [[“]][7] |
Note: A direct comparison of IC50 values for anti-inflammatory activity is challenging due to the different experimental models and endpoints reported in the literature.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary mechanism of action for these sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.
This compound and Parthenolide have been shown to inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm. Helenalin is reported to directly alkylate the p65 subunit of NF-κB, thereby inhibiting its ability to bind to DNA.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for assessing cell viability and the cytotoxic potential of compounds.
References
- 1. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakkenolide IIIa: A Comparative Analysis of its Neuroprotective Efficacy in Preclinical Models
A deep dive into the neuroprotective potential of Bakkenolide IIIa, this guide offers a comparative analysis of its efficacy in established in vitro and in vivo models of cerebral ischemia. This document is intended for researchers, scientists, and drug development professionals seeking to understand the experimental evidence supporting the neuroprotective effects of this emerging therapeutic candidate.
This guide synthesizes available data on this compound and provides an indirect comparison with established neuroprotective agents, Edaravone and Nimodipine (B1678889). The data presented is collated from various studies and is intended to provide a comprehensive overview for comparative purposes.
In Vitro Neuroprotection: Oxygen-Glucose Deprivation (OGD) Model
The Oxygen-Glucose Deprivation (OGD) model is a widely accepted in vitro method for simulating the ischemic conditions of a stroke in a controlled laboratory setting. This model involves depriving cultured neurons of oxygen and glucose, leading to cell death pathways observed in ischemic stroke.
Comparative Efficacy in the OGD Model
| Compound | Concentration | Endpoint | Result |
| This compound | Not Specified | Cell Viability | Dose-dependent increase |
| Not Specified | Apoptosis | Dose-dependent decrease in apoptotic cells; Dose-dependent increase in Bcl-2/Bax ratio | |
| Edaravone | Various | Cell Viability | Protection against H2O2-induced cell death[1][2] |
| Various | Apoptosis | Attenuation of apoptosis in cerebellar granule neurons[3] | |
| Nimodipine | 20 µM | Cell Viability | ~90% prevention of H2O2-induced cytotoxicity in PC12 cells[4] |
In Vivo Neuroprotection: Transient Focal Cerebral Ischemia (MCAO) Model
The transient Middle Cerebral Artery Occlusion (MCAO) model in rats is a standard in vivo model that mimics the vascular events of an ischemic stroke. This surgical model involves temporarily blocking the middle cerebral artery to induce focal brain ischemia, followed by reperfusion.
Comparative Efficacy in the MCAO Model
| Compound | Dosage | Endpoint | Result |
| This compound | 4, 8, 16 mg/kg (i.g.) | Infarct Volume | Reduction in brain infarct volume[5] |
| 4, 8, 16 mg/kg (i.g.) | Neurological Deficit | Improvement in neurological deficit[5] | |
| Edaravone | 6 mg/kg | Infarct Volume | Significant reduction in infarct volume[6][7] |
| 6 mg/kg | Neurological Deficit | Significant improvement in neurological deficit score[6][7] | |
| 10, 20, 30 mg/kg (oral) | Infarct Volume | Dose-dependent reduction in cerebral infarction area[8] | |
| 10, 20, 30 mg/kg (oral) | Neurological Deficit | Dose-dependent improvement in behavioral data[8] | |
| Nimodipine | Pretreatment | Ischemic Core Volume | ~50% reduction in the volume of the ischemic core[9] |
| Post-occlusion | Infarct Size | Statistically smaller infarct size when administered up to 6 hours after occlusion[10] | |
| Post-occlusion | Neurological Outcome | Improved neurological outcome when administered up to 6 hours after occlusion[10] |
Note: Specific percentages of infarct volume reduction and detailed neurological scores for this compound were not specified in the reviewed literature. The comparison is based on the reported positive effects.
Signaling Pathway of this compound
This compound exerts its neuroprotective effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition is mediated through the suppression of the upstream kinases Akt and ERK1/2. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed signaling pathway of this compound's neuroprotective effect.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of a compound using the in vivo MCAO model.
Caption: In vivo experimental workflow for MCAO model.
Detailed Experimental Protocols
In Vitro: Oxygen-Glucose Deprivation (OGD) in Primary Hippocampal Neurons
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E18) Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
OGD Induction: After 7-10 days in vitro, the culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The cultures are then placed in a hypoxic chamber (95% N2, 5% CO2) for a specified duration (e.g., 2 hours).
-
Reoxygenation: Following OGD, the glucose-free EBSS is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
Treatment: this compound or comparator compounds are typically added to the culture medium at the beginning of the reoxygenation period at various concentrations.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Apoptosis: Detected by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify DNA fragmentation or by Western blot analysis of apoptosis-related proteins like Bcl-2 and Bax.
-
In Vivo: Transient Focal Cerebral Ischemia (MCAO) in Rats
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C throughout the procedure.
-
MCAO Surgery: A 4-0 monofilament nylon suture with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The suture remains in place for a defined period (e.g., 90-120 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: this compound (e.g., 4, 8, or 16 mg/kg), comparator drugs, or vehicle are administered, typically via intraperitoneal (i.p.) or intragastric (i.g.) route, at the time of reperfusion.
-
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit and 4 = severe deficit).
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
Western Blot Analysis for NF-κB Pathway Proteins
-
Protein Extraction: Following in vitro or in vivo experiments, neuronal cells or brain tissue from the ischemic penumbra are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt, ERK1/2, IKKβ, IκBα, and p65, as well as Bcl-2 and Bax.
-
Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
References
- 1. Edaravone protects HT22 neurons from H2O2-induced apoptosis by inhibiting the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edaravone Protects HT22 Neurons from H2O2‐induced Apoptosis by Inhibiting the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nimodipine pretreatment improves cerebral blood flow and reduces brain edema in conscious rats subjected to focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The therapeutic value of nimodipine in experimental focal cerebral ischemia. Neurological outcome and histopathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bakkenolide Isomers' Activity: A Guide for Researchers
A deep dive into the pharmacological potential of Bakkenolide (B600228) isomers, this guide offers a comparative analysis of their biological activities, supported by experimental data and detailed methodologies. Designed for researchers, scientists, and drug development professionals, this document aims to provide a clear and objective overview to inform future research and therapeutic development.
Bakkenolides, a group of sesquiterpenoid lactones primarily isolated from plants of the Petasites genus, have garnered significant scientific interest due to their diverse and potent biological activities. This guide focuses on a comparative analysis of various bakkenolide isomers, including Bakkenolide A, Bakkenolide B, and other notable derivatives, to elucidate their structure-activity relationships and therapeutic potential in areas such as neuroprotection and anti-inflammation.
Comparative Analysis of Biological Activities
Emerging research highlights distinct activity profiles among different bakkenolide isomers. While many isomers exhibit promising pharmacological effects, their potency can vary significantly.
Neuroprotective Effects
Several bakkenolide isomers have demonstrated significant neuroprotective properties in preclinical studies. For instance, novel bakkenolides such as Ia, IIa, IIIa, and IVa have been shown to exhibit significant neuroprotective and antioxidant activities.[1] Total bakkenolides have been found to protect neurons from cerebral ischemic injury.[2] Another isomer, Bakkenolide-Va, has also been investigated for its neuroprotective activity in cultured neurons subjected to hypoxia-glucose deprivation. Similarly, Bakkenolide-VI has been assayed for its neuroprotective effects against oxygen-glucose deprivation and oxidative insults.[3] While direct comparative quantitative data is limited, these findings underscore the potential of this class of compounds in the development of therapies for neurodegenerative diseases.
Anti-inflammatory and Anti-allergic Activities
The anti-inflammatory and anti-allergic properties of bakkenolide isomers are among their most well-documented activities. Notably, studies have indicated that Bakkenolide B possesses more potent activity compared to Bakkenolide A in certain contexts. Bakkenolide B has been shown to concentration-dependently inhibit the degranulation of mast cells, a key event in allergic reactions.[4] Furthermore, it has been observed to inhibit the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[4]
The mechanism of action for the anti-inflammatory effects of some bakkenolides involves the modulation of key signaling pathways. For example, total bakkenolides have been shown to exert their neuroprotective effects through the inhibition of the NF-κB signaling pathway.[2]
Quantitative Data Summary
While comprehensive comparative studies with standardized quantitative data across a wide range of bakkenolide isomers are still emerging, the following table summarizes available data to facilitate a preliminary comparison. It is important to note that variations in experimental conditions can influence the absolute values, and therefore, direct comparisons should be made with caution.
| Isomer | Biological Activity | Assay | Cell Line/Model | IC50/EC50 | Reference |
| Bakkenolide B | Anti-allergic | Mast cell degranulation | RBL-2H3 | Not specified in abstract | [4] |
| Anti-inflammatory | iNOS and COX-2 inhibition | Mouse peritoneal macrophages | Not specified in abstract | [4] | |
| Bakkenolide Ia, IIa, IIIa, IVa | Neuroprotective, Antioxidant | Oxygen-glucose deprivation, cell-free antioxidant assays | Primary cultured neurons | Not specified in abstract | [1] |
Note: The lack of specific IC50/EC50 values in some of the cited abstracts highlights the need for further quantitative studies to enable a more robust comparative analysis.
Key Signaling Pathways
The biological activities of bakkenolide isomers are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of future therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Upon activation by inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some bakkenolides have been shown to inhibit this pathway, thereby reducing inflammation.
AMPK/Nrf2 Signaling Pathway
The AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular stress responses, including oxidative stress. Activation of AMPK can lead to the phosphorylation and activation of Nrf2, which then translocates to the nucleus and induces the expression of antioxidant genes. The antioxidant effects of some bakkenolides may be mediated through the activation of this protective pathway.
Experimental Protocols
To ensure the reproducibility and validation of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This assay is a standard method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the bakkenolide isomers or a vehicle control. The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Nitrite Quantification: After incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent system. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.
Oxygen-Glucose Deprivation (OGD) Model for Neuroprotection
The OGD model is a widely used in vitro method to simulate ischemic conditions and screen for neuroprotective compounds.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.
-
Induction of OGD: The normal culture medium is replaced with a glucose-free medium (e.g., glucose-free DMEM). The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours) to induce oxygen and glucose deprivation.
-
Reoxygenation: Following the OGD period, the glucose-free medium is replaced with a normal, glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 24 hours).
-
Compound Treatment: Bakkenolide isomers are added to the cell cultures at different time points (before, during, or after OGD) to assess their protective effects.
-
Assessment of Neuroprotection: Cell viability and neuronal damage are evaluated using various assays, such as the MTT assay (to measure metabolic activity), LDH assay (to measure membrane integrity), and immunofluorescence staining to visualize neuronal morphology and apoptosis markers.
Conclusion
The comparative analysis of bakkenolide isomers reveals a promising class of natural compounds with significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammation. While Bakkenolide B has shown notable activity, other isomers also exhibit considerable effects, suggesting a complex structure-activity relationship that warrants further investigation. The elucidation of their mechanisms of action, particularly their modulation of the NF-κB and AMPK/Nrf2 signaling pathways, provides a solid foundation for future drug development efforts. To fully unlock the therapeutic potential of bakkenolides, further research focusing on comprehensive quantitative comparisons between isomers and in vivo efficacy studies is essential. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new neuroprotective bakkenolide from the rhizome of Peatasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NF-κB Inhibitors: Bakkenolide IIIa vs. Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Bakkenolide IIIa, a novel natural compound, with other well-established Nuclear Factor-kappa B (NF-κB) inhibitors: Parthenolide (B1678480), MG132, and BAY 11-7082. This objective analysis is supported by available experimental data and detailed protocols for key assays, offering a valuable resource for researchers in inflammation, immunology, and oncology.
Introduction to NF-κB Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a critical role in regulating the expression of genes involved in immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and various cancers. Consequently, the development of potent and specific NF-κB inhibitors is a significant focus of therapeutic research. This guide delves into the distinct mechanisms by which four such inhibitors modulate the NF-κB cascade.
Mechanisms of Action
This compound: This sesquiterpenoid lactone has demonstrated significant anti-inflammatory and neuroprotective effects. Its primary mechanism as an NF-κB inhibitor involves the suppression of the canonical NF-κB pathway. Experimental evidence indicates that this compound inhibits the phosphorylation of key upstream kinases, including IκB kinase β (IKKβ), and subsequently prevents the phosphorylation and degradation of the inhibitory protein IκBα.[1] This action blocks the release and nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[1]
Parthenolide: A well-characterized sesquiterpene lactone derived from the feverfew plant, parthenolide exerts its anti-inflammatory effects through multiple mechanisms. A primary mode of action is the inhibition of the IKK complex, which, similar to this compound, prevents the phosphorylation and degradation of IκBα.[2] Some studies also suggest that parthenolide can directly interact with and alkylate the p65 subunit of NF-κB, thereby preventing its binding to DNA.[2][3][4]
MG132: This peptide aldehyde is a potent and reversible inhibitor of the 26S proteasome. Its mechanism of NF-κB inhibition is indirect but highly effective. By blocking the proteolytic activity of the proteasome, MG132 prevents the degradation of phosphorylated IκBα. This leads to the accumulation of the IκBα-NF-κB complex in the cytoplasm, effectively sequestering NF-κB and preventing its nuclear translocation and subsequent transcriptional activity.
BAY 11-7082: This compound is an irreversible inhibitor of TNF-α-induced IκBα phosphorylation. It is believed to target and inhibit the IKK complex, thereby preventing the initial step in the activation of the canonical NF-κB pathway. By blocking IκBα phosphorylation, BAY 11-7082 ensures that IκBα remains bound to NF-κB, keeping the transcription factor in an inactive state in the cytoplasm. It is also known to have other cellular targets beyond the NF-κB pathway.
Quantitative Comparison of NF-κB Inhibitors
The following table summarizes the key quantitative data for the discussed NF-κB inhibitors. It is important to note that IC50 values can vary depending on the cell type, stimulus, and assay conditions.
| Inhibitor | Target | IC50 for NF-κB Inhibition | Cell Type/Assay Conditions |
| This compound | IKKβ, IκBα, p65 phosphorylation | Not explicitly reported; effective at 4, 8, 16 mg/kg in vivo and at µM concentrations in vitro[1] | Cultured hippocampal neurons (OGD model), Rat cerebral damage model[1] |
| Parthenolide | IKK complex, p65 subunit | ~5 µM (for inhibition of NF-κB binding activity)[5] | PC-3 prostate cancer cells[5] |
| MG132 | 26S Proteasome | ~100 nM (for proteasome inhibition) | General |
| BAY 11-7082 | IKK complex (IκBα phosphorylation) | 5-10 µM | Various cell lines |
Visualizing the Mechanisms
To better understand the points of intervention for each inhibitor, the following diagrams illustrate the canonical NF-κB signaling pathway and a general experimental workflow for evaluating these compounds.
Caption: Canonical NF-κB signaling pathway and inhibitor targets.
Caption: Experimental workflow for evaluating NF-κB inhibitors.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanisms of NF-κB inhibitors.
Western Blot for Phosphorylated IκBα (p-IκBα) and Total IκBα
This protocol is for the detection and quantification of p-IκBα and total IκBα in cell lysates.
Materials:
-
Cell culture reagents
-
NF-κB inhibitor (e.g., this compound)
-
NF-κB stimulus (e.g., LPS or TNF-α)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the NF-κB inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS) for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total IκBα and a loading control (β-actin or GAPDH).
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
This assay is used to detect the specific binding of NF-κB to a labeled DNA probe.
Materials:
-
Nuclear protein extraction kit or buffers
-
NF-κB consensus oligonucleotide probe (double-stranded)
-
T4 Polynucleotide Kinase and [γ-³²P]ATP (for radioactive labeling) or biotin/fluorescent dye labeling kit
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 1 mM EDTA, 5% glycerol)
-
Poly(dI-dC)
-
Native polyacrylamide gel
-
TBE buffer
-
Loading buffer (non-denaturing)
Procedure:
-
Nuclear Extract Preparation:
-
Treat cells with the inhibitor and stimulus as described for the Western blot.
-
Harvest the cells and prepare nuclear extracts according to a standard protocol or a commercial kit's instructions.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Label the NF-κB consensus oligonucleotide probe with ³²P, biotin, or a fluorescent dye.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC) (a non-specific competitor), and binding buffer.
-
For competition assays, add an excess of unlabeled probe.
-
Add the labeled probe and incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Add loading buffer to the binding reactions.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage at 4°C.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay measures the transcriptional activity of NF-κB by using a reporter gene (luciferase) under the control of an NF-κB-responsive promoter.[6][7]
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Inhibitor and stimulus
-
Luciferase assay reagent
Procedure:
-
Transfection:
-
Seed cells in a 24- or 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Allow the cells to express the plasmids for 24-48 hours.
-
-
Treatment:
-
Pre-treat the transfected cells with the inhibitor for 1-2 hours.
-
Stimulate the cells with an NF-κB activator for 6-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase substrate and measure the firefly luciferase activity.
-
If using a dual-luciferase system, add the second reagent and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
In Vitro IKK Kinase Assay
This assay directly measures the enzymatic activity of the IKK complex.[8][9]
Materials:
-
Cell lysate containing the IKK complex
-
Anti-IKKγ (NEMO) antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.7, 20 mM β-glycerophosphate, 10 mM MgCl₂, 10 mM NaF, 1 mM DTT)
-
Recombinant IκBα (GST-IκBα) as a substrate
-
[γ-³²P]ATP
Procedure:
-
Immunoprecipitation of IKK complex:
-
Treat cells with the inhibitor and stimulus.
-
Lyse the cells and immunoprecipitate the IKK complex using an anti-IKKγ antibody and protein A/G beads.
-
Wash the beads several times to remove non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the GST-IκBα substrate and [γ-³²P]ATP.
-
Incubate at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the phosphorylated GST-IκBα.
-
Conclusion
This compound emerges as a promising NF-κB inhibitor with a mechanism centered on the upstream regulation of the canonical pathway, specifically through the inhibition of IKKβ phosphorylation. This action is shared with parthenolide and BAY 11-7082, which also target the IKK complex. In contrast, MG132 acts downstream by preventing the degradation of IκBα. The choice of inhibitor for a particular research application will depend on the specific scientific question, the desired point of intervention in the NF-κB pathway, and the cellular context. This guide provides the foundational information and methodologies to aid researchers in making informed decisions and designing robust experiments to further elucidate the roles of NF-κB in health and disease.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of NF-kappaB activity by parthenolide induces X-ray sensitivity through inhibition of split-dose repair in TP53 null prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
cross-validation of Bakkenolide IIIa bioactivity results
A comprehensive guide for researchers, scientists, and drug development professionals on the neuroprotective, anti-inflammatory, and anti-tumor activities of Bakkenolide (B600228) IIIa, with a comparative assessment against established compounds.
Introduction
Bakkenolide IIIa, a sesquiterpene lactone, has garnered interest in the scientific community for its potential therapeutic applications. This guide provides a detailed cross-validation of its reported bioactivities, including neuroprotection, anti-inflammation, and potential anti-tumor effects. By presenting available quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action, this document aims to offer an objective comparison of this compound's performance against other relevant compounds, thereby supporting further research and development efforts.
Data Presentation: Comparative Bioactivity
The following tables summarize the available quantitative data for the bioactivity of this compound and its comparators. It is important to note that specific IC50 values for this compound's neuroprotective and anti-inflammatory effects were not explicitly found in the reviewed literature; however, its dose-dependent activity has been documented.
Table 1: Neuroprotective Activity
| Compound | Assay | Cell Line/Model | IC50/Effective Concentration | Reference Compound | Reference IC50/Concentration |
| This compound | Oxygen-Glucose Deprivation (OGD) | Primary Hippocampal Neurons | Dose-dependent increase in cell viability at 4, 8, 16 mg/kg (in vivo)[1] | Edaravone | 100 µM (in vitro, OGD model)[2][3] |
| This compound | Inhibition of NF-κB activation | Primary Hippocampal Neurons | Dose-dependent inhibition[1] | - | - |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50/Effective Concentration | Reference Compound | Reference IC50/Concentration |
| This compound | LPS-induced inflammation | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent decrease in TNF-α, IL-1β, IL-6, IL-8 | Parthenolide (B1678480) | 1.091-2.620 µM (LPS-induced cytokine inhibition in THP-1 cells)[4][5] |
Table 3: Anti-Tumor Activity
No studies reporting the anti-tumor activity of this compound were identified in the conducted literature search. The following table provides data for a related bakkenolide and a standard chemotherapeutic agent for comparative context.
| Compound | Cell Line | IC50 |
| Bakkenolide B | Gastric Cancer Cell Lines | 1.6 ± 1.2 nM (mean)[6] |
| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | 12.2 µM[7][8] |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.5 µM[7][8] |
| Doxorubicin | A549 (Lung Cancer) | > 20 µM[7][8] |
| Doxorubicin | HeLa (Cervical Cancer) | 2.9 µM[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
1. Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model [1]
-
Cell Culture: Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
OGD Induction: After 7 days in culture, the medium is replaced with a glucose-free Earle's balanced salt solution. The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration to induce ischemic-like conditions.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations during the reperfusion period following OGD.
-
Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by quantifying apoptotic cells using TUNEL staining.
2. Anti-inflammatory Assay: LPS-Induced Inflammation in HUVECs
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
-
Inflammation Induction: HUVECs are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines.
-
Treatment: Cells are pre-treated with various concentrations of this compound before LPS stimulation.
-
Cytokine Measurement: The levels of inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 in the cell culture supernatant are quantified using ELISA kits.
3. Anti-Tumor Assay: MTT Cell Proliferation Assay [9]
-
Cell Culture: Human cancer cell lines (e.g., A549, TE671, HT-29) and HUVECs are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., Parthenolide) for a specified period (e.g., 72 hours).
-
MTT Assay: After treatment, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Neuroprotective Mechanism of this compound
This compound exerts its neuroprotective effects by inhibiting the NF-κB signaling pathway. In the context of cerebral ischemia, the activation of Akt and ERK1/2 is inhibited by this compound, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, preventing the translocation of the p65 subunit of NF-κB to the nucleus and thereby inhibiting the transcription of pro-inflammatory and pro-apoptotic genes.[1]
Caption: this compound inhibits the NF-κB pathway.
Experimental Workflow for Bioactivity Screening
The general workflow for screening the bioactivity of a compound like this compound involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
Caption: A typical workflow for evaluating compound bioactivity.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edaravone protects against oxygen-glucose-serum deprivation/restoration-induced apoptosis in spinal cord astrocytes by inhibiting integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Parthenolide inhibits LPS-induced inflammatory cytokines through the toll-like receptor 4 signal pathway in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High antitumor activity of pladienolide B and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Synthetic vs. Natural Bakkenolide IIIa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of synthetically produced and naturally sourced Bakkenolide IIIa. While direct comparative studies are limited, this document compiles the available data on the activity of natural this compound and discusses the expected equivalence of its synthetic counterpart.
Executive Summary
This compound, a sesquiterpenoid lactone, has demonstrated significant potential as a neuroprotective and antioxidant agent. Natural this compound, isolated from Petasites tricholobus, has been shown to protect neurons from ischemic damage and scavenge free radicals. The enantiospecific total synthesis of (-)-Bakkenolide IIIa has been successfully achieved. Given that the synthetic molecule is the exact enantiomer of the natural product, their biological activities are expected to be identical. This guide presents the quantitative data for natural this compound, detailed experimental protocols for assessing its activity, and an overview of its known signaling pathway.
Data Presentation
The following table summarizes the reported biological activities of natural this compound. It is anticipated that synthetically produced (-)-Bakkenolide IIIa would exhibit comparable activity under identical experimental conditions.
| Biological Activity | Assay | Test System | Concentration/Dose | Observed Effect | Source |
| Neuroprotection | Oxygen-Glucose Deprivation (OGD) | Primary cultured rat hippocampal neurons | 10 µM | Increased cell viability and decreased apoptosis.[1] | [1] |
| Transient focal cerebral ischemia | Rats | 4, 8, 16 mg/kg (i.g.) | Reduced brain infarct volume and neurological deficit.[1] | [1] | |
| Antioxidant Activity | DPPH Radical Scavenging | Cell-free assay | Not specified | Exhibited significant antioxidant activity.[2] | [2] |
| Anti-apoptotic | Western Blot | OGD-treated hippocampal neurons | Not specified | Increased the ratio of Bcl-2 to Bax.[1] | [1] |
| Signaling Pathway Modulation | Western Blot, EMSA | OGD-treated hippocampal neurons and cerebrally damaged rats | Not specified | Inhibited the phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65; inhibited nuclear translocation and activation of NF-κB.[1] | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Neuroprotective Activity Assay: Oxygen-Glucose Deprivation (OGD) Model[1][3][4][5][6]
This protocol simulates ischemic conditions in vitro to assess the neuroprotective effects of this compound.
1. Cell Culture:
-
Primary hippocampal neurons are cultured from neonatal Sprague-Dawley rats.
-
Cells are seeded on poly-L-lysine-coated plates and maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.
-
Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 for 7-10 days before the experiment.
2. Oxygen-Glucose Deprivation (OGD):
-
The culture medium is replaced with a glucose-free balanced salt solution (BSS).
-
The cultures are then transferred to a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) at 37°C for a specified duration (e.g., 1-4 hours) to induce ischemic-like injury.
3. Reperfusion and Treatment:
-
Following OGD, the glucose-free BSS is replaced with the original culture medium.
-
This compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) is added to the medium at the desired concentrations.
-
The cells are returned to a normoxic incubator (95% air, 5% CO2) for a reperfusion period (e.g., 24 hours).
4. Assessment of Cell Viability:
-
Cell viability is quantified using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Apoptosis can be assessed by TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring caspase activity.
Antioxidant Activity Assay: DPPH Radical Scavenging[7][8][9][10][11]
This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
1. Reagent Preparation:
-
A stock solution of DPPH is prepared in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
A series of dilutions of this compound are prepared in the same solvent. A positive control, such as ascorbic acid or Trolox, is also prepared.
2. Reaction Mixture:
-
A defined volume of each this compound dilution is mixed with the DPPH working solution in a cuvette or a 96-well plate.
-
A blank control containing only the solvent and the DPPH solution is also prepared.
3. Incubation:
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
4. Absorbance Measurement:
-
The absorbance of each sample is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
5. Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging activity against the concentration of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of this compound and a general experimental workflow for its evaluation.
References
Bakkenolide IIIa: A Comparative Guide to its Neuroprotective Efficacy in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of Bakkenolide IIIa in neuronal cells, with a focus on its performance against ischemic conditions. While current research primarily centers on hippocampal neurons, this document consolidates the available data, compares its mechanistic action with other neuroprotective agents, and provides detailed experimental protocols to facilitate further investigation.
Comparative Efficacy of Neuroprotective Agents
The following table summarizes the known efficacy of this compound and two other neuroprotective agents, Edaravone and Nimodipine (B1678889), which are clinically relevant in the context of ischemic stroke. It is important to note that direct comparative studies between this compound and these agents are not currently available in published literature. The data for this compound is derived from preclinical studies on primary hippocampal neurons.
| Feature | This compound | Edaravone | Nimodipine |
| Neuronal Cell Type | Primary Hippocampal Neurons[1][2] | Primarily studied in the context of whole brain ischemia; protects various neuronal cells[3][4][5] | Broad neuroprotective effects in various neuronal types, particularly against vasospasm-induced damage[6][7] |
| Mechanism of Action | Anti-apoptotic and anti-inflammatory via inhibition of the NF-κB signaling pathway by downregulating Akt and ERK1/2 phosphorylation[1][2] | Free radical scavenger[3][5] | L-type calcium channel blocker, reduces excitotoxicity[6][7] |
| Reported Efficacy | Increases cell viability and decreases apoptosis in a dose-dependent manner in an oxygen-glucose deprivation (OGD) model[1][2] | Reduces infarct volume and neurological deficits in animal models of stroke and is clinically used for this indication[3][8][9] | Prevents cerebral vasospasm after subarachnoid hemorrhage and has shown some benefit in ischemic stroke[6][10] |
| Model System | In vitro (Oxygen-Glucose Deprivation in primary hippocampal neurons)[1][2] | In vivo (animal models of stroke) and clinical trials[3][8][9] | In vivo (animal models and clinical trials for subarachnoid hemorrhage and stroke)[6][10] |
Signaling Pathway of this compound in Hippocampal Neurons
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects in hippocampal neurons under ischemic conditions.
Caption: Proposed signaling pathway of this compound's neuroprotective effect.
Experimental Workflow
The diagram below outlines a general experimental workflow for assessing the neuroprotective efficacy of a compound like this compound in a neuronal cell culture model of ischemia.
Caption: General experimental workflow for neuroprotection studies.
Experimental Protocols
The following are detailed protocols for the key experiments typically used to evaluate the neuroprotective efficacy of compounds like this compound in primary neuronal cultures.
Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Culture
This protocol simulates ischemic conditions in vitro.[11][12][13][14][15]
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
Glucose-free DMEM or Neurobasal medium
-
Deoxygenated water
-
Nitrogen (95%) and Carbon Dioxide (5%) gas mixture
-
Hypoxic chamber
Procedure:
-
Prepare the OGD medium by dissolving the appropriate medium components in deoxygenated water and bubbling with the 95% N2 / 5% CO2 gas mixture for at least 30 minutes to remove oxygen.
-
On the day of the experiment, remove the normal culture medium from the primary neuronal cultures.
-
Gently wash the cells twice with pre-warmed, deoxygenated phosphate-buffered saline (PBS).
-
Add the prepared OGD medium to the cells.
-
Place the culture plates in a hypoxic chamber.
-
Flush the chamber with the 95% N2 / 5% CO2 gas mixture for 10-15 minutes to displace oxygen.
-
Seal the chamber and incubate at 37°C for the desired duration (e.g., 1-4 hours).
-
For reoxygenation, remove the OGD medium and replace it with the original, pre-warmed, and oxygenated culture medium.
-
Return the plates to a standard cell culture incubator (95% air, 5% CO2) for the desired reoxygenation period (e.g., 24 hours) before proceeding with efficacy assays.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well plate reader
Procedure:
-
After the OGD and reoxygenation period, remove the culture medium from the 96-well plates.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (non-OGD treated) cells.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[20][21][22][23]
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Grow and treat the neuronal cells on coverslips.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 20-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Follow the specific instructions of the TUNEL assay kit for the labeling reaction. This typically involves incubating the cells with a mixture of TdT enzyme and fluorescently labeled dUTP for 1 hour at 37°C in a humidified chamber.
-
Wash the cells three times with PBS to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit bright nuclear fluorescence.
Western Blot Analysis of the NF-κB Pathway
Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway (e.g., phospho-Akt, phospho-ERK, IκBα, and p65).[24][25][26][27][28]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phospho-Akt, phospho-ERK, IκBα, p65, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Edaravone, a free radical scavenger, protects neuronal cells' mitochondria from ischemia by inactivating another new critical factor of the 5-lipoxygenase pathway affecting the arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Edaravone on Nitric Oxide, Hydroxyl Radicals and Neuronal Nitric Oxide Synthase During Cerebral Ischemia and Reperfusion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective and neuroregenerative effects of nimodipine in a model system of neuronal differentiation and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Efficacy of Neuroprotective Drugs in Acute Ischemic Stroke: Is It Helpful? - Journal of Neurosciences in Rural Practice [ruralneuropractice.com]
- 10. Beyond nimodipine: advanced neuroprotection strategies for aneurysmal subarachnoid hemorrhage vasospasm and delayed cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 12. Primary Cortical Neuronal Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Modeling [bio-protocol.org]
- 13. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 22. biotna.net [biotna.net]
- 23. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western Blotting for Neuronal Proteins [protocols.io]
- 27. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 28. Minimal NF-κB activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Bakkenolide IIIa: A Comparative Guide to Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bakkenolide IIIa, a novel sesquiterpenoid, against established neuroprotective agents: Edaravone, Nimodipine, and Nerve Growth Factor (NGF). The following sections present quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to offer an objective evaluation of their neuroprotective potential.
Quantitative Performance Analysis
The neuroprotective efficacy of this compound and its counterparts has been evaluated across various in vitro and in vivo models of neuronal injury. The following tables summarize key quantitative findings, focusing on neuronal viability, apoptosis, and specific biomarker modulation.
Table 1: Neuronal Viability and Apoptosis in In Vitro Ischemia Models (Oxygen-Glucose Deprivation)
| Agent | Concentration/Dose | Model System | Neuronal Viability (% of Control) | Apoptosis Rate (% of OGD Control) | Key Findings |
| This compound | 4, 8, 16 mg/kg (in vivo) | Rat transient focal cerebral ischemia | Dose-dependent reduction in infarct volume | Dose-dependent decrease in TUNEL-positive cells | Increased 72h survival rate at high doses.[1] |
| 1, 5, 10 µM (in vitro) | Primary hippocampal neurons (OGD) | Dose-dependent increase | Dose-dependent decrease | Significantly increased the Bcl-2/Bax ratio.[1] | |
| Edaravone | 3 mg/kg (in vivo) | Rat global cerebral hypoxia | - | - | Restored microglial activity.[2] |
| 10 µM (in vitro) | Organotypic hippocampal slices (OGD) | Significant reduction in LDH release | - | Preserved mitochondrial respiration.[3][4] | |
| Nimodipine | 0.1, 1, 20 µM (in vitro) | Organotypic hippocampal slices (NMDA-induced excitotoxicity) | Protective at 1 µM when applied simultaneously with NMDA | - | No effect when applied 24h before or 4h after the insult.[5] |
| 5 mg/kg (in vivo) | Rat repeated cerebral ischemia | - | - | Prevented disruption of spatial cognition.[6] | |
| Nerve Growth Factor (NGF) | 50 ng/mL (in vitro) | Cultured sympathetic neurons | Enhanced survival after NGF withdrawal | - | Activation of NF-κB was shown to be a key survival signal.[7] |
Table 2: Modulation of Key Signaling Molecules and Oxidative Stress Markers
| Agent | Concentration/Dose | Model System | Target Molecule | Effect |
| This compound | 1, 5, 10 µM | Primary hippocampal neurons (OGD) | p-Akt, p-ERK1/2, p-IKKβ, p-IκBα, p-p65 | Dose-dependent inhibition of phosphorylation |
| NF-κB nuclear translocation | Inhibition | |||
| Edaravone | 10 µM | Organotypic cerebellar and hippocampal slices (OGD) | Reactive Oxygen Species (ROS) | Significant reduction |
| Lactate Dehydrogenase (LDH) | Significant reduction in release | |||
| Nimodipine | 0.025 µ g/100g/min (in vivo) | Rat global cerebral ischemia | Extracellular Glutamate | Significant reduction in release during ischemia |
| Nerve Growth Factor (NGF) | Not specified | Cultured sympathetic neurons | NF-κB | Activation |
| Not specified | PC12 cells | AMP-activated protein kinase (AMPK) | Activation, leading to autophagy induction |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays commonly used to evaluate neuroprotective agents.
Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This in vitro model simulates ischemic conditions.
-
Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rats and cultured on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin. Experiments are typically performed on days in vitro (DIV) 9-14.[8]
-
OGD Procedure:
-
Replace the culture medium with a glucose-free DMEM or a specialized OGD buffer (e.g., 116 mM NaCl, 5.4 mM KCl, 0.8 mM MgSO₄, 1 mM NaH₂PO₄, 26.2 mM NaHCO₃, 0.01 mM glycine, 1.8 mM CaCl₂, pH 7.4).[9]
-
Place the cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ / 5% CO₂ or 0.3% O₂, 5% CO₂, and 94.7% N₂) at 37°C for a specified duration (e.g., 90 minutes to 6 hours).[8][10]
-
-
Reoxygenation: Terminate OGD by replacing the OGD medium with the original, complete culture medium and returning the cells to a normoxic incubator (21% O₂, 5% CO₂) for a designated reperfusion period (e.g., 24 hours).[10]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Detection and Visualization:
-
If using fluorescently labeled dUTPs, wash the samples and counterstain with a nuclear dye like DAPI or Hoechst.[14]
-
If using biotinylated dUTPs, follow with incubation with streptavidin-HRP and a chromogenic substrate like DAB, or a fluorescently tagged streptavidin.[15]
-
Visualize the labeled cells using fluorescence or light microscopy.[11]
-
Western Blotting for Phosphorylated Proteins (p-Akt, p-ERK)
This technique is used to quantify changes in protein expression and phosphorylation, indicative of signaling pathway activation.
-
Protein Extraction:
-
Lyse the cultured neurons with RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.[17]
-
-
Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2) overnight at 4°C.[18]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[19]
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of these agents are mediated through complex signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: A typical workflow for screening and validating neuroprotective compounds.
Caption: this compound inhibits the pro-survival PI3K/Akt pathway.
Caption: this compound's inhibition of the pro-inflammatory NF-κB pathway.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia [mdpi.com]
- 3. Differential Protective Effects of Edaravone in Cerebellar and Hippocampal Ischemic Injury Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Protective Effects of Edaravone in Cerebellar and Hippocampal Ischemic Injury Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nimodipine improves the disruption of spatial cognition induced by cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nerve Growth Factor-Dependent Activation of NF-κB Contributes to Survival of Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 12. opentrons.com [opentrons.com]
- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. TUNEL staining [abcam.com]
- 16. Western Blotting for Neuronal Proteins [protocols.io]
- 17. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT/MTOR and ERK1/2-MAPK signaling pathways are involved in autophagy stimulation induced by caloric restriction or caloric restriction mimetics in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Bakkenolide IIIa
This guide provides essential safety and logistical information for the proper disposal of Bakkenolide IIIa, ensuring the safety of researchers, scientists, and drug development professionals, while maintaining environmental responsibility.
Risk Assessment and Personal Protective Equipment (PPE)
Before handling this compound or its waste, a thorough risk assessment should be conducted. All personnel involved in the handling and disposal process must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. |
| Gown | Disposable, impermeable, long-sleeved gown with closed front and cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of liquid waste or aerosols. |
| Respiratory | Use in a certified chemical fume hood. If handling outside a hood, an N95 or higher-rated respirator may be necessary. | Minimizes inhalation risk of powders or aerosols. |
This information is based on general safety protocols for handling cytotoxic or potent compounds[2][3][4].
Waste Segregation and Containment
Proper segregation at the point of generation is critical. All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated consumables such as gloves, gowns, bench paper, pipette tips, and empty vials.
-
Sharps Waste: Needles, syringes, contaminated glass slides, and broken glass that have come into contact with this compound.
-
Liquid Waste: Unused solutions, contaminated solvents, and aqueous solutions containing this compound.
-
Procedure: Collect in a compatible, leak-proof, and shatter-resistant container with a screw-top cap. The container must be clearly labeled as "Hazardous Waste: this compound" and include the approximate concentration. Do not mix with other waste streams unless compatibility is confirmed[7]. Never pour this compound waste down the drain due to its potential aquatic toxicity[1].
-
Step-by-Step Disposal Protocol
-
Preparation: Work within a designated area, such as a chemical fume hood, to minimize exposure. Ensure all necessary PPE is worn correctly before handling the waste.
-
Segregation: As waste is generated, immediately place it into the appropriate, pre-labeled waste container (solid, sharps, or liquid).
-
Container Management: Keep waste containers sealed when not in use. Do not overfill containers; fill only to the indicated line or about three-quarters full[8].
-
Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols (e.g., toxic, environmental hazard).
-
Interim Storage: Store sealed and labeled waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) that is under the control of laboratory management[7]. This area should be away from general lab traffic.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Method of Destruction: The standard and required method for the final disposal of cytotoxic and potent chemical waste is high-temperature incineration at a permitted facility[5].
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making and handling process for this compound waste.
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
- 1. Bakkenolide A|19906-72-0|MSDS [dcchemicals.com]
- 2. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 3. danielshealth.ca [danielshealth.ca]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. nswai.org [nswai.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Handling Protocol for Bakkenolide IIIa
This document provides immediate and essential safety, logistical, and operational guidance for the handling and disposal of Bakkenolide IIIa. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for handling potent, cytotoxic, and pharmacologically active compounds.[1][2]
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. The use of double gloving is mandatory.[3][4][5]
| PPE Component | Specification | Purpose |
| Gloves | Powder-free nitrile or neoprene gloves, double-gloved.[3][6] | Prevents dermal absorption. The outer glove should be removed immediately after handling the compound.[5] |
| Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][4][5] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield.[7][8] | Protects eyes from splashes or aerosolized particles. |
| Respiratory Protection | A fit-tested N95 or higher respirator.[8][9] | Minimizes inhalation exposure, especially when handling the powdered form of the compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers.[7] | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan for Handling this compound
Receiving and Unpacking
-
Inspect Package: Upon receipt, inspect the external packaging for any signs of damage or leakage.[1][2]
-
Designated Unpacking Area: Unpack the shipment in a designated area with controlled ventilation, such as a chemical fume hood or a Class II biological safety cabinet.[2][4]
-
Wear Full PPE: All personnel involved in unpacking must wear the full PPE detailed in the table above.
-
Surface Decontamination: The primary container should be wiped down before being moved to the designated storage area.
Compounding and Handling
-
Controlled Environment: All handling of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood or a ducted biological safety cabinet to control for aerosols and dust.[4]
-
Designated Area: The handling area must be clearly marked with warning signs indicating the presence of a cytotoxic compound.[3]
-
Absorbent Pads: Use plastic-backed absorbent pads on the work surface to contain any potential spills. These should be disposed of as hazardous waste after each use.[3]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the designated handling area.[5]
Spill Management
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate Area: If the spill is large or generates significant dust or aerosols, evacuate the immediate area.
-
Use Spill Kit: Utilize a cytotoxic drug spill kit. For powders, gently cover with damp absorbent material to avoid generating dust.[3][4] For liquids, cover with absorbent pads.
-
Decontaminate: Clean the spill area thoroughly with an appropriate deactivating agent, followed by a rinse with soap and water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, gowns, absorbent pads, and empty vials, must be segregated into clearly labeled, sealed containers for hazardous waste.[3][9]
-
Labeling: Waste containers must be labeled as "Cytotoxic Waste for Incineration Only."[4]
-
Collection: Follow institutional guidelines for the collection and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
